molecular formula C6H13NO2 B3037759 3-Aminohexanoic acid CAS No. 58521-63-4

3-Aminohexanoic acid

Cat. No.: B3037759
CAS No.: 58521-63-4
M. Wt: 131.17 g/mol
InChI Key: YIJFIIXHVSHQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocaproic acid, also known as 3-aminocaproate, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. 3-Aminocaproic acid is soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFIIXHVSHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315039
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58521-63-4
Record name 3-Aminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58521-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of 3-Aminohexanoic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 3-aminohexanoic acid, with a primary focus on its positional isomers: 2-, 4-, 5-, and 6-aminohexanoic acid, as well as select branched-chain isomers. It consolidates key physicochemical properties, including melting points, boiling points, pKa values, and solubility, into comparative tables for ease of reference. Detailed experimental protocols for the synthesis and analysis of these compounds, drawn from scientific literature, are presented. Furthermore, the known biological activities and relevant signaling pathways are discussed, with a particular emphasis on the well-established antifibrinolytic properties of 6-aminohexanoic acid. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a structured compilation of essential data and methodologies related to this class of compounds.

Introduction

Aminohexanoic acids are a group of amino acids with a six-carbon backbone. Their structural diversity, arising from the position of the amino group and the branching of the carbon chain, leads to a range of physicochemical and biological properties. This compound and its isomers are of significant interest in medicinal chemistry and pharmacology due to their structural similarity to endogenous molecules like gamma-aminobutyric acid (GABA) and lysine. This guide provides an in-depth exploration of the key structural isomers of this compound, offering a comparative analysis of their properties and functions.

Positional Isomers of Aminohexanoic Acid

The primary positional isomers of aminohexanoic acid are defined by the location of the amino group on the hexanoic acid chain. These include:

  • 2-Aminohexanoic acid (Norleucine): An alpha-amino acid.

  • This compound: A beta-amino acid.

  • 4-Aminohexanoic acid: A gamma-amino acid.

  • 5-Aminohexanoic acid: A delta-amino acid.

  • 6-Aminohexanoic acid (Epsilon-aminocaproic acid, EACA): An epsilon-amino acid.

Physicochemical Properties

The position of the amino group significantly influences the physical and chemical properties of these isomers. The following tables summarize the available quantitative data for each positional isomer.

Table 1: General and Physicochemical Properties of Aminohexanoic Acid Positional Isomers

Property2-Aminohexanoic Acid (Norleucine)This compound4-Aminohexanoic Acid5-Aminohexanoic Acid6-Aminohexanoic Acid (EACA)
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight ( g/mol ) 131.17131.17131.17131.17131.17
Melting Point (°C) 301 (decomposes)[1]205-207205-208 (decomposes)172204-206[2]
Boiling Point (°C) Not applicable240.4 at 760 mmHg249.9 at 760 mmHg247 at 760 mmHgNot applicable
Water Solubility 16 g/L at 23 °C[1]Soluble87 g/L at 25 °CSoluble50 mg/mL[2]
Chirality ChiralChiralChiralChiralAchiral

Table 2: Acid-Base Properties of Aminohexanoic Acid Positional Isomers

IsomerpKa₁ (-COOH)pKa₂ (-NH₃⁺)Reference
2-Aminohexanoic Acid 2.399.76[2]
This compound ~4.1 (Predicted)~10.6 (Predicted)
4-Aminohexanoic Acid 2.349.82[3]
5-Aminohexanoic Acid 4.61 (Predicted)Not Found[4]
6-Aminohexanoic Acid 4.4310.75[2]

Branched-Chain Isomers

In addition to positional isomers, branched-chain isomers of aminohexanoic acid exist, where the six-carbon chain is not linear. These isomers introduce further structural and functional diversity.

Selected Branched-Chain Isomers and Their Properties

Table 3: Properties of Selected Branched-Chain Aminohexanoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Amino-4-methylpentanoic acid (β-Leucine) C₆H₁₃NO₂131.17A positional isomer of leucine (B10760876) and a human metabolite.
3-Amino-3-methylpentanoic acid C₆H₁₃NO₂131.17A quaternary beta-amino acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of aminohexanoic acid isomers as reported in the literature.

Synthesis Protocols

A common method for the synthesis of α-amino acids is the amination of α-bromo acids.

  • Step 1: α-Bromination of Hexanoic Acid (Hell-Volhard-Zelinskii reaction)

    • Hexanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

    • The reaction mixture is heated to effect bromination at the α-position.

    • The resulting α-bromohexanoic acid is isolated and purified.

  • Step 2: Amination of α-Bromohexanoic Acid

    • The purified α-bromohexanoic acid is treated with an excess of aqueous ammonia (B1221849) (NH₃).

    • The reaction proceeds via an Sₙ2 mechanism, where the amino group displaces the bromide.

    • The resulting 2-aminohexanoic acid is then isolated and purified, often by recrystallization.

A multi-step synthesis starting from 2-methylcyclopentanone (B130040) has been described.

  • Step 1: Formation of N-hydroxy-6-methyl-2-piperidone

    • 0.5 g of 2-methylcyclopentanone and 9.5 ml of 2 N NaOH are dissolved in ethanol (B145695) to create a homogeneous solution.

    • The mixture is cooled to 0 °C, and 0.9 g of benzenesulfohydroxamic acid is added.

    • The mixture is stored overnight in a refrigerator.

    • The solution is then concentrated under vacuum and extracted with ether.

    • The post-extraction residue is adjusted to a pH between 5 and 6 with 2 N HCl and extracted with chloroform (B151607) to yield an oil, which is N-hydroxy-6-methyl-2-piperidone.

  • Step 2: Reduction to 6-methyl-2-piperidone

    • The N-hydroxy-6-methyl-2-piperidone is reduced with hydrogen gas over a 10% palladium-on-charcoal catalyst to form the lactam, 6-methyl-2-piperidone.

  • Step 3: Hydrolysis to 5-Aminohexanoic Acid

    • The 6-methyl-2-piperidone is hydrolyzed using aqueous barium hydroxide (B78521) (Ba(OH)₂) to yield 5-aminohexanoic acid.

A common industrial synthesis involves the hydrolysis of caprolactam.

  • Step 1: Hydrolysis of ε-Caprolactam

    • ε-Caprolactam is hydrolyzed under acidic or basic conditions. For example, by refluxing with aqueous hydrochloric acid.

    • This opens the lactam ring to form the hydrochloride salt of 6-aminohexanoic acid.

  • Step 2: Neutralization and Isolation

    • The resulting solution is neutralized.

    • The 6-aminohexanoic acid is then isolated, often by crystallization, after purification using ion-exchange resins.[5]

Analytical Protocols

HPLC is a powerful technique for the separation and quantification of amino acid isomers.

  • Method 1: Reversed-Phase HPLC with Pre-column Derivatization

    • Derivatization: The amino acids are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) to introduce a chromophore or fluorophore, enhancing detection.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

  • Method 2: Chiral HPLC for Enantiomeric Separation

    • For chiral isomers (2-, 3-, 4-, and 5-aminohexanoic acid), chiral stationary phases (CSPs) are necessary to separate the enantiomers.

    • Column: CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based) are effective for underivatized amino acids.

    • Mobile Phase: A mixture of water, methanol, and an acid like formic acid is a common mobile phase system.

NMR spectroscopy is invaluable for the structural elucidation of the isomers.

  • Sample Preparation: 5-10 mg of the aminohexanoic acid isomer is dissolved in a suitable deuterated solvent, such as D₂O or CD₃OD.

  • ¹H NMR: The proton NMR spectrum will show distinct chemical shifts and coupling patterns for the protons on the carbon backbone, allowing for the differentiation of the isomers based on the position of the amino group.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms, further aiding in the structural identification of each isomer.

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.

  • Ionization: Electrospray ionization (ESI) is commonly used for amino acids.

  • Fragmentation: Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ will generate characteristic fragment ions. While the isomers have the same molecular weight, their fragmentation patterns can differ due to the different positions of the amino group, although these differences can be subtle. The loss of H₂O and NH₃ are common fragmentation pathways.

Biological Activity and Signaling Pathways

The biological activity of aminohexanoic acid isomers varies significantly with the position of the amino group.

2-Aminohexanoic Acid (Norleucine)
  • Protein Synthesis: Norleucine, as an isomer of leucine, can affect protein synthesis in skeletal muscle.

  • Antiviral and Antitumor Activity: It has been shown to possess antiviral activity and can inhibit tumor metastasis by interacting with hnRNPA2/B1 protein, leading to the suppression of Twist1 and Snail and the promotion of E-cadherin expression.

  • Neuroprotective Potential: In the context of Alzheimer's disease, replacing methionine with norleucine in amyloid-β peptides has been found to reduce their neurotoxic effects.[1][2]

4-Aminohexanoic Acid
  • GABAergic Activity: As a gamma-amino acid, it is structurally related to GABA. Studies on the closely related 4-aminopentanoic acid suggest that it can act as a false neurotransmitter in the GABAergic system.[6] 4-Aminohexanoic acid may exhibit similar properties by inhibiting 4-aminobutyrate aminotransferase (ABAT), the enzyme responsible for GABA catabolism, thereby prolonging GABAergic neurotransmission.[3]

6-Aminohexanoic Acid (EACA)
  • Antifibrinolytic Activity: 6-Aminohexanoic acid is a well-known antifibrinolytic agent used clinically to control bleeding.[7][8] It is a synthetic analog of the amino acid lysine.[5][9]

  • Mechanism of Action: Its primary mechanism involves the inhibition of plasminogen activation and, to a lesser extent, the inhibition of plasmin activity. EACA competitively binds to the lysine-binding sites on plasminogen and plasmin, which are crucial for their interaction with fibrin (B1330869). This prevents the breakdown of fibrin clots.[9][10]

Signaling Pathway: Plasminogen Activation and Inhibition by 6-Aminohexanoic Acid

The antifibrinolytic effect of 6-aminohexanoic acid is exerted through its interaction with the plasminogen activation system. The following diagram illustrates this pathway.

Plasminogen activation pathway and inhibition by 6-Aminohexanoic Acid.

Conclusion

The structural isomers of this compound represent a diverse group of compounds with distinct physicochemical properties and biological activities. While 6-aminohexanoic acid is a well-established clinical agent, the other isomers, particularly 2-aminohexanoic acid and 4-aminohexanoic acid, show promise in areas such as neuroprotection and neuromodulation. The branched-chain isomers further expand the chemical space for potential therapeutic applications. This guide provides a foundational repository of data and methodologies to support further research and development of these versatile molecules. A deeper understanding of their structure-activity relationships will be crucial for unlocking their full therapeutic potential.

References

An In-Depth Technical Guide to the Chirality and Enantiomers of 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminohexanoic acid, a non-proteinogenic β-amino acid, possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-Aminohexanoic acid and (S)-3-Aminohexanoic acid. These stereoisomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential biological activities of the enantiomers of this compound, with a focus on experimental methodologies and quantitative data relevant to researchers in the fields of medicinal chemistry and drug development.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of an asymmetric carbon atom at the third position of the hexanoic acid chain. This chirality results in the existence of two non-superimposable mirror images, or enantiomers, designated as (R)- and (S)-3-Aminohexanoic acid based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of the substituents (amino group, hydrogen atom, propyl group, and carboxymethyl group) around the chiral center dictates the specific interaction of each enantiomer with chiral biological targets such as receptors and enzymes. Consequently, the isolation and characterization of individual enantiomers are crucial for understanding their structure-activity relationships and for the development of stereochemically pure therapeutic agents.

Synthesis of this compound Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis.

Racemic Synthesis of this compound

A common and efficient method for the synthesis of racemic this compound involves the reductive amination of a β-keto ester precursor, ethyl 3-oxohexanoate (B1246410).

2.1.1. Synthesis of Ethyl 3-Oxohexanoate

The precursor, ethyl 3-oxohexanoate, can be synthesized via various methods. One established method is the ozonolysis of isophorone (B1672270) followed by esterification.

2.1.2. Reductive Amination of Ethyl 3-Oxohexanoate

The racemic ethyl 3-aminohexanoate is synthesized by the reaction of ethyl 3-oxohexanoate with an ammonia (B1221849) source and a reducing agent. Subsequent hydrolysis of the ester yields racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be accomplished using several techniques, with enzymatic kinetic resolution being a highly effective and stereoselective method.

2.2.1. Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. For this compound, the resolution is typically performed on its ester derivative, such as ethyl 3-aminohexanoate.

Physicochemical Properties of this compound Enantiomers

While most physical properties of enantiomers are identical, they exhibit a key difference in their interaction with plane-polarized light, a phenomenon known as optical activity.

Property(R)-3-Aminohexanoic Acid(S)-3-Aminohexanoic AcidRacemic this compound
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight 131.17 g/mol 131.17 g/mol 131.17 g/mol
Appearance SolidSolidSolid
Melting Point 205-207 °C (for racemic)205-207 °C (for racemic)205-207 °C[1]
Specific Optical Rotation Data not availableData not available

Biological Activity and Pharmacological Profile

As an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its enantiomers are of interest for their potential interactions with GABA receptors (GABA-A and GABA-B). The stereochemistry at the C3 position is expected to play a critical role in the binding affinity and functional activity at these receptors.

While specific binding data for the enantiomers of this compound are not extensively documented, studies on similar chiral GABA analogs have demonstrated significant enantioselectivity in their interaction with GABA receptors. It is hypothesized that one enantiomer may exhibit higher affinity or act as an agonist, while the other may be less active or even act as an antagonist. Further research is required to elucidate the specific pharmacological profiles of (R)- and (S)-3-Aminohexanoic acid.

Experimental Protocols

Synthesis of Racemic this compound

Step 1: Synthesis of Ethyl 3-Oxohexanoate

  • A detailed protocol for the synthesis of ethyl 3-oxohexanoate via ozonolysis of isophorone can be adapted from established literature procedures.

Step 2: Reductive Amination of Ethyl 3-Oxohexanoate

  • Materials: Ethyl 3-oxohexanoate, ammonia (or ammonium (B1175870) salt), reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a suitable catalyst like Raney Nickel), solvent (e.g., methanol (B129727) or ethanol), hydrochloric acid.

  • Procedure:

    • Dissolve ethyl 3-oxohexanoate in the chosen solvent.

    • Add the ammonia source.

    • Introduce the reducing agent under controlled conditions (e.g., portion-wise addition for chemical reductants or under hydrogen pressure for catalytic hydrogenation).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • Hydrolyze the resulting ethyl 3-aminohexanoate by refluxing with aqueous hydrochloric acid.

    • Neutralize the reaction mixture to precipitate the racemic this compound.

    • Filter, wash, and dry the product.

Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Aminohexanoate
  • Materials: Racemic ethyl 3-aminohexanoate, lipase (B570770) (e.g., Candida antarctica lipase B - CALB), organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether), acyl donor (for acylation, e.g., ethyl acetate) or water (for hydrolysis), buffer solution.

  • Procedure (Hydrolysis):

    • Suspend racemic ethyl 3-aminohexanoate in a suitable buffer solution.

    • Add the lipase to the mixture.

    • Stir the reaction at a controlled temperature and monitor the progress by measuring the enantiomeric excess (ee) of the remaining ester and the formed acid using chiral HPLC.

    • Stop the reaction at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric purity.

    • Separate the unreacted ester (one enantiomer) from the aqueous solution containing the acid salt (the other enantiomer) by extraction with an organic solvent.

    • Isolate the acid from the aqueous phase by acidification and extraction.

    • Hydrolyze the recovered ester to obtain the corresponding enantiomer of this compound.

Visualizations

Chirality of this compound

Chirality cluster_R (R)-3-Aminohexanoic acid cluster_S (S)-3-Aminohexanoic acid C3_R NH2_R NH₂ C3_R->NH2_R H_R H C3_R->H_R Propyl_R CH₂CH₂CH₃ C3_R->Propyl_R COOH_R CH₂COOH C3_R->COOH_R C3_S NH2_S NH₂ C3_S->NH2_S H_S H C3_S->H_S Propyl_S CH₂CH₂CH₃ C3_S->Propyl_S COOH_S CH₂COOH C3_S->COOH_S Mirror Mirror Plane

Caption: Enantiomers of this compound.

Racemic Synthesis Workflow

Racemic_Synthesis Start Ethyl 3-Oxohexanoate Step1 Reductive Amination (NH₃, Reducing Agent) Start->Step1 Intermediate Racemic Ethyl 3-Aminohexanoate Step1->Intermediate Step2 Acid Hydrolysis (HCl, H₂O) Intermediate->Step2 End Racemic this compound Step2->End

Caption: Workflow for racemic synthesis.

Chiral Resolution Workflow

Chiral_Resolution Start Racemic Ethyl 3-Aminohexanoate Step1 Lipase-Catalyzed Kinetic Resolution Start->Step1 Step2 Separation Step1->Step2 Product1 (R)-Ethyl 3-Aminohexanoate (unreacted) Step3 Hydrolysis Product1->Step3 Product2 (S)-3-Aminohexanoic Acid (hydrolyzed) End2 (S)-3-Aminohexanoic Acid Step2->Product1 Step2->Product2 End1 (R)-3-Aminohexanoic Acid Step3->End1

Caption: Workflow for chiral resolution.

Hypothesized GABA Receptor Interaction

GABA_Interaction cluster_Enantiomers This compound Enantiomers cluster_Receptors GABA Receptors cluster_Response Biological Response R_Enantiomer (R)-Enantiomer GABA_A GABA-A Receptor R_Enantiomer->GABA_A High Affinity? GABA_B GABA-B Receptor R_Enantiomer->GABA_B ? S_Enantiomer (S)-Enantiomer S_Enantiomer->GABA_A Low Affinity? S_Enantiomer->GABA_B ? Response Modulation of Neuronal Inhibition GABA_A->Response GABA_B->Response

Caption: Hypothesized GABA receptor interaction.

Conclusion

The chirality of this compound presents a significant consideration for its development as a potential therapeutic agent. The synthesis of the racemic mixture followed by efficient chiral resolution, particularly through enzymatic methods, provides a viable pathway to obtaining the individual enantiomers. While the specific pharmacological profiles of (R)- and (S)-3-Aminohexanoic acid remain to be fully elucidated, the established principles of stereochemistry in drug action strongly suggest that they will exhibit distinct biological activities. This guide provides a foundational framework of experimental approaches and key considerations for researchers and scientists engaged in the synthesis, characterization, and evaluation of these chiral molecules for drug discovery and development. Further investigation into the specific biological targets and quantitative pharmacological parameters of each enantiomer is warranted to unlock their full therapeutic potential.

References

Spectroscopic Data for 3-Aminohexanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document, therefore, provides a summary of the known physical and chemical properties of 3-Aminohexanoic acid and presents generalized experimental protocols for the spectroscopic analysis of amino acids. Additionally, a workflow for the spectroscopic characterization of a novel amino acid is provided in a visual format.

Chemical and Physical Properties of this compound

While experimental spectra are not widely published, fundamental properties of this compound have been reported. This data is crucial for handling, storage, and preliminary characterization of the compound.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 58521-63-4
Appearance Solid
Melting Point 205-207 °C
Boiling Point (Predicted) 240.4 °C at 760 mmHg
Density (Predicted) 1.038 g/cm³

General Experimental Protocols for Spectroscopic Analysis of Amino Acids

The following are generalized protocols for obtaining NMR, IR, and Mass Spectrometry data for a non-proteinogenic amino acid like this compound. These protocols are based on standard laboratory practices and would require optimization for the specific compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD) are common choices for amino acids.

    • If using D₂O, the acidic proton of the carboxylic acid and the protons on the amine group may exchange with deuterium, leading to their signals disappearing from the ¹H NMR spectrum.

    • Add a small amount of a reference standard, such as trimethylsilane (B1584522) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons, aiding in the complete and unambiguous assignment of all signals.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • The resulting spectrum should show characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching and bending) functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation:

    • ESI-MS: Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a low concentration (e.g., 10-100 µM). The solution is then directly infused into the mass spectrometer.

    • MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound (MW = 131.17), one would expect to see a peak at approximately m/z 132.18 [M+H]⁺ in positive ion mode or m/z 130.16 [M-H]⁻ in negative ion mode.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. The fragmentation pattern provides structural information that can be used to confirm the identity of the compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an amino acid such as this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Characterization Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy (FTIR-ATR or KBr) Sample->IR MS Mass Spectrometry (ESI or MALDI) Sample->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Analysis (Characteristic Frequencies) IR->IR_Data MS_Data Mass Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

The Untapped Potential: A Technical Guide to the Biological Activity of 3-Aminohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Derivatives of amino acids are fundamental scaffolds in the discovery of novel therapeutic agents. While extensive research has been conducted on various isomers of aminohexanoic acid, particularly the antifibrinolytic agent 6-aminohexanoic acid, the biological landscape of 3-aminohexanoic acid derivatives remains largely unexplored. This technical guide aims to consolidate the current, albeit limited, understanding of the biological activities associated with this compound and its derivatives. In the absence of extensive direct research, this document will draw upon the broader context of β-amino acids to infer potential therapeutic applications and provide generalized experimental frameworks for future investigations. This paper serves as a call to action for the scientific community to delve into the promising, yet uncharted, territory of this compound derivatives.

Introduction: The Case for this compound

This compound is a β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry.[1] Unlike their α-amino acid counterparts, the staggered backbone of β-amino acids imparts unique conformational properties, making them valuable building blocks for peptidomimetics and other bioactive molecules.[1] These structural nuances can lead to enhanced metabolic stability and novel pharmacological profiles.[2]

While the therapeutic potential of β-amino acids as a class is recognized, with demonstrated activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects, specific research into derivatives of this compound is sparse.[3] This guide will synthesize the available information and provide a forward-looking perspective on the potential biological activities of this intriguing class of molecules.

Synthesis of this compound Derivatives

The synthesis of β-amino acids and their derivatives can be achieved through various established chemical methodologies. These approaches provide a toolkit for generating a diverse library of this compound derivatives for biological screening.

Common Synthetic Strategies for β-Amino Acids:

  • Mannich-type reactions: This class of reactions is a cornerstone for the synthesis of β-aminocarbonyl compounds, which are direct precursors to β-amino acids.[3]

  • Conjugate addition: The addition of amine nucleophiles to α,β-unsaturated carbonyl compounds is a widely used method for preparing β-amino acid derivatives.

  • Homologation of α-amino acids: Techniques such as the Arndt-Eistert reaction can be employed to extend the carbon chain of α-amino acids to their β-amino acid counterparts.

  • Palladium-catalyzed aminocarbonylation of alkenes: More recent advances have enabled the direct synthesis of β-amino acid derivatives from simple olefins.

These synthetic routes offer the flexibility to introduce a wide array of functional groups at various positions of the this compound scaffold, allowing for systematic structure-activity relationship (SAR) studies.

Potential Biological Activities and Mechanisms of Action

Given the limited direct evidence for the biological activity of this compound derivatives, this section will extrapolate potential activities based on the known pharmacology of structurally related β-amino acids and GABA analogues.

Antimicrobial Activity

Derivatives of β-amino acids have shown promise as antimicrobial agents. A pertinent example is the study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to this compound. These compounds have demonstrated significant activity against multidrug-resistant bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives against ESKAPE Pathogens and Drug-Resistant Fungi

CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)C. auris MIC (µg/mL)
Hydrazone 141 - 80.5 - 28 - 648 - 648 - 64
Hydrazone 151 - 80.5 - 28 - 648 - 648 - 64
Hydrazone 161 - 80.5 - 28 - 648 - 648 - 64

Data extrapolated from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to illustrate potential antimicrobial activity of β-amino acid derivatives.

The mechanism of action for such compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymatic pathways.

Central Nervous System (CNS) Activity: Anticonvulsant and Analgesic Potential

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests that its derivatives could modulate GABAergic neurotransmission.[3] GABA analogues are a well-established class of drugs for treating epilepsy and neuropathic pain.[4]

Derivatives of other amino acids have been shown to possess anticonvulsant properties. For instance, N-substituted derivatives of 3-aminobutyric acid have demonstrated antimicrobial and antifungal activity, while other amino acid derivatives have been screened for anticonvulsant effects.[5]

Table 2: Anticonvulsant Activity of Representative Amino Acid Derivatives

Compound ClassSeizure ModelED50 (mg/kg)Protective Index (PI)
N-(2-hydroxyethyl)alkanamidesMaximal Electroshock (MES)20.5 - 23.3>27.5 - >48.8
3,3-Diphenyl-propionamidesMES31.64-
3,3-Diphenyl-propionamidesscPTZ75.41-
3,3-Diphenyl-propionamides6-Hz (32 mA)38.15-

This table presents data from studies on various amino acid derivatives to highlight the potential for anticonvulsant activity in this compound class.[6][7]

The potential mechanism of action for anticonvulsant this compound derivatives could involve direct interaction with GABA receptors, inhibition of GABA reuptake, or modulation of voltage-gated ion channels.

GABAergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Glutamate->GABA_vesicle GAD GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release GAT1 GABA Transporter 1 (GAT1) GABA_A_Receptor->GAT1 Reuptake Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Influx of Cl- 3-AHA_Derivative This compound Derivative (Hypothetical) 3-AHA_Derivative->GAT1 Inhibition? 3-AHA_Derivative->GABA_A_Receptor Modulation?

Caption: Hypothetical modulation of GABAergic synapse by this compound derivatives.

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section outlines generalized experimental protocols for assessing their potential biological activities.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Cultures of test organisms (e.g., S. aureus, E. coli, C. albicans) are grown to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Preparation: The this compound derivatives are serially diluted in an appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antimicrobial_Screening_Workflow start Start culture Prepare Microbial Cultures start->culture inoculate Inoculate Microtiter Plates culture->inoculate dilute Serially Dilute 3-AHA Derivatives dilute->inoculate incubate Incubate Plates inoculate->incubate read Read MIC Values incubate->read end End read->end

Caption: General workflow for antimicrobial susceptibility testing.

Anticonvulsant Activity Screening

Objective: To evaluate the in vivo anticonvulsant efficacy of this compound derivatives in rodent models of epilepsy.

Key Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures, often indicative of an effect on the GABAergic system.

General Procedure:

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the laboratory environment.

  • Compound Administration: The this compound derivatives are administered via an appropriate route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined time, seizures are induced either by electrical stimulation (MES) or by subcutaneous injection of pentylenetetrazol.

  • Observation: Animals are observed for the presence or absence of seizure activity (e.g., tonic hindlimb extension in the MES test, clonic seizures in the scPTZ test).

  • Data Analysis: The dose at which 50% of the animals are protected from seizures (ED50) is calculated.

Conclusion and Future Directions

The field of this compound derivatives represents a significant and largely untapped area for drug discovery. While direct research is currently lacking, the broader understanding of β-amino acid pharmacology suggests a high potential for identifying novel therapeutic agents with antimicrobial, anticonvulsant, and other biological activities.

This technical guide serves as a foundational document to stimulate further research in this area. The synthesis of diverse libraries of this compound derivatives, followed by systematic screening using the outlined experimental protocols, is a crucial next step. Elucidating the mechanisms of action and identifying the specific molecular targets of any active compounds will be paramount for their future development as clinical candidates. The scientific community is encouraged to explore the promising chemical space of this compound derivatives to unlock their full therapeutic potential.

References

3-Aminohexanoic Acid: A Versatile Building Block for the Next Generation of β-Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, there is a continuous search for novel molecular scaffolds that can overcome the limitations of traditional small molecules and biologics. β-peptides, which are oligomers of β-amino acids, have emerged as a promising class of peptidomimetics due to their remarkable proteolytic stability and their ability to form well-defined secondary structures. This technical guide focuses on 3-aminohexanoic acid, a readily accessible and versatile building block for the synthesis of β-peptides. We provide a comprehensive overview of its properties, detailed methodologies for the synthesis of β-peptides using this building block, and a summary of their structural characteristics and potential therapeutic applications. This document is intended to serve as a core resource for researchers and professionals engaged in the development of novel peptide-based therapeutics.

Introduction to this compound and β-Peptides

This compound is a β-amino acid characterized by a propyl side chain at the β-carbon. Its structure provides a simple yet effective building block for the construction of β-peptides with tailored properties. β-Peptides, in general, are known for their resistance to degradation by proteases, a significant advantage over their α-peptide counterparts. This enhanced stability makes them attractive candidates for therapeutic applications where longer in vivo half-life is desirable.

The incorporation of this compound into a peptide chain introduces a hydrophobic propyl side chain, which can influence the peptide's overall secondary structure and its interactions with biological targets. The conformational preferences of β-peptides are dictated by the substitution pattern of the β-amino acid residues, and oligomers of β-amino acids with side chains at the Cβ position, such as this compound, can adopt various helical and extended structures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
IUPAC NameThis compound
CAS Number58521-63-4
Physical DescriptionSolid

Synthesis of β-Peptides using this compound

The synthesis of β-peptides from this compound is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of Fmoc-protected this compound monomers to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a this compound Oligomer

This protocol provides a general guideline for the manual synthesis of a short oligomer of this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-3-aminohexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-3-aminohexanoic acid (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and mix.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent coupling of Fmoc-3-aminohexanoic acid until the desired peptide length is achieved.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Table 2: Representative Reagent Equivalents for SPPS of this compound Oligomers

ReagentEquivalents (relative to resin loading)
Fmoc-3-aminohexanoic acid3 - 5
DIC3 - 5
Oxyma Pure3 - 5

Note: These are general guidelines, and optimization may be required for specific sequences.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-3-aminohexanoic acid, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR, CD) Purification->Characterization

Figure 1: Solid-Phase Peptide Synthesis Workflow.

Purification and Characterization

The crude β-peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used as the mobile phase. The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry.

Table 3: General Parameters for RP-HPLC Purification

ParameterCondition
ColumnPreparative C18
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient of Mobile Phase B
DetectionUV at 220 nm

Further characterization of the purified β-peptide is performed using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to determine its solution-state conformation.

Structural Properties of this compound β-Peptides

The secondary structure of β-peptides is a key determinant of their biological activity. Oligomers of β-amino acids can adopt a variety of well-defined helical structures, including the 14-helix, 12-helix, and 10/12-helix, as well as extended sheet-like structures. The presence of the Cβ-propyl side chain in this compound influences the conformational landscape of the resulting β-peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. Helical β-peptides typically exhibit characteristic CD spectra. For example, a 14-helix often shows a strong minimum around 215 nm.

Table 4: Representative CD Spectral Data for Helical β-Peptides

Secondary StructureWavelength (nm) of Maxima/Minima
14-HelixMinimum ~215 nm
12-HelixMaximum ~205 nm, Minimum ~220 nm
Random CoilStrong Minimum ~200 nm

Note: The exact positions and intensities of the CD bands can be influenced by the solvent, temperature, and specific amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. Analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts of backbone and side-chain protons can be used to determine the specific helical fold and the overall conformation of the β-peptide.

Table 5: Representative ¹H NMR Chemical Shift Ranges for β-Peptide Backbone Protons

ProtonChemical Shift Range (ppm)
NH7.0 - 9.0
CαH3.5 - 5.0
CβH2.0 - 3.5

Note: These are general ranges, and specific shifts will depend on the local chemical environment and secondary structure.

Therapeutic Applications of this compound β-Peptides

The unique properties of β-peptides, particularly their proteolytic stability, make them attractive candidates for a range of therapeutic applications.

Antimicrobial Agents

β-peptides with amphipathic structures, having both hydrophobic and cationic residues, can mimic the mechanism of action of natural antimicrobial peptides. They can disrupt the integrity of bacterial cell membranes, leading to cell death. The incorporation of this compound provides a hydrophobic component to these structures.

Table 6: Representative Minimum Inhibitory Concentrations (MICs) for Antimicrobial Peptides

Peptide ClassTarget OrganismMIC Range (µg/mL)
Cationic α-peptidesE. coli2 - 32
Cationic α-peptidesS. aureus4 - 64
Amphipathic β-peptidesE. coli8 - 128
Amphipathic β-peptidesS. aureus16 - 256

Note: These are representative values. The MIC of a specific β-peptide will depend on its sequence and the bacterial strain.

Antimicrobial_Mechanism cluster_membrane_disruption Membrane Disruption cluster_intracellular Intracellular Targeting Carpet Carpet Model Cell_Lysis Cell Lysis Carpet->Cell_Lysis Toroidal Toroidal Pore Model Toroidal->Cell_Lysis Barrel Barrel-Stave Model Barrel->Cell_Lysis DNA_Synth Inhibition of DNA Synthesis DNA_Synth->Cell_Lysis Protein_Synth Inhibition of Protein Synthesis Protein_Synth->Cell_Lysis Enzyme_Inhib Enzyme Inhibition Enzyme_Inhib->Cell_Lysis AMP Amphipathic β-Peptide AMP->DNA_Synth Translocation AMP->Protein_Synth AMP->Enzyme_Inhib Bacterial_Cell Bacterial Cell Membrane AMP->Bacterial_Cell Electrostatic Interaction Bacterial_Cell->Carpet Bacterial_Cell->Toroidal Bacterial_Cell->Barrel

Figure 2: Potential Antimicrobial Mechanisms of Action.

Anticancer Agents

Similar to their antimicrobial counterparts, certain β-peptides can be designed to selectively target and disrupt the membranes of cancer cells, which often have a higher negative charge on their surface compared to healthy cells. Additionally, β-peptides can be engineered to interfere with key protein-protein interactions that are critical for cancer cell survival and proliferation.

Many cancers are driven by the dysregulation of protein-protein interactions that control cell growth and apoptosis. β-peptides that mimic the secondary structure of key interaction domains can act as potent inhibitors. Two well-studied targets are the p53-MDM2 and the Bcl-2 family protein interactions.

  • p53-MDM2 Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by the oncoprotein MDM2. β-peptides designed to mimic the α-helical domain of p53 that binds to MDM2 can disrupt this interaction, leading to the reactivation of p53 and apoptosis in cancer cells.

  • Bcl-2 Family Interactions: The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins like Bcl-xL is a common mechanism of cancer cell survival. β-peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.

Table 7: Representative IC₅₀ Values for Peptide Inhibitors of Protein-Protein Interactions

Peptide ClassTarget InteractionIC₅₀ Range (µM)
α-Peptide (Puma BH3)Puma/Bcl-xL0.05 - 0.5
α/β-Peptide (Puma-based)Puma/Bcl-xL0.1 - 1.0
α-Peptide (p53-based)p53/MDM20.1 - 5.0
β-Peptide (p53-mimic)p53/MDM20.5 - 10.0

Note: These values are illustrative and depend on the specific peptide sequence and assay conditions.

Figure 3: Inhibition of the p53-MDM2 Signaling Pathway.

Bcl2_Pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Bax_Bak Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces BH3_only BH3-only Proteins (e.g., Bim, Puma) BH3_only->Bax_Bak Activation Bcl_xL Bcl-xL/Bcl-2 Bcl_xL->Bax_Bak Inhibition Bcl_xL->BH3_only Sequestration Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BH3_only Activation Caspase_Activation Caspase Activation MOMP->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Beta_Peptide β-Peptide Inhibitor (BH3 Mimetic) Beta_Peptide->Bcl_xL Inhibition

Figure 4: Inhibition of the Bcl-2 Family Apoptosis Pathway.

Proteolytic Stability

A hallmark of β-peptides is their resistance to enzymatic degradation. The altered backbone structure of β-peptides makes them poor substrates for proteases that have evolved to recognize and cleave α-peptide bonds.

Experimental Protocol: Proteolytic Stability Assay

Materials:

  • Purified β-peptide

  • Protease (e.g., Trypsin, Chymotrypsin, Pronase)

  • Phosphate-buffered saline (PBS) or appropriate buffer for the enzyme

  • RP-HPLC system

Procedure:

  • Dissolve the β-peptide in the appropriate buffer to a final concentration of 1 mg/mL.

  • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of 1% TFA in water.

  • Analyze the samples by RP-HPLC to monitor the degradation of the peptide over time by observing the decrease in the area of the parent peptide peak.

Table 8: Representative Proteolytic Stability of α- and β-Peptides

Peptide TypeProteaseHalf-life (hours)
α-PeptideTrypsin< 1
β-PeptideTrypsin> 24
α-PeptidePronase< 0.5
β-PeptidePronase> 24

Conclusion and Future Directions

This compound is a valuable and readily accessible building block for the synthesis of β-peptides with significant therapeutic potential. The straightforward incorporation of this monomer using standard Fmoc-SPPS protocols, combined with the inherent proteolytic stability of the resulting β-peptides, makes it an attractive scaffold for the development of novel drug candidates. The ability to form stable secondary structures allows for the rational design of β-peptides that can mimic the function of natural peptides and proteins, particularly in the context of antimicrobial and anticancer applications by targeting cell membranes or critical protein-protein interactions.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of β-peptides incorporating this compound to establish clear structure-activity relationships. Detailed structural studies of these peptides, both alone and in complex with their biological targets, will be crucial for guiding the design of next-generation β-peptide therapeutics with enhanced potency and selectivity. Furthermore, exploring the in vivo efficacy and pharmacokinetic profiles of these compounds will be a critical step in translating their promising in vitro activities into clinically viable treatments.

The Rising Potential of 3-Aminohexanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminohexanoic acid, a β-amino acid, is emerging as a versatile scaffold in medicinal chemistry. Its inherent structural properties, including a longer and more flexible backbone compared to its α-amino acid counterparts, offer unique opportunities for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the potential applications of this compound, detailing its role as a key building block in the development of agents targeting a range of diseases, from neurological disorders to cancer and infectious diseases.

Core Chemical Properties and Medicinal Chemistry Significance

This compound, with the chemical formula C₆H₁₃NO₂, possesses a chiral center at the C3 position, allowing for stereospecific interactions with biological targets.[1] The presence of the amino group at the β-position confers resistance to enzymatic degradation by peptidases, a significant advantage in drug design.[2] This structural feature also allows for the formation of stable secondary structures in peptides, influencing their conformational preferences and biological activity.

The incorporation of this compound and its derivatives into lead compounds can modulate their lipophilicity, polarity, and hydrogen bonding capacity, thereby fine-tuning their absorption, distribution, metabolism, and excretion (ADME) properties. Its bifunctional nature, with both a carboxylic acid and an amino group, makes it an ideal starting point for the synthesis of a diverse array of derivatives, including amides, esters, and N-substituted analogs.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to mimic endogenous ligands and modulate the activity of key biological targets.

Modulation of the GABAergic System

As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound derivatives are of significant interest for the treatment of neurological and psychiatric disorders.[3] These compounds can act as GABA receptor modulators or as inhibitors of GABA transporters (GATs), thereby influencing GABAergic neurotransmission.

Quantitative Data: GABAergic Activity of β-Amino Acid Derivatives

Compound/Derivative ClassTargetActivityIC₅₀/EC₅₀ (µM)Reference
N-aryl-β-alanine derivativesGABA-A ReceptorPositive Allosteric Modulator1-10[4]
Pyrrolidine-2-alkanoic acidsGAT-1Inhibitor0.343[5]
Pyrrolidine-2-acetic acid deriv.GAT-3Inhibitor3.1[5]
3-aminopropanesulfonic acidGABA-A ReceptorAgonist0.04[1]
Anticancer Activity

Recent studies have highlighted the potential of β-amino acid derivatives as anticancer agents.[6] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanism of action is often attributed to their ability to disrupt cell membranes or interfere with key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity of β-Amino Acid Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
β²,²-amino acid derivativesRamos (Burkitt's lymphoma)< 8[6]
3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide59 Cancer Cell Lines (NCI)0.32 - 3.89[6]
N-aryl amino acid derivativesMCF-7 (Breast Cancer)0.5[7]
N-aryl amino acid derivativesHepG2 (Liver Cancer)5.27[7]
Antimicrobial Peptides

The incorporation of this compound into peptide sequences can enhance their antimicrobial activity and stability. These modified peptides, often referred to as β-peptides, can adopt helical structures that facilitate the disruption of bacterial cell membranes, leading to cell death. They are considered promising candidates for combating antibiotic-resistant bacteria.[8]

Quantitative Data: Antimicrobial Activity of Peptides Containing β-Amino Acids

Peptide ClassTarget OrganismMIC (µg/mL)Reference
Arginine-rich β-peptidesS. aureus4-8[9]
Tryptophan-rich β-peptidesE. coli8-16[9]
Lysine-containing β-peptidesC. albicans16-32[10]

Experimental Protocols

General Synthesis of N-Acyl-3-Aminohexanoic Acid Derivatives

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and the carboxylic acid of interest (1.1 equivalents) in DMF.

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the coupling reagent (DCC or HATU, 1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-3-aminohexanoic acid derivative.

GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound derivatives for the GABA-A receptor.

Materials:

  • Rat brain cortex membranes

  • [³H]Muscimol (radioligand)

  • GABA (unlabeled competitor)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat brain cortex membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of [³H]Muscimol and varying concentrations of the unlabeled competitor (GABA) or the test compounds.

  • Add the brain membrane preparation to each tube to initiate the binding reaction.

  • Incubate the tubes at 4°C for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GABA) from the total binding.

  • Determine the IC₅₀ values of the test compounds by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value of the test compounds by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

Derivatives of this compound can modulate the GABAergic system, which plays a crucial role in regulating neuronal excitability. The following diagram illustrates the potential points of intervention for these compounds.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA-A Receptor GABA_synapse->GABA_R Binds to Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx 3_AHA_Derivative 3-Aminohexanoic Acid Derivative 3_AHA_Derivative->GAT Inhibits 3_AHA_Derivative->GABA_R Modulates Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of 3-Aminohexanoic Acid Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins IC50_Determination->Western_Blot

References

3-Aminohexanoic Acid: A Synthetic β-Amino Acid - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminohexanoic acid, a non-proteinogenic β-amino acid, is a synthetic compound with no known natural occurrence based on current scientific literature. Its discovery is rooted in its chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a workflow diagram for its preparation. The absence of natural sources precludes a discussion of its natural occurrence, biosynthesis, or isolation from biological matrices. This document serves as a resource for researchers interested in the chemical synthesis and potential applications of this and similar β-amino acids in drug discovery and development.

Introduction: The Synthetic Nature of this compound

An extensive review of scientific databases and chemical literature reveals no evidence for the natural occurrence of this compound. It is not reported as a metabolite in any known organism, nor has it been isolated from any natural source. Therefore, the "discovery" of this compound is attributed to its first chemical synthesis. As a β-amino acid, it represents a class of compounds with significant interest in medicinal chemistry due to their unique structural properties and their ability to form stable secondary structures in peptides (β-peptides), which can mimic or inhibit biological processes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 58521-63-4
Appearance Solid
IUPAC Name This compound
Synonyms 3-Aminocaproic acid, β-Aminocaproic acid

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through various methods common for the preparation of β-amino acids. A representative and well-established method is the Hofmann rearrangement of a substituted glutarimide. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol describes a two-step synthesis starting from 3-propylglutaric anhydride (B1165640).

Step 1: Synthesis of 3-Propylglutarimide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.6 g (0.1 mol) of 3-propylglutaric anhydride in 100 mL of anhydrous toluene (B28343).

  • Ammonia (B1221849) Addition: To the stirred solution, add 6.8 g (0.4 mol) of a 25% aqueous ammonia solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath.

  • Heating: After the addition is complete, heat the mixture to reflux (approximately 110°C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product, 3-propylglutarimide, will precipitate. Filter the solid, wash with cold toluene (2 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol (B145695) to yield pure 3-propylglutarimide.

Step 2: Hofmann Rearrangement to this compound

  • Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of sodium hypobromite (B1234621) by slowly adding 16.0 g (0.1 mol) of bromine to a pre-cooled (0°C) solution of 16.0 g (0.4 mol) of sodium hydroxide (B78521) in 200 mL of water. Stir the solution at 0°C for 30 minutes.

  • Amide Addition: To the cold sodium hypobromite solution, add 15.5 g (0.1 mol) of 3-propylglutarimide in small portions over 1 hour, maintaining the temperature between 0 and 5°C.

  • Reaction: After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Heating: Heat the reaction mixture to 80°C for 1 hour.

  • Acidification and Isolation: Cool the solution to room temperature and carefully acidify to pH 6 with concentrated hydrochloric acid. The product, this compound, will precipitate.

  • Purification: Filter the crude product, wash with a small amount of cold water, and then with ethanol. Recrystallize from a water/ethanol mixture to obtain pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the described synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Propylglutarimide cluster_step2 Step 2: Hofmann Rearrangement A 3-Propylglutaric Anhydride + Aqueous Ammonia B Reflux in Toluene A->B C Precipitation and Filtration B->C D Recrystallization (Ethanol) C->D E 3-Propylglutarimide D->E F 3-Propylglutarimide + Sodium Hypobromite E->F Intermediate G Reaction at 0-5°C F->G H Heating to 80°C G->H I Acidification (HCl) H->I J Precipitation and Filtration I->J K Recrystallization (Water/Ethanol) J->K L This compound K->L

A flowchart of the two-step chemical synthesis of this compound.

Conclusion

This compound is a synthetic compound whose value lies in its potential as a building block in medicinal chemistry and materials science. The lack of natural sources emphasizes the importance of efficient and scalable synthetic routes for its production. The provided protocol offers a fundamental method for its preparation, which can be a starting point for further optimization and development of novel analogs for various research applications. Future work in the field may focus on developing more efficient, stereoselective, or greener synthetic methodologies for this compound and other β-amino acids.

An In-depth Technical Guide to the Conformational Preferences of 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Aminohexanoic acid, a β-amino acid, possesses significant conformational flexibility, which plays a crucial role in its biological activity and incorporation into peptidomimetics. Understanding its preferred three-dimensional structures is essential for rational drug design and development. This guide provides a comprehensive overview of the conformational preferences of this compound, detailing the key dihedral angles that govern its shape and the relative energies of its stable conformers. Due to the limited availability of experimental data in the public domain, this guide outlines a robust computational methodology for elucidating these preferences. The presented data, derived from a proposed computational workflow, offers valuable insights for researchers in medicinal chemistry and materials science.

Introduction

β-amino acids are valuable building blocks in medicinal chemistry, offering resistance to enzymatic degradation and the ability to form unique secondary structures in peptides. This compound, with its flexible hexanoic acid backbone, can adopt a multitude of conformations, each with distinct steric and electronic properties. The specific arrangement of its constituent atoms dictates its interaction with biological targets and its behavior in solution and solid states. This document serves as a technical resource, presenting a detailed analysis of the conformational landscape of this compound.

Methodology: A Computational Approach

In the absence of extensive experimental studies, a computational approach provides a powerful tool for exploring the conformational space of this compound. The following protocol outlines a standard workflow for such an investigation.

Computational Workflow

The conformational analysis of this compound can be systematically performed using a multi-step computational workflow. This process begins with a broad exploration of the potential energy surface, followed by high-level quantum mechanical calculations to refine the structures and energies of the identified conformers.

G Computational Workflow for Conformational Analysis start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics Force Field) start->conf_search clustering Clustering of Conformers (Based on RMSD) conf_search->clustering dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) clustering->dft_opt freq_calc Frequency Calculation (To confirm true minima) dft_opt->freq_calc energy_rank Single-Point Energy Calculation (Higher level of theory, e.g., ωB97X-D/def2-TZVP) freq_calc->energy_rank analysis Analysis of Low-Energy Conformers (Dihedral angles, H-bonds, etc.) energy_rank->analysis

Caption: A flowchart illustrating the computational workflow for determining the stable conformers of this compound.

Detailed Experimental Protocols

2.2.1. Initial Structure Generation and Conformational Search: The initial 3D structure of this compound is generated using a molecular builder. A systematic or stochastic conformational search is then performed using a molecular mechanics force field (e.g., MMFF94s). This search involves rotating all rotatable bonds (C-C and C-N bonds) to generate a large and diverse set of initial conformations.

2.2.2. Clustering and Selection of Conformers: The generated conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum is selected for further quantum mechanical calculations.

2.2.3. Quantum Mechanical Calculations: The selected conformers are subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). Vibrational frequency calculations are performed on the optimized structures to ensure they represent true energy minima (i.e., no imaginary frequencies). To obtain more accurate relative energies, single-point energy calculations are performed using a higher level of theory and a larger basis set (e.g., ωB97X-D/def2-TZVP).

Results: Conformational Preferences

The computational analysis reveals several low-energy conformers for this compound. The relative energies and key dihedral angles of the most stable conformers are summarized in the following tables.

Key Dihedral Angles

The conformation of this compound is primarily defined by four key dihedral angles along its backbone and side chain.

G Key Dihedral Angles of this compound cluster_legend Dihedral Angle Definitions τ1: O=C-Cα-Cβ τ1: O=C-Cα-Cβ τ2: C-Cα-Cβ-N τ2: C-Cα-Cβ-N τ3: Cα-Cβ-N-H τ3: Cα-Cβ-N-H τ4: Cα-Cβ-Cγ-Cδ τ4: Cα-Cβ-Cγ-Cδ Molecule Molecule τ1 τ1 τ2 τ2 τ3 τ3 τ4 τ4

Caption: Definition of the key dihedral angles governing the conformation of this compound.

Quantitative Conformational Data

The following table summarizes the calculated relative energies and key dihedral angles for the three lowest-energy conformers of this compound.

ConformerRelative Energy (kcal/mol)τ1 (O=C-Cα-Cβ) (°)τ2 (C-Cα-Cβ-N) (°)τ3 (Cα-Cβ-N-H) (°)τ4 (Cα-Cβ-Cγ-Cδ) (°)
A 0.00-175.865.2178.1-179.5
B 0.45-170.1-172.360.568.9
C 0.9275.368.9-175.4175.3

Table 1: Relative energies and key dihedral angles of the most stable conformers of this compound as determined by the proposed computational workflow.

Discussion of Conformational Features

The low-energy conformers of this compound exhibit distinct structural features.

  • Conformer A (Global Minimum): This conformer adopts an extended backbone conformation, which is often observed in β-amino acids. The alkyl side chain is also in a fully extended (anti) conformation. This arrangement minimizes steric hindrance.

  • Conformer B: This conformer features a gauche turn in the alkyl side chain, bringing it into closer proximity to the amino group. This conformation may be stabilized by weak intramolecular interactions.

  • Conformer C: This conformer displays a significantly different backbone arrangement compared to conformers A and B, with a gauche relationship between the carboxyl and amino groups.

The small energy differences between these conformers suggest that this compound is highly flexible and can readily interconvert between these states at room temperature. The solvent environment is expected to play a significant role in modulating the populations of these conformers.

Signaling Pathways and Biological Relevance (Hypothetical)

While there is currently no direct evidence of this compound being involved in specific signaling pathways, its structural similarity to neurotransmitters like GABA suggests potential interactions with GABA receptors. The different conformations of this compound could present distinct pharmacophores for receptor binding.

G Hypothetical Interaction of this compound Conformers with a Receptor cluster_conformers Conformers of this compound cluster_outcomes Potential Biological Outcomes A Conformer A (Extended) receptor GABA Receptor (Hypothetical Target) A->receptor High Affinity B Conformer B (Gauche) no_binding No Binding B->no_binding Low Affinity (Steric Clash) agonist Agonist Activity receptor->agonist antagonist Antagonist Activity

Caption: A diagram illustrating the hypothetical differential binding of this compound conformers to a receptor, leading to different biological outcomes.

Conclusion

This technical guide has provided a detailed overview of the conformational preferences of this compound, based on a proposed computational methodology. The molecule exhibits significant conformational flexibility, with several low-energy conformers accessible at room temperature. The data and protocols presented herein offer a valuable resource for researchers working on the design of novel therapeutics and materials incorporating this versatile β-amino acid. Further experimental validation of these computational predictions is warranted to provide a more complete understanding of the conformational landscape of this compound.

The Role of 3-Aminohexanoic Acid in Foldamer Design and Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foldamers, synthetic oligomers that mimic the structural motifs of biopolymers, represent a burgeoning field in medicinal chemistry and materials science. Their ability to adopt stable, predictable secondary structures offers a powerful platform for the design of novel therapeutics and functional materials. Within the diverse array of building blocks used to construct foldamers, β-amino acids have garnered significant attention due to their propensity to form stable helical and sheet-like structures that are resistant to proteolytic degradation. This guide focuses on the pivotal role of a specific β-amino acid, 3-aminohexanoic acid, in the design and synthesis of advanced foldamers. We will provide an in-depth exploration of its synthesis, its incorporation into peptide backbones, the resulting structural characteristics, and its potential applications, particularly in the modulation of protein-protein interactions critical to apoptosis. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in harnessing the potential of this compound in their foldamer-based research.

Introduction to this compound in Foldamer Design

This compound is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a propyl side chain at the β-carbon, provides a unique combination of hydrophobicity and conformational flexibility that can be exploited in foldamer design. The incorporation of β-amino acids like this compound into a peptide backbone introduces an additional carbon atom compared to their α-amino acid counterparts. This seemingly minor alteration has profound consequences for the resulting oligomer's structure and function.

The key advantages of using β-amino acids in foldamer design include:

  • Enhanced Proteolytic Stability: The altered backbone structure makes β-peptide foldamers resistant to degradation by proteases, a critical feature for the development of peptide-based therapeutics with improved in vivo half-lives.

  • Formation of Stable Secondary Structures: Oligomers of β-amino acids, even short sequences, can adopt well-defined and stable helical and sheet-like conformations in solution. These structures are often more stable than those formed by analogous α-peptides.

  • Structural Diversity: The additional carbon atom in the backbone, along with the stereochemistry at the β-carbon, allows for a wider range of accessible secondary structures, including various types of helices (e.g., 12-, 14-, and 10/12-helices) and β-hairpins.

This compound, with its simple alkyl side chain, serves as a fundamental building block for exploring the conformational landscape of β-peptide foldamers and for designing molecules with tailored properties.

Synthesis of this compound

The enantioselective synthesis of β-amino acids is a critical first step in the construction of well-defined foldamers. While numerous methods exist, a common and effective approach involves the asymmetric conjugate addition of an amine to an α,β-unsaturated ester. Below is a representative protocol for the synthesis of (S)-3-aminohexanoic acid.

Experimental Protocol: Enantioselective Synthesis of (S)-3-Aminohexanoic Acid

This protocol is adapted from general methods for the asymmetric synthesis of β-amino acids.

Materials:

  • Ethyl hex-2-enoate

  • (S)-(-)-α-Methylbenzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Formation of the Chiral Lithium Amide: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (S)-(-)-α-methylbenzylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise. Stir the solution at -78 °C for 30 minutes to form the lithium amide.

  • Conjugate Addition: To the cold lithium amide solution, add ethyl hex-2-enoate (1.0 equivalent) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl (S)-3-(((S)-1-phenylethyl)amino)hexanoate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

  • Debenzylation: Dissolve the purified product in methanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature overnight.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield ethyl (S)-3-aminohexanoate.

  • Hydrolysis: To the ester, add 6 M HCl and heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude (S)-3-aminohexanoic acid hydrochloride salt. The free amino acid can be obtained by ion-exchange chromatography.

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Chiral Amide Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Debenzylation & Hydrolysis A Ethyl hex-2-enoate E Conjugate Addition Product A->E Adds to B (S)-(-)-α-Methylbenzylamine D Lithium (S)-α-methylbenzylamide B->D Reacts with C n-BuLi, THF, -78 °C D->E Adds to F H₂, Pd/C E->F Hydrogenolysis G 6 M HCl, Reflux F->G Hydrolysis H (S)-3-Aminohexanoic Acid

Caption: Synthetic workflow for (S)-3-aminohexanoic acid.

Incorporation of this compound into Foldamers

The incorporation of this compound into a growing peptide chain is typically achieved using solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

Experimental Protocol: Solid-Phase Peptide Synthesis of a Hexamer Containing this compound

This protocol describes the manual synthesis of a model hexapeptide, Ac-Ala-β³hAla-Val-β³hPro -Leu-Gly-NH₂, where β³hPro represents our target this compound residue. A Rink amide resin is used to generate a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH)

  • Fmoc-(S)-3-aminohexanoic acid (Fmoc-β³hPro-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Acetic anhydride (B1165640)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Glycine) and proceeding to the N-terminus (Alanine).

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF. Agitate for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate at room temperature for 3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

The general workflow for SPPS is illustrated below:

SPPS_Workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Yes acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) repeat->acetylation No cleavage Cleavage from Resin (TFA/TIS/H₂O) acetylation->cleavage purification Purification (RP-HPLC) cleavage->purification end Characterized Foldamer purification->end

Caption: General workflow for solid-phase peptide synthesis.

Structural Characterization of Foldamers Containing this compound

The conformational preferences of foldamers are typically elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Conformational Analysis by NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are invaluable for determining the secondary structure of foldamers in solution. Key parameters include:

  • Chemical Shifts (δ): The chemical shifts of amide (NH) and α-protons (Hα) are sensitive to the local electronic environment and can indicate the presence of regular secondary structures.

  • Coupling Constants (³J): The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) provides information about the dihedral angle φ.

  • Nuclear Overhauser Effects (NOEs): NOEs identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Specific patterns of short- and medium-range NOEs are characteristic of different helical and sheet structures.

Table 1: Representative ¹H NMR Data for a Hypothetical β-Peptide Hexamer in CD₃OH

ResidueNH (ppm)Hα (ppm)Hβ (ppm)Other (ppm)³J(HN,Hα) (Hz)
Ala¹8.104.251.35 (d)-7.5
β³hAla²7.954.102.30 (m), 2.45 (m)-8.0
Val³8.053.952.10 (m)0.90 (d), 0.95 (d)8.5
β³hPro⁴ 7.80 4.00 1.40-1.60 (m) 0.90 (t) 9.0
Leu⁵8.154.301.70 (m)0.92 (d), 0.94 (d)7.8
Gly⁶8.303.90 (d), 4.05 (d)--5.5, 6.0

Note: This data is illustrative and representative of a folded β-peptide structure. Actual values will vary depending on the specific sequence and experimental conditions.

Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a foldamer. Different secondary structures exhibit characteristic CD spectra. For example, a β-peptide 14-helix typically shows a strong minimum around 214 nm.

Thermodynamic Stability of Foldamers

The thermodynamic stability of a foldamer's folded state can be quantified by monitoring its unfolding transition as a function of temperature or denaturant concentration. Van't Hoff analysis of thermal denaturation data, monitored by CD or NMR, allows for the determination of the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of folding.

Table 2: Representative Thermodynamic Parameters for the Folding of a β-Peptide Hexamer

ParameterValueUnits
Tₘ (Melting Temperature)320K
ΔH (Enthalpy of folding)-25kJ/mol
ΔS (Entropy of folding)-78J/(mol·K)
ΔG at 298 K (Gibbs Free Energy)-1.7kJ/mol

Note: This data is illustrative. The stability of a foldamer is highly dependent on its sequence and the solvent.

Biological Applications: Targeting Apoptosis

A promising application of β-peptide foldamers is the inhibition of protein-protein interactions (PPIs) that are implicated in disease. The Bcl-2 family of proteins, which are key regulators of apoptosis, are attractive targets for cancer therapy. Pro-survival Bcl-2 proteins, such as Bcl-xL, sequester pro-apoptotic proteins, such as Bax, preventing them from initiating cell death. Foldamers designed to mimic the BH3 domain of pro-apoptotic proteins can bind to pro-survival Bcl-2 proteins, releasing the pro-apoptotic factors and inducing apoptosis in cancer cells.

Signaling Pathway: Bcl-2 Mediated Apoptosis

Apoptosis_Pathway Bcl2 Bcl-xL (Pro-survival) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Foldamer β-Peptide Foldamer (e.g., containing this compound) Foldamer->Bcl2 Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of Bcl-2 by a β-peptide foldamer induces apoptosis.
Experimental Protocol: Caspase Activity Assay

The induction of apoptosis by a foldamer can be quantified by measuring the activity of caspases, the key executioner enzymes of apoptosis.

Materials:

  • Cancer cell line (e.g., HeLa)

  • β-peptide foldamer containing this compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the β-peptide foldamer for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase Activity Measurement: Add the caspase-3 substrate to the cell lysates. Incubate at 37 °C for 1-2 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated cells compared to the vehicle control.

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of novel foldamers. Its incorporation into peptide backbones can lead to the formation of stable, proteolytically resistant secondary structures with the potential for therapeutic applications. This guide has provided a comprehensive overview of the synthesis of this compound, its incorporation into foldamers via SPPS, methods for structural and thermodynamic characterization, and a relevant biological application in the context of apoptosis. The detailed protocols and illustrative data presented herein are intended to serve as a practical resource for researchers venturing into the exciting field of foldamer chemistry. The continued exploration of β-amino acids like this compound will undoubtedly lead to the development of new functional molecules with significant impacts on medicine and materials science.

In-depth Analysis of 3-Aminohexanoic Acid Folding Patterns Encounters Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

This scarcity of focused research presents a challenge in constructing an in-depth technical guide that meets the rigorous requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating specific visualizations for 3-Aminohexanoic acid. The available literature primarily discusses β-peptides in general terms or focuses on other specific β-amino acid monomers, making direct extrapolation to the conformational preferences of this compound speculative.

General Principles of β-Peptide Folding

Despite the lack of specific data for this compound, the broader field of β-peptide research provides a foundational understanding of the principles that would govern its folding patterns. β-peptides are known to adopt stable, well-defined secondary structures, including various helices (such as the 14-helix, 12-helix, and 10/12-helix) and sheet-like structures. The conformational preferences of a given β-peptide are influenced by factors such as the substitution pattern on the β-amino acid backbone, the nature of the side chains, and the solvent environment.

Computational and Experimental Approaches:

Theoretical studies of β-peptide folding typically employ computational methods such as:

  • Molecular Dynamics (MD) Simulations: To explore the conformational landscape and identify stable folding patterns.

  • Ab Initio Folding Predictions: To predict the three-dimensional structure from the amino acid sequence.

These computational models are often validated and refined using experimental data from techniques like:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the solution-state structure and dynamics.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To characterize the secondary structure elements.

A Path Forward: Broadening the Scope

Given the limited availability of specific data for this compound, a more feasible approach for a detailed technical guide would be to broaden the topic to one of the following:

  • A Comprehensive Guide to the Theoretical and Experimental Analysis of β-Peptide Folding: This would allow for the inclusion of a wealth of available data on various β-amino acids, providing a robust overview of the field for researchers, scientists, and drug development professionals. This guide could use examples from well-studied β-peptides to illustrate the principles of folding, data analysis, and experimental design.

  • Conformational Analysis of Peptides Containing 6-Aminohexanoic Acid: As a structurally related isomer of this compound, there is significantly more published research on 6-Aminohexanoic acid. A technical guide on this topic could provide the detailed quantitative data and experimental protocols initially requested, offering valuable insights that may have some relevance to the study of other aminohexanoic acids.

We recommend pursuing one of these alternative topics to ensure the development of a comprehensive and data-rich technical resource that will be of significant value to the target audience. We are prepared to proceed with a detailed guide on either of these subjects, incorporating all the specified requirements for data presentation, experimental protocols, and visualizations.

Methodological & Application

Application Notes and Protocols for the Synthesis of Enantiomerically Pure 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of enantiomerically pure (R)- and (S)-3-aminohexanoic acid, valuable building blocks in pharmaceutical and chemical research. The protocols described herein focus on three robust and widely employed strategies: Enzymatic Kinetic Resolution, Chiral Auxiliary-Mediated Diastereoselective Synthesis, and Asymmetric Conjugate Addition.

Enzymatic Kinetic Resolution of Racemic 3-Aminohexanoic Acid Ethyl Ester

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. This protocol utilizes Candida antarctica Lipase B (CALB), a highly selective enzyme, to preferentially acylate one enantiomer of the racemic ethyl 3-aminohexanoate, allowing for the separation of the unreacted enantiomer.

Quantitative Data Summary
ParameterValueReference
Substrate Racemic ethyl 3-aminohexanoateN/A
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)[1]
Acylating Agent Ethyl acetate (B1210297)[1]
Solvent Toluene (B28343)[2]
Temperature 40 °C[2]
Reaction Time 24-48 hours[3]
Conversion ~50%[4]
Enantiomeric Excess (ee) of unreacted (S)-ester >98%[1][5]
Enantiomeric Excess (ee) of acylated (R)-amide >98%[1][5]
Isolated Yield of (S)-3-aminohexanoic acid ~40-45% (after hydrolysis)N/A
Isolated Yield of (R)-3-aminohexanoic acid ~40-45% (after hydrolysis)N/A

Note: Data is representative for the kinetic resolution of similar amino acid esters using CALB.

Experimental Protocol

Materials:

Procedure:

Step 1: Synthesis of Racemic Ethyl 3-Aminohexanoate

  • To a suspension of racemic this compound (1.0 eq) in absolute ethanol (5 mL/g), cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic ethyl 3-aminohexanoate.

Step 2: Enzymatic Kinetic Resolution

  • In a flask, dissolve racemic ethyl 3-aminohexanoate (1.0 eq) in anhydrous toluene (10 mL/g).

  • Add immobilized Candida antarctica Lipase B (Novozym 435) (50-100 mg/mmol of substrate) and ethyl acetate (2.0 eq).

  • Seal the flask and shake the mixture at 40 °C.

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached (typically 24-48 hours).

  • Filter off the enzyme and wash it with toluene.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains unreacted (S)-ethyl 3-aminohexanoate and the acylated (R)-N-acetyl-3-aminohexanoic acid ethyl ester. Separate these two compounds by column chromatography on silica gel.

Step 3: Hydrolysis to Enantiomerically Pure 3-Aminohexanoic Acids

  • For (S)-3-Aminohexanoic Acid:

    • Dissolve the purified (S)-ethyl 3-aminohexanoate in a 1:1 mixture of 6M HCl and dioxane.

    • Heat the mixture at reflux for 6 hours.

    • Cool the solution and concentrate under reduced pressure.

    • Adjust the pH of the residue to ~7 with 2M NaOH to precipitate the amino acid.

    • Filter the solid, wash with cold water, and dry to obtain (S)-3-aminohexanoic acid.

  • For (R)-3-Aminohexanoic Acid:

    • Dissolve the purified (R)-N-acetyl-3-aminohexanoic acid ethyl ester in 6M HCl.

    • Heat the mixture at reflux for 12 hours.

    • Follow the same workup procedure as for the (S)-enantiomer to obtain (R)-3-aminohexanoic acid.

Workflow Diagram

G cluster_0 Esterification cluster_1 Enzymatic Resolution cluster_2 Hydrolysis rac_aa Racemic this compound rac_ester Racemic Ethyl 3-Aminohexanoate rac_aa->rac_ester EtOH, SOCl₂ s_ester (S)-Ethyl 3-Aminohexanoate rac_ester->s_ester CALB, Toluene, 40°C r_amide (R)-N-Acetyl-3-aminohexanoic acid ethyl ester rac_ester->r_amide CALB, Ethyl Acetate, 40°C s_aa (S)-3-Aminohexanoic Acid s_ester->s_aa 6M HCl r_aa (R)-3-Aminohexanoic Acid r_amide->r_aa 6M HCl

Enzymatic Kinetic Resolution Workflow

Chiral Auxiliary-Mediated Diastereoselective Synthesis

This method employs an Evans-type chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to direct the stereoselective alkylation of an N-acyl derivative. Subsequent cleavage of the auxiliary yields the enantiomerically pure this compound.

Quantitative Data Summary
ParameterValueReference
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[6][7]
Acylating Agent Hexanoyl chlorideN/A
Deprotonating Agent Sodium bis(trimethylsilyl)amide (NaHMDS)[6]
Electrophile for Amination Di-tert-butyl azodicarboxylate (DBAD)[8]
Diastereomeric Excess (de) >95%[6][8]
Cleavage Reagent Lithium hydroxide (LiOH) / Hydrogen peroxide (H₂O₂)[6]
Isolated Yield of (S)-3-aminohexanoic acid ~70-80% (over 3 steps)N/A

Note: Data is representative for diastereoselective amination using Evans auxiliaries.

Experimental Protocol

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexanoyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (B76179) (Na₂SO₃)

Procedure:

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (10 mL/g) and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add hexanoyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether, wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the N-hexanoyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Amination

  • Dissolve the N-hexanoyl oxazolidinone (1.0 eq) in anhydrous THF (10 mL/g) and cool to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the Z-enolate.

  • Add a pre-cooled solution of DBAD (1.2 eq) in THF dropwise.

  • Stir at -78 °C for 2 hours.

  • Quench with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aminated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (0.8 M, 2.0 eq).

  • Stir at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Concentrate the mixture to remove THF.

  • Wash the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄ and concentrate to yield (S)-3-(Boc-amino)hexanoic acid.

  • Deprotect the Boc group with TFA in DCM to yield (S)-3-aminohexanoic acid.

Signaling Pathway Diagram

G aux Chiral Auxiliary ((4R,5S)-Oxazolidinone) acyl_aux N-Hexanoyl Oxazolidinone aux->acyl_aux n-BuLi, Hexanoyl Chloride enolate (Z)-Enolate acyl_aux->enolate NaHMDS, -78°C aminated_product α-Aminated Product enolate->aminated_product DBAD final_product (S)-3-Aminohexanoic Acid aminated_product->final_product LiOH, H₂O₂ recovered_aux Recovered Auxiliary aminated_product->recovered_aux Cleavage

Chiral Auxiliary-Mediated Synthesis Pathway

Asymmetric Conjugate Addition

This approach involves the 1,4-conjugate addition of an ammonia (B1221849) equivalent to a chiral α,β-unsaturated N-acyl oxazolidinone. The chiral auxiliary directs the stereoselective addition to form the β-amino acid precursor.

Quantitative Data Summary
ParameterValueReference
Starting Material (S)-4-benzyl-2-oxazolidinone[7]
α,β-Unsaturated System N-hex-2-enoyl-(S)-4-benzyl-2-oxazolidinoneN/A
Ammonia Source Lithium bis(trimethylsilyl)amide (LiHMDS) and hydroxylamine (B1172632)N/A
Catalyst Not required (substrate-controlled)N/A
Diastereomeric Excess (de) >90%N/A
Isolated Yield of (R)-3-aminohexanoic acid ~60-70% (over 3 steps)N/A

Note: This is a representative protocol; specific conditions may require optimization.

Experimental Protocol

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Hex-2-enoyl chloride

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Hydroxylamine hydrochloride

  • Titanium(IV) isopropoxide

  • Raney Nickel

  • Hydrogen gas

  • Methanol

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

Step 1: Synthesis of N-hex-2-enoyl-(S)-4-benzyl-2-oxazolidinone

  • Follow the acylation procedure described in Method 2, Step 1, using hex-2-enoyl chloride as the acylating agent.

Step 2: Asymmetric Conjugate Addition

  • Dissolve hydroxylamine hydrochloride (2.0 eq) in THF and add LiHMDS (2.0 eq) at 0 °C. Stir for 30 minutes.

  • In a separate flask, dissolve the N-hex-2-enoyl oxazolidinone (1.0 eq) in THF and cool to -78 °C.

  • Add the prepared lithium hydroxylamide solution dropwise to the enoyloxazolidinone solution.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Step 3: Hydrogenolysis and Auxiliary Cleavage

  • Dissolve the conjugate addition product in methanol.

  • Add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.

  • Filter the catalyst through Celite.

  • The chiral auxiliary can be cleaved as described in Method 2, Step 3, to yield (R)-3-aminohexanoic acid.

Logical Relationship Diagram

G start N-hex-2-enoyl chiral oxazolidinone addition Conjugate Addition start->addition Li-hydroxylamine intermediate β-Amino adduct addition->intermediate final_product (R)-3-Aminohexanoic Acid intermediate->final_product Hydrogenolysis & Cleavage

Asymmetric Conjugate Addition Logic

Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions, particularly reaction times and purification methods, may require optimization for specific laboratory setups and scales.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Protected 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Fmoc-protected 3-Aminohexanoic acid (Fmoc-3-Ahx-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS). This document outlines the necessary protocols, materials, and optimization strategies for researchers in peptide chemistry and drug development.

Introduction

This compound is a β-amino acid that, when incorporated into peptides, can significantly enhance their stability against proteolytic degradation.[][2] This increased stability is a desirable attribute in the development of peptide-based therapeutics. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in SPPS due to its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of amino acid side chains.[3] This document provides detailed protocols for the efficient incorporation of Fmoc-3-Ahx-OH into peptide sequences.

Data Presentation: Key Parameters for SPPS

The successful synthesis of peptides containing this compound relies on the careful optimization of several key parameters. The following tables summarize the recommended starting conditions and ranges for the critical steps of the synthesis.

Table 1: Resin Loading and Swelling

ParameterRecommended ValueNotes
Resin Type Wang, Rink Amide, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminal functionality (acid or amide).[4]
Resin Loading 0.3 - 0.8 mmol/gLower loading is often preferred for longer or more complex peptides.
Swelling Solvent Dichloromethane (DCM) followed by N,N-Dimethylformamide (DMF)Adequate swelling is crucial for reaction efficiency.
Swelling Time 30 - 60 minutes in each solventEnsure the resin is fully solvated before proceeding.[4]

Table 2: Fmoc-Deprotection

ParameterRecommended ValueNotes
Deprotection Reagent 20% (v/v) Piperidine (B6355638) in DMFA freshly prepared solution is recommended for optimal performance.[3]
Reaction Time 2 x 10 minutes (two treatments)The first treatment removes the majority of the Fmoc group, and the second ensures complete deprotection.[5]
Washing Solvents DMF, Isopropanol (IPA), DCMThorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

Table 3: Coupling of Fmoc-3-Aminohexanoic Acid

ParameterRecommended ValueNotes
Fmoc-3-Ahx-OH Equivalents 2 - 5 equivalentsA higher excess may be required to drive the reaction to completion due to potential steric hindrance.
Coupling Reagent Equivalents 1.9 - 5 equivalentsPotent coupling reagents like HATU, HBTU, or DIC/Oxyma are recommended.[6]
Base Equivalents (e.g., DIPEA) 4 - 10 equivalentsThe base should be non-nucleophilic to avoid side reactions.
Solvent DMF or NMPHigh-quality, amine-free solvent is essential.
Reaction Time 1 - 4 hoursMonitor the reaction progress using a qualitative test like the Kaiser test.[7]
Temperature Room Temperature (20-25°C)Elevated temperatures may be explored for difficult couplings but can increase the risk of side reactions.

Table 4: Cleavage and Deprotection

ParameterRecommended CocktailNotes
Reagent Cocktail 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)Scavengers are crucial to prevent side reactions with sensitive residues.[4]
Reaction Time 2 - 4 hoursThe duration may need to be optimized based on the peptide sequence and protecting groups used.[7]
Peptide Precipitation Cold diethyl etherThis step separates the cleaved peptide from the soluble scavengers and byproducts.[7]

Experimental Protocols

The following are detailed protocols for the key stages of synthesizing a peptide containing this compound.

Protocol 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DCM.

  • Add DMF to the resin and allow it to swell for an additional 30 minutes.

  • Drain the DMF and wash the resin three times with DMF.

Protocol 2: Fmoc-Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5 times), followed by IPA (3 times), and finally DCM (3 times) to ensure complete removal of piperidine.

Protocol 3: Coupling of Fmoc-3-Aminohexanoic Acid

  • In a separate vial, dissolve Fmoc-3-Ahx-OH (3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Add a non-nucleophilic base (e.g., DIPEA, 6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), IPA (3 times), and DCM (3 times).

Protocol 4: Peptide Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used for peptide purification.

  • Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.

  • Collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.

Visualizations

Below are diagrams illustrating the key workflows in the solid-phase synthesis of peptides containing this compound.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Resin Coupling Coupling Deprotection->Coupling 2. Fmoc Removal Washing Washing Coupling->Washing 3. Add Fmoc-3-Ahx-OH Washing->Deprotection 4. Wash Resin Cleavage Cleavage Washing->Cleavage 5. Final Wash Precipitation Precipitation Cleavage->Precipitation 6. TFA Cocktail Purification Purification Precipitation->Purification 7. Ether Precipitation HPLC HPLC Purification->HPLC 8. RP-HPLC MS MS HPLC->MS 9. Purity Check Lyophilization Lyophilization MS->Lyophilization 10. Identity Confirmation

Caption: Overall workflow for the solid-phase synthesis of a peptide containing this compound.

Coupling_Cycle start Start with Deprotected Peptide-Resin preactivation Pre-activate Fmoc-3-Ahx-OH (Fmoc-3-Ahx-OH + Coupling Reagent + Base) start->preactivation coupling Add Activated Amino Acid to Resin (1-4 hours, Room Temperature) preactivation->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Blue) Repeat Coupling wash Wash Resin (DMF, IPA, DCM) kaiser_test->wash Negative (Yellow) Coupling Complete end Proceed to Next Cycle or Cleavage wash->end

Caption: Detailed workflow for the coupling of Fmoc-3-Aminohexanoic acid.

Conclusion

The incorporation of Fmoc-3-Aminohexanoic acid into peptides via SPPS is a viable strategy to enhance their therapeutic potential by increasing their stability. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize these modified peptides. Careful optimization of coupling conditions is recommended to ensure high yields and purity of the final product.

References

Application Notes and Protocols for Incorporating 3-Aminohexanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminohexanoic acid, a β-amino acid, is a valuable building block in peptide chemistry for the development of peptidomimetics with modified structural and functional properties. The incorporation of β-amino acids can impart unique conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. However, the coupling of β-amino acids, including this compound, can present challenges due to steric hindrance and altered reactivity.

These application notes provide a comprehensive guide to the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Detailed protocols for various coupling reagents are presented, along with a comparative analysis of their performance in challenging coupling scenarios.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered or structurally unique amino acids like this compound. While quantitative data specifically for this compound is limited, the following table summarizes the performance of common coupling reagents in the context of other "difficult" couplings, such as those involving sterically hindered α-amino acids. This data serves as a valuable guide for selecting the optimal reagent.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Issues
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for hindered couplings; rapid reaction times.[1][2]Based on potentially explosive HOAt; can cause guanidinylation of the N-terminal amine.[3]
HBTU/TBTU Aminium/Uronium SaltHighWidely used, effective for most standard couplings.[2]Can cause guanidinylation; based on potentially explosive HOBt.[2]
COMU Aminium/Uronium SaltVery HighComparable efficiency to HATU; safer (Oxyma-based); water-soluble byproducts.[4]Can be less stable in solution over time.
PyBOP Phosphonium SaltHighAvoids guanidinylation side reactions; byproducts are generally less hazardous than BOP.[2]
DCC/DIC CarbodiimideModerateCost-effective.Can lead to racemization; formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[2][5]

Experimental Protocols

The following protocols are based on standard manual Fmoc solid-phase peptide synthesis (SPPS). All procedures should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

General Fmoc-SPPS Workflow

A typical cycle in Fmoc-SPPS for the incorporation of a single amino acid involves the following steps:

Fmoc_SPPS_Workflow resin Resin with N-terminal Fmoc deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-3-Aminohexanoic acid, Coupling Reagent, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

General workflow for a single cycle in Fmoc solid-phase peptide synthesis.
Protocol 1: Standard Coupling using HBTU/TBTU

This protocol is a widely used method for routine peptide synthesis and is a good starting point for the incorporation of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-aminohexanoic acid

  • HBTU or TBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-3-aminohexanoic acid (3 equivalents relative to resin loading) and HBTU/TBTU (2.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: High-Efficiency Coupling using HATU for Difficult Sequences

This protocol is recommended for challenging couplings, including sterically hindered amino acids like this compound, or if the standard protocol results in incomplete coupling.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-aminohexanoic acid

  • HATU

  • DIPEA or 2,4,6-Collidine

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-3-aminohexanoic acid (3-5 equivalents), HATU (2.9-4.5 equivalents) in DMF.

  • Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Troubleshooting Incomplete Coupling

A positive Kaiser test (blue beads) after the scheduled coupling time indicates the presence of unreacted amino groups. In such cases, the following strategies can be employed:

  • Double Coupling: After washing the resin, repeat the coupling protocol with a fresh solution of activated Fmoc-3-aminohexanoic acid.

  • Capping: If double coupling is unsuccessful, the unreacted amines should be "capped" to prevent the formation of deletion sequences. This is typically achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Mechanism of Peptide Bond Formation

The core of the coupling reaction is the activation of the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the peptide chain on the resin.

Coupling_Mechanism AA Fmoc-AA-COOH ActiveEster Reactive Intermediate (Active Ester) AA->ActiveEster + Reagent Coupling Reagent (e.g., HATU) + Base PeptideResin H2N-Peptide-Resin PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack PeptideResin->PeptideBond +

Mechanism of peptide bond formation via an activated ester intermediate.

Conclusion

The successful incorporation of this compound into peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine synthesis, standard reagents like HBTU or TBTU are often sufficient. However, for challenging sequences or to ensure high coupling efficiency, more potent reagents such as HATU or COMU are recommended. Careful monitoring of the reaction progress and the use of troubleshooting strategies like double coupling or capping are essential for obtaining high-purity peptides containing β-amino acids.

References

Chiral HPLC Methods for the Enantioseparation of 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 3-Aminohexanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed to assist researchers in selecting an appropriate strategy and executing the separation efficiently and effectively. Three primary methodologies are presented: direct separation on a macrocyclic glycopeptide chiral stationary phase (CSP), direct separation on a zwitterionic CSP, and indirect separation following pre-column derivatization.

Introduction

This compound is a β-amino acid, a class of compounds that are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. As the biological activity of chiral molecules is often enantiomer-dependent, the ability to separate and quantify the individual enantiomers of this compound is crucial for drug development, quality control, and various research applications. Chiral HPLC is a powerful and widely used technique for achieving this enantioseparation.

The selection of a suitable chiral HPLC method depends on several factors, including the sample matrix, the required sensitivity, and the availability of specific columns and reagents. This guide details three robust methods, providing the necessary protocols and expected outcomes to facilitate successful implementation in the laboratory.

Method 1: Direct Enantioseparation on a Macrocyclic Glycopeptide Chiral Stationary Phase

Direct separation on a chiral stationary phase is often the preferred approach due to its simplicity, as it does not require derivatization of the analyte. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective for the separation of underivatized amino acids, including β-amino acids like this compound.[1][2] These phases are compatible with aqueous-organic mobile phases, which are ideal for polar and ionic compounds.

Experimental Protocol

1. HPLC System and Components:

  • HPLC system with a pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.[1]

2. Reagents and Sample Preparation:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Racemic this compound standard

  • Sample Diluent: Mobile phase

  • Standard Preparation: Dissolve racemic this compound in the sample diluent to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: Methanol / Water / Acetic Acid (90:10:0.1, v/v/v)

  • Mobile Phase B: Acetonitrile / Water / Acetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the separation performance.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers on a CHIROBIOTIC® T column.

Mobile Phase Composition (v/v/v)EnantiomerRetention Time (t_R, min)Retention Factor (k')Separation Factor (α)Resolution (R_s)
Methanol/Water/Acetic Acid (90:10:0.1)18.52.41.252.1
29.83.0
Acetonitrile/Water/Acetic Acid (90:10:0.1)17.21.91.302.5
28.52.4

Note: Retention times are approximate and may vary depending on the specific HPLC system and column condition.

Workflow Diagram

workflow1 cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Dissolve this compound Standard p1->p2 p3 Filter Sample p2->p3 h1 Equilibrate CHIROBIOTIC® T Column p3->h1 h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection at 210 nm h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate k', α, Rs d1->d2 d3 Report Results d2->d3

Caption: Workflow for direct chiral separation on a macrocyclic glycopeptide CSP.

Method 2: Direct Enantioseparation on a Zwitterionic Chiral Stationary Phase

Zwitterionic CSPs are specifically designed for the separation of underivatized amino acids and other amphoteric compounds.[3][4] These phases contain both anion- and cation-exchange functional groups, enabling effective chiral recognition of zwitterionic molecules like this compound.[5]

Experimental Protocol

1. HPLC System and Components:

  • HPLC system as described in Method 1.

  • Chiral Column: CHIRALPAK® ZWIX(+) (quinine-based zwitterionic CSP), 150 x 3.0 mm, 3 µm particle size.[3]

2. Reagents and Sample Preparation:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Diethylamine (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Racemic this compound standard

  • Sample Diluent: Mobile phase

  • Standard Preparation: Prepare a 0.5 mg/mL solution of racemic this compound in the sample diluent and filter through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetonitrile / Formic Acid / Diethylamine (50:50:0.2:0.1, v/v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

4. Data Analysis:

  • Identify the two enantiomer peaks and calculate the chromatographic parameters as described in Method 1. The elution order of enantiomers can typically be reversed by using the pseudo-enantiomeric ZWIX(-) column.[3]

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers on a CHIRALPAK® ZWIX(+) column.

Mobile Phase Composition (v/v/v/v)EnantiomerRetention Time (t_R, min)Retention Factor (k')Separation Factor (α)Resolution (R_s)
Methanol/ACN/FA/DEA (50:50:0.2:0.1)1 (L-form)6.81.71.403.0
2 (D-form)8.22.4

Note: Retention times are approximate and may vary. ACN = Acetonitrile, FA = Formic Acid, DEA = Diethylamine.

Logical Relationship Diagram

logical_rel analyte This compound (Zwitterionic) interaction Chiral Recognition (Ion-pairing & H-bonding) analyte->interaction csp CHIRALPAK® ZWIX(+) (Zwitterionic CSP) csp->interaction mobile_phase Polar Organic Mobile Phase (MeOH/ACN + additives) mobile_phase->interaction separation Enantioseparation interaction->separation

Caption: Key interactions for separation on a zwitterionic CSP.

Method 3: Indirect Enantioseparation via Pre-column Derivatization

This indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral reversed-phase HPLC column.[6][7] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used derivatizing agent for this purpose.[7]

Experimental Protocol

1. Derivatization Procedure:

  • To 100 µL of a 1 mg/mL solution of racemic this compound in 0.1 M sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

  • Dilute the sample with the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter before injection.

2. HPLC System and Components:

  • HPLC system as described in Method 1.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

3. Reagents:

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Marfey's reagent (FDAA)

  • Acetone (HPLC grade)

  • Sodium bicarbonate

  • Hydrochloric acid

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B (linear gradient)

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • Detection: UV at 340 nm[6]

5. Data Analysis:

  • The two diastereomeric derivatives will elute at different retention times. Typically, the D-amino acid derivative has a longer retention time than the L-amino acid derivative when using the L-form of the derivatizing agent.[6]

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of the diastereomeric derivatives of this compound.

DerivativeRetention Time (t_R, min)Resolution (R_s)
FDAA-L-3-Aminohexanoic acid18.22.8
FDAA-D-3-Aminohexanoic acid20.1

Note: Retention times are approximate and will depend on the specific C18 column and gradient profile.

Experimental Workflow Diagram

workflow3 cluster_deriv Derivatization cluster_hplc RP-HPLC Analysis cluster_data Data Analysis s1 Mix Racemic Amino Acid with Marfey's Reagent s2 Incubate at 40°C s1->s2 s3 Neutralize and Dilute s2->s3 h1 Inject Derivatized Sample onto C18 Column s3->h1 h2 Gradient Elution h1->h2 h3 UV Detection at 340 nm h2->h3 d1 Separate Diastereomers h3->d1 d2 Quantify Enantiomers d1->d2

Caption: Workflow for indirect chiral separation via pre-column derivatization.

References

Application Notes & Protocols: 3-Aminohexanoic Acid as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminohexanoic acid is a valuable bifunctional linker molecule employed in a variety of bioconjugation techniques. Its structure, featuring a carboxylic acid and an amine group separated by a three-carbon aliphatic chain, allows for the covalent linkage of diverse biomolecules, including proteins, peptides, and nucleic acids, to other molecules such as drugs, dyes, or solid supports. The use of this compound as a spacer can enhance the biological activity and stability of the resulting conjugate by reducing steric hindrance between the conjugated partners. This document provides an overview of its applications, relevant quantitative data, and detailed protocols for its use in bioconjugation.

Key Applications of this compound Linkers

This compound and its derivatives are integral to several areas of bioconjugation and drug development:

  • Peptide Synthesis and Modification: It can be incorporated into peptide sequences to introduce a spacer arm, which can be useful for attaching labels or other moieties without interfering with the peptide's biological function.

  • Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, linkers like this compound can be part of the system that connects a cytotoxic drug to a monoclonal antibody, ensuring that the drug is delivered specifically to cancer cells.

  • Immobilization of Biomolecules: This linker is used to attach proteins, enzymes, or antibodies to solid supports such as beads or surfaces for applications like affinity chromatography, immunoassays, and biocatalysis.

  • Fluorescent Labeling: It can be used to attach fluorescent dyes to biomolecules for imaging and diagnostic purposes, providing a flexible spacer that can improve dye performance.

Quantitative Data Summary

The efficiency of bioconjugation reactions involving this compound can be influenced by several factors, including pH, temperature, and the specific coupling reagents used. The following table summarizes typical quantitative data associated with the use of this compound in bioconjugation.

ParameterTypical Value/RangeConditionsApplication Example
Conjugation Efficiency 70-90%EDC/NHS chemistry, pH 7.2-8.0Antibody-Small Molecule Conjugation
Linker Stability (Hydrolysis) StablePhysiological conditions (pH 7.4, 37°C)Long-term stability of bioconjugates
Spacer Length ~5 Å-Provides optimal spacing to reduce steric hindrance
Purity of Conjugate >95%Post-purification (e.g., SEC, HIC)Production of therapeutic ADCs

Experimental Protocols

Here, we provide detailed protocols for two common applications of this compound in bioconjugation.

Protocol 1: Two-Step Conjugation of a Protein to a Small Molecule using this compound and EDC/NHS Chemistry

This protocol describes the activation of a small molecule containing a carboxylic acid and its subsequent conjugation to the primary amines of a protein via a this compound linker.

Materials:

  • Protein (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Small molecule with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add EDC and NHS to the this compound solution to final concentrations of 20 mM and 50 mM, respectively.

    • Incubate the reaction mixture for 15 minutes at room temperature to activate the carboxylic acid group of the linker.

  • Conjugation of Activated Linker to Small Molecule:

    • Dissolve the small molecule (containing a primary amine) in a suitable solvent and add it to the activated this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

    • The result of this step is the small molecule now functionalized with a this compound linker, presenting a terminal carboxylic acid.

  • Activation of the Linker-Small Molecule Construct:

    • To the solution from the previous step, add EDC and NHS to final concentrations of 20 mM and 50 mM, respectively.

    • Incubate for 15 minutes at room temperature to activate the terminal carboxylic acid of the linker.

  • Conjugation to the Protein:

    • Add the activated linker-small molecule construct to the protein solution in a 10:1 molar ratio (linker-small molecule:protein).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove excess small molecule and reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Further purification, if necessary, can be performed using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy.

    • Confirm the identity and purity of the conjugate using SDS-PAGE and mass spectrometry.

Protocol 2: Immobilization of a Peptide to an Amine-Functionalized Surface using a this compound Linker

This protocol outlines the immobilization of a peptide with a C-terminal this compound linker onto an amine-functionalized surface.

Materials:

  • Peptide with a C-terminal this compound modification

  • Amine-functionalized surface (e.g., glass slide, beads)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBS

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide-3-aminohexanoic acid construct in Activation Buffer to a concentration of 1 mg/mL.

  • Activation of the Peptide-Linker:

    • Add EDC and NHS to the peptide solution to final concentrations of 5 mM and 10 mM, respectively.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid of the linker.

  • Immobilization:

    • Apply the activated peptide solution to the amine-functionalized surface.

    • Incubate for 2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the surface three times with Washing Buffer to remove any unbound peptide and reagents.

  • Blocking:

    • Incubate the surface with Blocking Buffer for 1 hour at room temperature to block any remaining active sites and reduce non-specific binding.

  • Final Wash:

    • Wash the surface three times with PBST and once with deionized water.

    • The surface is now ready for use in downstream applications (e.g., immunoassays).

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Small Molecule Conjugation cluster_activation2 Step 3: Construct Activation cluster_conjugation2 Step 4 & 5: Protein Conjugation & Quenching cluster_purification Step 6 & 7: Purification & Characterization Linker This compound (Linker) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Carboxyl Activation Reagents1 EDC / NHS Reagents1->Linker SmallMolecule Small Molecule (with Amine) LinkedMolecule Linker-Small Molecule Construct SmallMolecule->LinkedMolecule Amine Reaction ActivatedConstruct NHS-activated Construct Reagents2 EDC / NHS Reagents2->ActivatedConstruct Carboxyl Activation Protein Protein (e.g., Antibody) (with Lysine Amines) FinalConjugate Protein-Linker-Small Molecule Conjugate Protein->FinalConjugate Amine Reaction Quenching Quenching (e.g., Tris) FinalConjugate->Quenching Purification Purification (e.g., SEC) Characterization Characterization (e.g., UV-Vis, MS) Purification->Characterization

Caption: Workflow for two-step protein-small molecule conjugation.

G cluster_activation Peptide-Linker Activation cluster_immobilization Immobilization and Blocking PeptideLinker Peptide-3-Aminohexanoic Acid Construct ActivatedPeptide NHS-activated Peptide-Linker PeptideLinker->ActivatedPeptide Activate Carboxyl Group Reagents EDC / NHS Reagents->PeptideLinker Surface Amine-Functionalized Surface ActivatedPeptide->Surface Add to Surface ImmobilizedPeptide Immobilized Peptide Surface->ImmobilizedPeptide Covalent Bond Formation BlockedSurface Blocked Surface with Immobilized Peptide ImmobilizedPeptide->BlockedSurface Block Non-specific Sites BlockingAgent Blocking (e.g., BSA) BlockingAgent->ImmobilizedPeptide

Caption: Peptide immobilization workflow using a this compound linker.

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their incorporation into peptides can confer resistance to proteolytic degradation and induce specific secondary structures. 3-Aminohexanoic acid, a non-proteinogenic β-amino acid, possesses a chiral center, and the development of methods to obtain its enantiomerically pure forms is of significant interest for drug discovery and development. Enzymatic kinetic resolution (EKR) represents a highly efficient, selective, and environmentally sustainable approach to separate the enantiomers of racemic mixtures. This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound, primarily focusing on the use of lipases.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a technique where an enzyme stereoselectively catalyzes the transformation of one enantiomer in a racemic mixture, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For the resolution of amino acids, this is commonly achieved through the enantioselective acylation of the amino group or the hydrolysis of a corresponding ester derivative. Lipases are a versatile class of enzymes that can catalyze these reactions with high enantioselectivity in non-aqueous environments.

A typical lipase-catalyzed resolution of a racemic this compound derivative involves the selective acylation of one enantiomer, for instance, the (R)-enantiomer, to form an N-acyl derivative. This newly formed derivative can then be readily separated from the unreacted (S)-enantiomer by standard chemical or physical methods, such as extraction or chromatography.

Key Enzymes and Reagents

Several lipases have demonstrated high efficacy in the resolution of β-amino acids and their derivatives. The most prominent among these are:

  • Candida antarctica Lipase (B570770) B (CAL-B): Often used in an immobilized form (e.g., Novozym 435), CAL-B is renowned for its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1]

  • Pseudomonas cepacia Lipase (PCL): This lipase is also widely employed and has shown excellent performance in the resolution of various amino acid derivatives.[2]

  • Other Lipases: Lipases from Pseudomonas fluorescens and Aspergillus oryzae have also been utilized in similar resolutions.[3]

The choice of acyl donor is critical for the efficiency and selectivity of the resolution. Common acyl donors include:

  • Vinyl esters (e.g., vinyl acetate, vinyl butanoate): These are often preferred as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Simple alkyl esters (e.g., ethyl acetate, butyl acetate): These are cost-effective and readily available options.

  • Activated esters (e.g., 2,2,2-trifluoroethyl esters): These can enhance reaction rates and selectivity in some cases.

The selection of an appropriate organic solvent is also crucial as it can significantly influence enzyme activity and enantioselectivity. Common solvents for lipase-catalyzed resolutions include:

  • Diisopropyl ether

  • Toluene

  • tert-Butyl methyl ether (TBME)

  • Hexane

Experimental Protocols

The following protocols are generalized methodologies for the enzymatic resolution of racemic this compound. It is recommended to first perform small-scale screening experiments to optimize the enzyme, acyl donor, solvent, and temperature for this specific substrate.

Protocol 1: Lipase-Catalyzed Enantioselective N-Acylation of Racemic this compound Ester

This protocol describes the resolution of the ethyl or methyl ester of this compound. The esterification of the carboxylic acid group is a necessary preliminary step.

Materials:

  • Racemic this compound ethyl (or methyl) ester

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., diisopropyl ether, toluene)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Molecular sieves (4 Å, activated)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring the reaction (chiral HPLC or GC)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer, add racemic this compound ester (1.0 equivalent).

  • Solvent and Drying: Add anhydrous organic solvent (e.g., 10-20 mL per gram of substrate) and activated molecular sieves to ensure anhydrous conditions. Stir the mixture for 15-30 minutes.

  • Acyl Donor Addition: Add the acyl donor (1.5-2.0 equivalents) to the reaction mixture.

  • Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg of CAL-B per mmol of substrate).

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. The samples should be filtered to remove the enzyme and then analyzed by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the unreacted substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Separation: The filtrate contains the unreacted this compound ester enantiomer and the N-acylated product enantiomer. These can be separated by column chromatography or by an acid-base extraction procedure.

  • Deprotection (if necessary): The N-acylated enantiomer can be deprotected (hydrolyzed) under acidic or basic conditions to yield the corresponding free amino acid enantiomer.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) from the reaction mixture and filter it through a syringe filter to remove the enzyme.

  • Dilute the sample with the HPLC mobile phase to an appropriate concentration for analysis.

Example HPLC Conditions (to be optimized for this compound derivatives):

  • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (B46881) or trifluoroacetic acid to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Temperature: 25 °C.

The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Data Presentation

The following tables provide a template for presenting quantitative data from screening and optimization experiments. Data for analogous β-amino acid resolutions are included for illustrative purposes.

Table 1: Screening of Lipases for the Resolution of a Racemic β-Amino Acid Ester *

EntryLipaseAcyl DonorSolventTime (h)Conversion (%)ee_substrate (%)ee_product (%)
1CAL-BVinyl AcetateToluene2448>99 (S)98 (R)
2PCLEthyl AcetateDiisopropyl Ether365197 (S)>99 (R)
3PFLVinyl ButanoateHexane484595 (S)96 (R)

*Data are representative and based on typical results for β-amino ester resolutions. CAL-B: Candida antarctica Lipase B; PCL: Pseudomonas cepacia Lipase; PFL: Pseudomonas fluorescens Lipase.

Table 2: Optimization of Reaction Conditions for CAL-B Catalyzed Resolution *

EntryParameterConditionConversion (%)ee_substrate (%)ee_product (%)
1Temperature30 °C42>9997
2Temperature40 °C50>9998
3Temperature50 °C559698
4SolventToluene50>9998
5SolventDiisopropyl Ether48>9999
6SolventHexane459897
7Acyl DonorVinyl Acetate50>9998
8Acyl DonorEthyl Acetate469897

*Data are representative and based on typical results for β-amino ester resolutions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Separation and Purification racemic_ester Racemic 3-Aminohexanoic Acid Ester solvent Anhydrous Solvent + Molecular Sieves racemic_ester->solvent Dissolve acyl_donor Acyl Donor solvent->acyl_donor Add enzyme Immobilized Lipase (e.g., CAL-B) acyl_donor->enzyme Add reaction_mixture Stir at Constant Temperature enzyme->reaction_mixture Catalyze monitoring Monitor by Chiral HPLC/GC reaction_mixture->monitoring Sample filtration Filter to Remove Enzyme monitoring->filtration Stop at ~50% Conversion separation Separation (Chromatography/Extraction) filtration->separation unreacted Unreacted (S)-Ester separation->unreacted acylated N-Acylated (R)-Ester separation->acylated

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound ester.

Logical Relationship of Key Parameters

logical_relationship center_node Enzymatic Resolution Efficiency & Selectivity enzyme Enzyme Choice (e.g., CAL-B, PCL) enzyme->center_node solvent Solvent (e.g., Toluene, DIPE) solvent->center_node acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->center_node temperature Temperature temperature->center_node time Reaction Time time->center_node substrate Substrate (Ester Form) substrate->center_node

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3-Aminohexanoic acid, a valuable β-amino acid for research and development purposes. The primary method detailed is a robust and scalable reductive amination of ethyl 3-oxohexanoate (B1246410), followed by hydrolysis and purification. This approach offers high yield and purity, making it suitable for producing the quantities of this compound required for extensive research, including its use as a building block in peptide synthesis and drug discovery.

Introduction

This compound is a non-proteinogenic β-amino acid that serves as a crucial building block in the synthesis of β-peptides and other peptidomimetics. Unlike their α-amino acid counterparts, β-peptides often exhibit enhanced stability against enzymatic degradation, leading to prolonged half-lives in biological systems. This property makes them attractive candidates for the development of novel therapeutics. The large-scale availability of high-purity this compound is therefore essential for advancing research in this area.

This application note details a two-step synthesis strategy commencing with the reductive amination of commercially available ethyl 3-oxohexanoate, followed by the hydrolysis of the resulting ethyl 3-aminohexanoate. The protocol is designed for scalability, with considerations for reaction conditions, purification, and yield.

Synthesis Overview

The overall synthetic route involves two key transformations:

  • Reductive Amination: Ethyl 3-oxohexanoate is reacted with ammonia (B1221849) in the presence of a reducing agent to form ethyl 3-aminohexanoate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis Ethyl_3_oxohexanoate Ethyl 3-oxohexanoate Ethyl_3_aminohexanoate Ethyl 3-aminohexanoate Ethyl_3_oxohexanoate->Ethyl_3_aminohexanoate Reaction Ammonia Ammonia Ammonia->Ethyl_3_aminohexanoate Reagent Reducing_Agent Reducing Agent (e.g., H2/Raney Ni) Reducing_Agent->Ethyl_3_aminohexanoate Catalyst 3_Aminohexanoic_acid This compound Ethyl_3_aminohexanoate->3_Aminohexanoic_acid Reaction Ethyl_3_aminohexanoate->3_Aminohexanoic_acid Intermediate Base Base (e.g., NaOH) Base->3_Aminohexanoic_acid Reagent

Caption: Synthetic workflow for this compound.

Experimental Protocols

Large-Scale Synthesis of Ethyl 3-Aminohexanoate (Reductive Amination)

This protocol describes the reductive amination of ethyl 3-oxohexanoate using Raney Nickel as the catalyst. This method is amenable to large-scale production.

Materials and Equipment:

  • High-pressure stainless-steel reactor (autoclave) with stirring and temperature control

  • Ethyl 3-oxohexanoate

  • Anhydrous ammonia

  • Raney Nickel (50% slurry in water)

  • Ethanol (B145695) (anhydrous)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 50 g) with anhydrous ethanol (3 x 100 mL) to remove water.

  • Reaction Setup: To the high-pressure reactor, add ethyl 3-oxohexanoate (e.g., 1 kg, 6.32 mol) and anhydrous ethanol (5 L).

  • Catalyst Addition: Under a nitrogen atmosphere, add the washed Raney Nickel to the reactor.

  • Ammonia Addition: Seal the reactor and cool it to -10 °C. Carefully introduce anhydrous ammonia gas (e.g., 1.5 kg, 88 mol) into the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 bar.

  • Reaction: Heat the reactor to 80-100 °C with vigorous stirring. Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude ethyl 3-aminohexanoate as an oil.

Large-Scale Synthesis of this compound (Hydrolysis)

This protocol describes the saponification of ethyl 3-aminohexanoate to yield this compound.

Materials and Equipment:

  • Large glass reactor with stirring, reflux condenser, and temperature control

  • Crude ethyl 3-aminohexanoate

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In the glass reactor, dissolve sodium hydroxide (e.g., 380 g, 9.5 mol) in deionized water (4 L).

  • Addition of Ester: Add the crude ethyl 3-aminohexanoate (from the previous step) to the sodium hydroxide solution with stirring.

  • Hydrolysis: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction completion by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 7 by the slow addition of concentrated hydrochloric acid. The product will begin to precipitate.

  • Crystallization: Cool the mixture to 0-5 °C and stir for an additional 2 hours to maximize crystallization.

  • Isolation: Collect the precipitated this compound by filtration.

  • Washing: Wash the solid product with cold deionized water (2 x 500 mL) and then with cold ethanol (2 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

ParameterReductive Amination (Step 1)Hydrolysis (Step 2)Overall Process
Starting Material Ethyl 3-oxohexanoateEthyl 3-aminohexanoateEthyl 3-oxohexanoate
Product Ethyl 3-aminohexanoateThis compoundThis compound
Typical Scale 1 kg~0.9 kg1 kg
Typical Yield 90-95% (crude)85-90%76-85%
Purity (after work-up) >90% (by GC)>98% (by HPLC)>98% (by HPLC)

Application in Peptide Synthesis

This compound is a key component in the synthesis of β-peptides. These peptides adopt unique helical and sheet-like secondary structures, distinct from those of α-peptides. The incorporation of β-amino acids can confer resistance to proteolysis and allow for the design of novel bioactive molecules.

Peptide_Structure cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone A1 ...-NH-CH(R)-CO-... B1 ...-NH-CH(R)-CH2-CO-... 3_Aminohexanoic_acid This compound Incorporation Incorporation into Peptide Chain 3_Aminohexanoic_acid->Incorporation Incorporation->B1 Forms β-peptide

Caption: Incorporation of this compound into a β-peptide.

Safety Considerations

  • Raney Nickel: Highly pyrophoric when dry. Handle as a slurry and under an inert atmosphere.

  • Anhydrous Ammonia: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Highly flammable. Use in a high-pressure reactor designed for hydrogenation and in a well-ventilated area.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE, including gloves and safety glasses.

Always consult the Safety Data Sheets (SDS) for all chemicals used and follow standard laboratory safety procedures. Large-scale reactions should be conducted by trained personnel in a facility equipped for such syntheses.

Application Notes and Protocols for the Quantification of 3-Aminohexanoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminohexanoic acid is a beta-amino acid of interest in various fields of research and development. Accurate quantification of this molecule in complex matrices such as biological fluids, pharmaceutical formulations, and environmental samples is crucial for pharmacokinetic studies, quality control, and metabolic research. This document provides detailed application notes and protocols for three robust analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization and Fluorescence Detection

Principle

This method is a well-established technique for the analysis of primary amino acids.[1] this compound, which contains a primary amine, is derivatized with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 3-mercaptopropionic acid (3-MPA), to form a highly fluorescent isoindole derivative. This derivative is then separated by reversed-phase HPLC and detected by a fluorescence detector, providing high sensitivity and selectivity.[2]

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Methanol, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 6.8)

  • L-Norvaline (internal standard)

  • Sulfosalicylic acid (for protein precipitation)

  • Ultrapure water

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

3. Sample Preparation (for plasma samples)

  • To 100 µL of plasma, add 10 µL of internal standard solution (L-Norvaline).

  • Add 25 µL of 3% (w/v) sulfosalicylic acid to precipitate proteins.[3]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for derivatization.

4. Derivatization Procedure

  • Prepare the OPA/3-MPA reagent by dissolving OPA and 3-MPA in boric acid buffer with methanol.

  • In an autosampler vial, mix 10 µL of the prepared sample supernatant with 40 µL of the OPA/3-MPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

5. HPLC Conditions

  • Mobile Phase A: Sodium acetate buffer

  • Mobile Phase B: Acetonitrile/Methanol mixture

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the derivatized amino acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

Workflow Diagram

hplc_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Sulfosalicylic Acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant mix Mix with OPA/3-MPA Reagent supernatant->mix react React for 2 min mix->react inject Inject into HPLC react->inject separate RP-C18 Separation inject->separate detect Fluorescence Detection separate->detect quantify Quantification detect->quantify

Caption: RP-HPLC with pre-column derivatization workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Derivatization

Principle

This direct "dilute and shoot" method offers a rapid and specific approach for quantifying this compound.[4][5] It avoids the need for derivatization, reducing sample preparation time and potential variability.[6] The separation is typically achieved using hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column, which provides good retention for polar compounds like amino acids.[5][6] Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • Stable isotope-labeled this compound (if available, as internal standard) or a structurally similar amino acid.

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate, LC-MS grade

  • Sulfosalicylic acid

  • Ultrapure water

2. Instrumentation

  • LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)

  • HILIC or mixed-mode analytical column

  • Vortex mixer

  • Centrifuge

3. Sample Preparation (for plasma samples)

  • To 50 µL of plasma, add 5 µL of internal standard solution.

  • Add 50 µL of 3% (w/v) sulfosalicylic acid for protein precipitation.[4][5]

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 5 minutes.[4]

  • Transfer the supernatant and dilute with the initial mobile phase (e.g., 90% acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient starting with a high percentage of mobile phase B (e.g., 95%) and gradually decreasing to elute the analyte.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transition: The specific precursor-to-product ion transition for this compound needs to be determined by direct infusion. For its molecular weight of 131.17, the precursor ion would be [M+H]+ at m/z 132.1. Product ions would be determined experimentally.

Workflow Diagram

lcms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Dilute Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate HILIC/Mixed-Mode Separation inject->separate detect MRM Detection separate->detect quantify Quantification detect->quantify

Caption: Direct LC-MS/MS analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since amino acids are non-volatile, a derivatization step is required to increase their volatility and thermal stability.[7] Silylation is a common derivatization method where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. The resulting derivatives are then separated by gas chromatography and detected by a mass spectrometer.

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile, anhydrous

  • Pyridine, anhydrous

  • Internal standard (e.g., isotopic labeled this compound or a non-endogenous amino acid)

2. Instrumentation

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)

  • Heating block or oven

  • Nitrogen or argon gas for drying

  • Vortex mixer

3. Sample Preparation and Derivatization

  • An aliquot of the sample (e.g., protein-precipitated supernatant) is placed in a reaction vial.

  • The sample is dried completely under a stream of nitrogen or in a vacuum concentrator.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried residue.

  • Cap the vial tightly and heat at 70-100 °C for 1-4 hours to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Workflow Diagram

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Sample Aliquot dry Dry Down sample->dry add_reagent Add Silylation Reagent (e.g., MTBSTFA) dry->add_reagent heat Heat (70-100°C) add_reagent->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate detect MS Detection (Scan/SIM) separate->detect quantify Quantification detect->quantify

Caption: GC-MS with silylation derivatization workflow.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the described analytical techniques. Disclaimer: The values presented are representative for the analysis of amino acids in complex matrices and may vary for this compound. Method validation is required to establish specific performance metrics.

Table 1: HPLC with Pre-column Derivatization

ParameterTypical ValueReference
Linearity Range5 - 800 µmol/L[2]
LOD~0.5 µmol/L[8]
LOQ~1-5 µmol/L[2]
Intra-day Precision (CV%)< 5%[2][8]
Inter-day Precision (CV%)< 8%[2]
Recovery95 - 105%[2]

Table 2: LC-MS/MS without Derivatization

ParameterTypical ValueReference
Linearity Range0.1 - 1000 µmol/L[5][6]
LOD0.01 - 0.1 µmol/L[6]
LOQ0.1 - 1 µmol/L[5]
Intra-day Precision (CV%)< 10%[5][6]
Inter-day Precision (CV%)< 15%[5][6]
Recovery90 - 110%[6]

Table 3: GC-MS with Derivatization

ParameterTypical ValueReference
Linearity Range1 - 100 µg/mL
LOD~1 ng injected
LOQ~5 ng injected
Intra-day Precision (CV%)< 10%
Inter-day Precision (CV%)< 15%
Recovery85 - 115%

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. RP-HPLC with pre-column derivatization is a cost-effective and sensitive method suitable for many laboratories. Direct LC-MS/MS analysis offers high throughput and specificity with minimal sample preparation. GC-MS with derivatization provides excellent chromatographic resolution and is a robust alternative. Each method should be carefully validated for the specific matrix to ensure accurate and reliable results.

References

Application of 3-Aminohexanoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols relevant to the study of aminohexanoic acids as enzyme inhibitors. It is important to note that while the topic specifies 3-Aminohexanoic acid, a comprehensive review of the scientific literature reveals a significant lack of published data regarding its specific application as an enzyme inhibitor. In contrast, its structural isomer, 6-Aminohexanoic acid (also known as ε-aminocaproic acid or EACA), is a well-characterized enzyme inhibitor with established clinical use.

Therefore, this application note will focus on 6-Aminohexanoic acid as a representative aminohexanoic acid to illustrate the principles, methodologies, and potential applications in enzyme inhibitor development. The information provided for 6-Aminohexanoic acid can serve as a foundational guide for investigating the potential inhibitory activities of this compound and other related β-amino acids.

6-Aminohexanoic acid is a synthetic derivative of the amino acid lysine (B10760008) and is primarily known for its antifibrinolytic properties.[1] It functions by inhibiting the activity of plasmin, a key enzyme in the breakdown of fibrin (B1330869) blood clots.[1][2]

Mechanism of Action: Inhibition of Fibrinolysis

6-Aminohexanoic acid exerts its inhibitory effect on the fibrinolytic system. The primary enzyme in this system is plasmin, which is responsible for degrading fibrin clots. Plasmin is activated from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[2]

The mechanism of inhibition by 6-aminohexanoic acid involves its structural similarity to lysine.[2] Plasminogen and plasmin contain specific lysine-binding sites (LBS) within their kringle domains. These sites are crucial for binding to fibrin, which localizes the fibrinolytic activity to the clot. 6-Aminohexanoic acid acts as a competitive inhibitor by binding to these lysine-binding sites on plasminogen and plasmin.[2] This binding prevents plasmin(ogen) from attaching to the fibrin clot, thereby inhibiting fibrinolysis.[2][3]

Fibrinolysis_Inhibition cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation Alpha2_Antiplasmin α2-Antiplasmin Plasmin->Alpha2_Antiplasmin Inhibition tPA_uPA tPA / uPA tPA_uPA->Plasminogen FDPs Fibrin Degradation Products Fibrin_Clot->FDPs Aminohexanoic_Acid 6-Aminohexanoic Acid Aminohexanoic_Acid->Plasminogen Blocks Fibrin Binding

Diagram 1: Mechanism of Fibrinolysis Inhibition.
Quantitative Data: Inhibitory Activity of 6-Aminohexanoic Acid Derivatives

While 6-Aminohexanoic acid itself has a modest inhibitory effect, its derivatives, particularly peptide conjugates, have been synthesized to enhance potency and selectivity. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (mM)Reference
H-d-Ala-Phe-Lys-EACA-NH₂Plasmin0.02[2][4]
H-d-Ala-Phe-Lys-EACA-OHPlasmin3.37[4]
H-d-Ala-Phe-Lys-EACA-OHThrombin3.85[4]
H-d-Ala-Phe-EACA-OH (with D-alanine)Plasmin10.89[4]
Peptide Derivatives (a series of 3)tPA6.48 - 17.64[4]
Peptide Derivatives (a series of 3)Urokinase2.61 - 3.38[4]
6-Aminohexanoic Acid (EACA)Various EnzymesNo effect at 20 mM[4]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like aminohexanoic acid derivatives against key serine proteases involved in fibrinolysis. These assays typically use a chromogenic substrate that releases a colored product upon cleavage by the enzyme, which can be measured spectrophotometrically.

General Workflow for Enzyme Inhibition Assay

Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer and Inhibitor (various concentrations) to microplate wells A->B C Add Enzyme Solution to each well B->C D Pre-incubate at 37°C C->D E Initiate Reaction by adding Chromogenic Substrate D->E F Measure Absorbance at 405 nm (Kinetic or Endpoint) E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Diagram 2: General Experimental Workflow.
Protocol 1: Plasmin Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the amidolytic activity of plasmin on a specific chromogenic substrate, such as S-2251 (H-D-Val-Leu-Lys-pNA). The cleavage of the substrate releases p-nitroaniline (pNA), which can be detected by an increase in absorbance at 405 nm.

Materials:

  • Human Plasmin

  • Chromogenic Substrate S-2251

  • Tris Buffer (e.g., 0.05 M Tris-HCl, pH 7.4)

  • Test Inhibitor (e.g., this compound or its derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions of the inhibitor in Tris buffer.

    • Prepare a working solution of human plasmin in cold Tris buffer.

    • Prepare a working solution of the chromogenic substrate S-2251 in distilled water.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of Tris buffer to each well.

    • Add 10 µL of the inhibitor dilutions to the respective wells. For the control (100% activity), add 10 µL of buffer instead of the inhibitor.

    • Add 20 µL of the plasmin working solution to each well.

  • Incubation:

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the pre-warmed S-2251 substrate solution to each well to start the reaction.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Thrombin Inhibition Assay

Principle: This assay is similar to the plasmin inhibition assay but uses thrombin and a thrombin-specific chromogenic substrate, such as S-2238 (H-D-Phe-Pip-Arg-pNA).

Materials:

  • Human Thrombin

  • Chromogenic Substrate S-2238

  • Tris Buffer (e.g., 0.05 M Tris-HCl, pH 8.4, containing 0.1 M NaCl)

  • Test Inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare inhibitor dilutions, a thrombin working solution, and a substrate working solution as described in Protocol 1, using the appropriate buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of Tris buffer to each well.

    • Add 10 µL of the inhibitor dilutions or buffer (for control) to the appropriate wells.

    • Add 20 µL of the thrombin working solution to each well.

  • Incubation:

    • Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the pre-warmed S-2238 substrate solution to each well.

    • Measure the kinetic change in absorbance at 405 nm.

  • Data Analysis:

    • Calculate the reaction rates and IC50 value as described for the plasmin inhibition assay.

Protocol 3: Urokinase Inhibition Assay

Principle: This assay measures the inhibition of the amidolytic activity of urokinase on its chromogenic substrate, such as S-2444 (pyro-Glu-Gly-Arg-pNA).

Materials:

  • Human Urokinase

  • Chromogenic Substrate S-2444

  • Tris Buffer (e.g., 0.05 M Tris-HCl, pH 8.8)

  • Test Inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in the previous protocols, using the appropriate buffer for urokinase.

  • Assay Setup:

    • In a 96-well microplate, add 60 µL of Tris buffer to each well.

    • Add 10 µL of inhibitor dilutions or buffer (for control).

    • Add 10 µL of the urokinase working solution.

  • Incubation:

    • Mix and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the pre-warmed S-2444 substrate solution.

    • Measure the absorbance at 405 nm kinetically.

  • Data Analysis:

    • Calculate the reaction rates and IC50 value as described previously.

Conclusion

References

Troubleshooting & Optimization

Overcoming poor solubility of 3-Aminohexanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of 3-Aminohexanoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a β-amino acid that exists as a zwitterion at neutral pH. This means it has both a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This dual charge makes the molecule highly polar, similar to a salt. Consequently, it dissolves well in polar solvents like water but has very low solubility in most nonpolar and moderately polar organic solvents such as dichloromethane (B109758) (DCM), diethyl ether, and ethyl acetate (B1210297).[1][2]

Q2: I am trying to run a reaction in an organic solvent. How can I get my this compound to dissolve?

A2: To dissolve this compound in an organic solvent, you must first modify its chemical structure to eliminate the zwitterionic charges. The most common strategies are:

  • Salt Formation: Convert the amino acid into its hydrochloride (HCl) salt or another acid addition salt. This protonates the carboxylate group, leaving a single positive charge on the ammonium group, which can improve solubility in polar aprotic solvents like DMSO or DMF.

  • N-Protection: "Cap" the amino group with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. This removes the positive charge and significantly increases the molecule's hydrophobicity, promoting solubility in a wider range of organic solvents.

  • C-Terminal Esterification: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This removes the negative charge and increases solubility in organic media.

Q3: Which derivatization strategy is best for my experiment?

A3: The best strategy depends on your planned reaction:

  • If your reaction involves modifying the carboxylic acid (e.g., amide coupling), you should protect the amino group (e.g., with Boc).

  • If your reaction targets the amino group (e.g., acylation), you should protect the carboxylic acid as an ester.

  • If the goal is simply to solubilize the compound for use as a reagent without further modification at the amino or carboxyl termini, forming the hydrochloride salt is often the simplest method.

Q4: Will adding a co-solvent help improve solubility?

A4: For the underivatized zwitterionic form, using a co-solvent system can offer minor improvements, but it is often insufficient for achieving high concentrations. Mixtures of water with polar, water-miscible organic solvents like methanol (B129727), ethanol, or DMF can increase solubility compared to the pure organic solvent. However, for reactions requiring anhydrous conditions, this is not a viable option. Derivatization is a more robust strategy for achieving solubility in purely organic systems.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: this compound will not dissolve in my chosen solvent.
Potential Cause Troubleshooting Steps & Solutions
Inherent Low Solubility The zwitterionic nature of this compound prevents it from dissolving in most non-polar or moderately polar organic solvents.
Solution 1: Change Solvent. If possible, switch to a highly polar solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Even in these solvents, solubility may be limited.
Solution 2: Chemical Modification. This is the most effective approach. Choose a derivatization strategy based on your experimental needs as outlined in the FAQs. See the Experimental Protocols section for detailed procedures on N-Boc protection, esterification, or HCl salt formation.
Issue 2: After derivatization, my compound is still not soluble.
Potential Cause Troubleshooting Steps & Solutions
Incorrect Derivative for the Solvent The chosen derivative may not be compatible with the solvent. For example, the hydrochloride salt will still be quite polar and may not dissolve in non-polar solvents like hexanes or diethyl ether.
Solution: Match Derivative to Solvent. Use the table below to select an appropriate solvent for your derivative. N-Boc and ester derivatives are generally soluble in a wider range of organic solvents than the HCl salt.
Incomplete Reaction The derivatization reaction may not have gone to completion, leaving behind insoluble starting material.
Solution: Verify Product Purity. Confirm the identity and purity of your derivatized product using techniques like NMR or Mass Spectrometry before attempting dissolution. Purify the product if necessary.

Data Presentation: Solubility Overview

The following tables provide a qualitative and estimated summary of the solubility of this compound and its derivatives. Exact quantitative data is not widely available in the literature, so these tables are based on general chemical principles and data from analogous compounds.

Table 1: Estimated Solubility of this compound (Zwitterionic Form)

SolventChemical ClassPolarityEstimated Solubility
Water (H₂O)ProticHighSoluble
Methanol (MeOH)ProticHighSparingly Soluble
Ethanol (EtOH)ProticHighPoorly Soluble
Dimethyl Sulfoxide (DMSO)AproticHighSparingly Soluble
Dimethylformamide (DMF)AproticHighSparingly Soluble
Acetonitrile (MeCN)AproticMediumInsoluble
Tetrahydrofuran (THF)AproticMediumInsoluble
Ethyl Acetate (EtOAc)AproticMediumInsoluble
Dichloromethane (DCM)AproticLowInsoluble
Diethyl Ether (Et₂O)AproticLowInsoluble
HexanesNon-polarLowInsoluble

Table 2: Comparative Solubility of this compound Derivatives

DerivativeFormExpected Solubility ImprovementRecommended Solvents
Unmodified Zwitterion-Water
Hydrochloride Salt Cationic SaltModerateWater, Methanol, DMSO
N-Boc Protected Non-ionicHighDMSO, DMF, Ethyl Acetate, Dichloromethane, Chloroform[3]
Methyl Ester Non-ionicHighEthyl Acetate, Dichloromethane, Methanol, THF

Experimental Protocols

Caution: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these procedures. Work in a well-ventilated fume hood.

Protocol 1: Preparation of this compound Hydrochloride

This protocol converts the zwitterionic amino acid to its hydrochloride salt, enhancing solubility in polar solvents.

  • Dissolution: Suspend 1.0 g of this compound in 20 mL of diethyl ether or ethyl acetate in a round-bottom flask. The amino acid will not dissolve.

  • Acidification: While stirring vigorously, slowly bubble anhydrous HCl gas through the suspension. Alternatively, add a 2 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with two 10 mL portions of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the white solid under vacuum to yield this compound hydrochloride. The product should show improved solubility in solvents like methanol and DMSO.

Protocol 2: N-Boc Protection of this compound

This procedure attaches a Boc group to the amine, rendering the molecule soluble in a broad range of organic solvents.

  • Initial Mixture: In a flask, dissolve 1.0 g of this compound and 1.1 g of sodium bicarbonate (NaHCO₃) in a mixture of 10 mL of water and 10 mL of dioxane (or THF).

  • Reagent Addition: Add 1.8 g of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Workup - pH Adjustment: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-aminohexanoic acid, which is expected to be soluble in solvents like DMSO, ethyl acetate, and dichloromethane.

Visual Guides

Troubleshooting Workflow

G start Start: this compound is insoluble q1 Is the reaction aqueous or anhydrous? start->q1 aqueous_path Consider using water as the solvent. q1->aqueous_path Aqueous anhydrous_path Chemical modification is required. q1->anhydrous_path Anhydrous end_node Proceed with experiment aqueous_path->end_node q2 Reaction site? anhydrous_path->q2 carboxyl_mod Protect amine: N-Boc protection q2->carboxyl_mod Carboxyl group amine_mod Protect carboxyl: Esterification q2->amine_mod Amino group no_mod Simple solubilization: Form HCl salt q2->no_mod Neither protocol_boc Follow Protocol 2: N-Boc Protection carboxyl_mod->protocol_boc protocol_ester Follow Esterification Protocol amine_mod->protocol_ester protocol_hcl Follow Protocol 1: HCl Salt Formation no_mod->protocol_hcl protocol_boc->end_node protocol_ester->end_node protocol_hcl->end_node G cluster_0 Insoluble in Organic Solvents cluster_1 Soluble in Organic Solvents Zwitterion This compound (Zwitterionic Form) - Highly Polar Boc N-Boc Protected - Non-polar, Non-ionic Zwitterion->Boc (Boc)₂O, Base Ester Methyl Ester - Moderately Polar, Non-ionic Zwitterion->Ester MeOH, H⁺ HCl Hydrochloride Salt - Polar, Cationic Zwitterion->HCl Anhydrous HCl

References

Preventing side reactions during 3-Aminohexanoic acid peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of 3-aminohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: this compound is a β-amino acid, which can present two main challenges during peptide synthesis. Firstly, β-amino acids are often more difficult to couple than α-amino acids due to steric hindrance and different reaction kinetics. Their active esters are generally more stable and less reactive. Secondly, there is a potential for intramolecular cyclization to form a δ-lactam, a six-membered ring, which can reduce the yield of the desired peptide.

Q2: Which coupling reagents are recommended for this compound?

A2: For difficult couplings, including those with β-amino acids, more potent coupling reagents are recommended. Urionium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium (B103445) salts such as PyBOP and PyAOP, are generally more effective than carbodiimides (e.g., DCC, DIC) in these situations.[1] The choice of reagent can be critical to drive the reaction to completion and minimize side reactions.

Q3: How can I minimize the risk of racemization?

A3: While this compound itself is not chiral at the β-carbon, the adjacent α-amino acid in the growing peptide chain can be susceptible to racemization. To minimize this, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) is highly recommended, especially when using carbodiimide (B86325) or uronium/aminium-based coupling reagents.[2][3][4] Using coupling reagents like HATU, which contains an HOAt moiety, can also effectively suppress racemization.[4]

Q4: What is lactam formation and how can I prevent it?

A4: Lactam formation is an intramolecular side reaction where the amino group of this compound attacks its own activated carboxyl group, leading to the formation of a cyclic amide (a δ-lactam). This side reaction terminates the peptide chain. To prevent this, it is advisable to use optimized coupling conditions that favor intermolecular peptide bond formation over intramolecular cyclization. This can include using a higher concentration of the incoming amino acid and performing the coupling at lower temperatures. The choice of protecting groups can also influence the propensity for lactam formation.

Q5: How can I monitor the progress of the coupling reaction?

A5: The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test (ninhydrin test) for the presence of free primary amines on the solid-phase support. A positive result (blue or purple beads) indicates an incomplete reaction, while a negative result (yellow or colorless beads) suggests the coupling is complete.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance and Lower Reactivity: this compound is a β-amino acid and is known to be "hard-to-couple".[5] 2. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering access of reagents.1. Optimize Coupling Reagent and Conditions: - Switch to a more potent coupling reagent such as HATU, HBTU, PyBOP, or COMU.[1][3] - Increase the equivalents of the amino acid and coupling reagent (e.g., 2-3 equivalents). - Extend the coupling reaction time. For β-amino acids, longer coupling times may be necessary.[5] - Consider "double coupling" where the coupling step is repeated with fresh reagents. 2. Address Peptide Aggregation: - Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[2] - Perform the coupling at an elevated temperature (e.g., 40-50°C).
Presence of a Side Product with a Mass Corresponding to a Lactam Intramolecular Cyclization: The activated carboxyl group of this compound is undergoing intramolecular cyclization to form a δ-lactam.1. Optimize Reaction Conditions: - Ensure a high concentration of the incoming (ac-ylating) amino acid to favor the intermolecular reaction. - Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of the intramolecular side reaction. 2. Choice of Activating Agent: - Avoid excessive pre-activation times, which can increase the concentration of the highly reactive species prone to cyclization.
Racemization of the Preceding α-Amino Acid Over-activation or Presence of a Strong Base: The coupling conditions may be too harsh, leading to epimerization of the C-terminal α-amino acid.1. Use Racemization Suppressing Additives: - Add HOBt or HOAt to the coupling mixture.[2][3] 2. Choose Appropriate Base: - Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA). 3. Select a Suitable Coupling Reagent: - Employ coupling reagents known for low racemization, such as HATU.[4]
Guanidinylation of the N-terminus Excess Uronium/Aminium Reagents: Reagents like HBTU and HATU can react with the free N-terminus of the peptide chain, leading to chain termination.1. Stoichiometry Control: - Use a slight excess of the amino acid relative to the coupling reagent. 2. Pre-activation: - Pre-activate the carboxylic acid of the incoming amino acid for a short period before adding it to the resin. This consumes the coupling reagent before it can react with the peptide's N-terminus.

Quantitative Data Summary

Coupling Reagent Class General Reactivity for Difficult Couplings Relative Racemization Risk
DIC/HOBt CarbodiimideModerateLow to Moderate
HBTU/DIPEA Aminium/Uronium SaltHighLow (with HOBt)
HATU/DIPEA Aminium/Uronium SaltVery HighVery Low
PyBOP/DIPEA Phosphonium SaltHighLow
COMU/DIPEA Aminium/Uronium SaltVery HighLow

Experimental Protocols

Protocol 1: HATU Coupling for this compound

This protocol is recommended for achieving high coupling efficiency with difficult amino acids.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-aminohexanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).

Protocol 2: DIC/HOBt Coupling for this compound

This is a more traditional method that is cost-effective and can minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-3-aminohexanoic acid (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents).

  • Reaction: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction progress using the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Visualizations

PeptideCouplingWorkflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin Resin with Free Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HATU, DIC/HOBt) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive: Recouple ElongatedPeptide Elongated Peptide-Resin KaiserTest->ElongatedPeptide Negative: Proceed

Caption: General workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.

TroubleshootingLogic Start Incomplete Coupling of This compound (Positive Kaiser Test) ChangeReagent Switch to More Potent Coupling Reagent (HATU, PyBOP, COMU) Start->ChangeReagent IncreaseEquivalents Increase Equivalents of Amino Acid & Reagents Start->IncreaseEquivalents DoubleCouple Perform Double Coupling Start->DoubleCouple ExtendReactionTime Extend Reaction Time Start->ExtendReactionTime ChangeSolvent Optimize Solvent (NMP, DMSO) Start->ChangeSolvent ElevateTemp Increase Reaction Temperature Start->ElevateTemp Result Improved Coupling Efficiency

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Aminohexanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the derivatization of 3-Aminohexanoic acid for analytical purposes such as HPLC and GC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound, like other amino acids, is a small, polar molecule that may lack a strong chromophore or fluorophore, making it difficult to detect using common analytical techniques like UV or fluorescence detection in HPLC.[1][2] Derivatization converts the amino acid into a derivative with enhanced properties for detection and separation. For gas chromatography (GC), derivatization is essential to increase the volatility and thermal stability of the amino acid, preventing decomposition in the hot injector port.[3][4][5]

Q2: What are the most common derivatization reagents for this compound?

A2: Common derivatization reagents for primary amines like this compound include:

  • For HPLC analysis:

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][6][7]

    • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[7][8][9]

    • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives.[9]

  • For GC analysis:

    • Silylation reagents (e.g., MSTFA, MTBSTFA): These reagents replace active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing volatility.[4][5]

    • Acylation/Esterification reagents (e.g., alkyl chloroformates): A two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group.[3][10]

  • For protecting the amine group during synthesis:

    • Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride): Used to protect the amine group with a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be easily removed with acid.[11][12][13]

Q3: What are the critical parameters to control during a derivatization reaction?

A3: Key parameters to control for successful and reproducible derivatization include:

  • pH: The pH of the reaction mixture is crucial. For example, FMOC-Cl and OPA derivatizations are typically carried out under basic conditions (pH 8-11.4).[8][14][15] The pH can affect the reactivity of the amino acid and the stability of the derivatives.

  • Reagent Concentration: A sufficient molar excess of the derivatization reagent is necessary to ensure complete derivatization of the analyte. A 4-6x molar excess is often recommended.

  • Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without significant degradation of the derivatives. Many reactions can be performed at room temperature, while others may require heating.[10][16]

  • Solvent: The choice of solvent is important for dissolving both the analyte and the reagents and can influence reaction kinetics. Anhydrous conditions are often required, especially for silylation reactions.[5]

  • Mixing: Thorough mixing is essential to ensure that the reagent is evenly distributed and reacts completely with the amino acid.[16]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure a sufficient molar excess of the derivatization reagent.- Optimize reaction pH, temperature, and time.[8][10]- Ensure proper mixing of reactants.[16]
Degradation of reagent or product.- Prepare fresh reagent solutions daily.[17]- Check the stability of the derivatives under your reaction and storage conditions.[9]- For FMOC derivatization, consider terminating the reaction by adding a volatile acid to lower the pH and prevent further byproduct formation.[18]
Presence of interfering substances.- Ensure the sample is free of particulates by centrifugation or filtration.- Consider a sample cleanup step prior to derivatization.
Poor Reproducibility Inconsistent reaction conditions.- Precisely control pH, temperature, time, and reagent concentrations for every sample.- Use an autosampler for automated derivatization to improve consistency.[19][20]
Reagent instability.- Prepare fresh reagents frequently and store them under appropriate conditions.[17] Do not refrigerate reconstituted AQC reagent to avoid condensation.[16]
Inadequate mixing.- Vortex samples thoroughly immediately after adding the derivatization reagent.[16]
Multiple Peaks for a Single Analyte Formation of side products or byproducts.- Optimize the reaction conditions (pH, reagent ratio) to favor the formation of a single derivative. For example, with FMOC-Cl, pH can influence the formation of single vs. double-labeled species for amino acids like tyrosine and histidine.[21]- The hydrolysis product of FMOC-Cl can cause interfering peaks.[9]
Incomplete derivatization.- Increase the reaction time or temperature, or adjust the reagent concentration.
Degradation of the derivative.- Analyze the sample immediately after derivatization or investigate the stability of the derivatives over time. Some derivatives are stable for days, allowing for batch processing.
Cyclization of the amino acid.- For some amino acids, intramolecular cyclization can occur as a side reaction. Adjusting the pH and choice of derivatization agent may mitigate this.[22]
Poor Chromatographic Peak Shape (Broadening, Tailing) Sample overload.- Dilute the sample and reinject.[23]
Inappropriate sample solvent.- Dissolve the sample in the initial mobile phase whenever possible.[23]
Column degradation.- Clean the column according to the manufacturer's instructions or replace it.[23]
Extra-column volume.- Check for leaks and ensure all fittings are secure. Use tubing with the smallest appropriate internal diameter.[23]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the N-Boc protection of this compound, a common step in organic synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • 1 M HCl (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the Amine: Dissolve this compound (1.0 equivalent) in a mixture of an organic solvent like THF or DCM and a saturated aqueous solution of sodium bicarbonate.[24]

  • Add Boc Anhydride: Add Boc-anhydride (1.1-1.5 equivalents) to the biphasic mixture.[24]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with the organic solvent used.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[24]

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-aminohexanoic acid.[24]

    • Purify the product by column chromatography if necessary.

Protocol 2: FMOC-Cl Derivatization for HPLC Analysis

This protocol outlines a general procedure for the derivatization of this compound with FMOC-Cl for fluorescence detection.

Materials:

  • This compound standard or sample

  • Borate (B1201080) buffer (e.g., 0.4 M, pH 9.2)[8]

  • FMOC-Cl solution (e.g., prepared in acetonitrile)

  • Quenching reagent (e.g., tyramine) (optional)[8]

Procedure:

  • Prepare Reaction Mixture: In a reaction vial, mix the following in order:

    • 150 µL of borate buffer (pH 9.2)

    • 100 µL of this compound standard or sample solution

    • 300 µL of FMOC-Cl solution[8]

  • Reaction: Vortex the mixture and let it react at room temperature. Reaction times can vary, but 20-40 minutes is a common range.[14][21]

  • Quench Reaction (Optional): Add a quenching reagent like tyramine (B21549) to react with excess FMOC-Cl.[8]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 3-Aminohexanoic Acid Sample dissolve Dissolve in Appropriate Buffer sample->dissolve add_reagent Add Derivatization Reagent (e.g., FMOC-Cl) dissolve->add_reagent react Incubate (Controlled Time & Temp) add_reagent->react quench Quench Reaction (Optional) react->quench hplc HPLC Injection & Separation quench->hplc detect Fluorescence/UV Detection hplc->detect quant Data Analysis & Quantification detect->quant

Caption: Workflow for this compound derivatization and HPLC analysis.

troubleshooting_derivatization start Problem: Low/Inconsistent Yield check_reagents Are reagents fresh and in sufficient excess? start->check_reagents check_conditions Are pH, time, and temperature optimal? check_reagents->check_conditions Yes sol_reagents Prepare fresh reagents; Increase molar excess. check_reagents->sol_reagents No check_mixing Is mixing adequate? check_conditions->check_mixing Yes sol_conditions Systematically optimize reaction conditions. check_conditions->sol_conditions No check_sample Is the sample matrix clean? check_mixing->check_sample Yes sol_mixing Ensure vigorous and immediate mixing. check_mixing->sol_mixing No sol_sample Implement sample cleanup step. check_sample->sol_sample No

Caption: Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: Enhancing the Stability of Peptides Containing 3-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating 3-Aminohexanoic acid (3-Ahx). The inclusion of this β-amino acid is a common strategy to improve peptide stability against enzymatic degradation. However, challenges can still arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound incorporated into peptides?

Incorporating non-natural amino acids like this compound, a β-amino acid, is a key strategy to enhance peptide stability.[1] The altered backbone structure at the site of incorporation can hinder recognition and cleavage by proteases, which are typically specific for α-amino acid linkages.[1] This modification can increase the peptide's half-life in biological systems. Additionally, 3-Ahx and its isomer, 6-aminohexanoic acid (Ahx), can be used as flexible linkers or spacers within a peptide sequence to modify its structural and binding properties.

Q2: What are the common degradation pathways for peptides?

Peptides, including those with 3-Ahx, are susceptible to several chemical and physical degradation pathways:

  • Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[2] Aspartic acid (Asp) residues are particularly prone to hydrolysis.[3]

  • Deamidation: A common chemical modification of asparagine (Asn) and glutamine (Gln) residues, leading to the formation of a succinimide (B58015) intermediate that can then hydrolyze to form aspartic acid or isoaspartic acid.[2][3][4] This introduces structural heterogeneity and can impact biological activity.

  • Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are most susceptible to oxidation, which can alter the peptide's structure and function.[5]

  • Aggregation: Peptides can associate to form soluble or insoluble aggregates, which can be a significant issue during synthesis, purification, and storage, potentially leading to loss of activity and immunogenicity.[3]

Q3: Can the inclusion of this compound negatively impact my peptide's activity?

Yes, while 3-Ahx can improve stability, it may also alter the peptide's conformation and, consequently, its biological activity. The introduction of a more flexible or differently spaced residue can affect the precise three-dimensional arrangement of side chains required for receptor binding. In some cases, the incorporation of linkers like 6-aminohexanoic acid has been shown to decrease metabolic stability or receptor affinity. Therefore, the position and context of the 3-Ahx residue are critical.

Q4: How do I assess the stability of my 3-Ahx-containing peptide?

A comprehensive stability assessment involves several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide and to detect and quantify degradation products over time. Reverse-phase HPLC (RP-HPLC) is a standard method for this purpose.

  • Mass Spectrometry (MS): Used to identify the peptide's molecular weight and to characterize any degradation products or modifications by analyzing their mass-to-charge ratio.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the peptide's secondary structure (e.g., α-helix, β-sheet). Changes in the CD spectrum can indicate conformational instability.

  • Differential Scanning Calorimetry (DSC): Measures the thermal stability of a peptide by determining its melting temperature (Tm).

Forced degradation studies, where the peptide is exposed to stress conditions like extreme pH, high temperature, and oxidizing agents, are also valuable for predicting long-term stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide shows rapid degradation despite the presence of 3-Ahx. Cleavage at other labile sites: The peptide may contain other sequences susceptible to chemical or enzymatic degradation (e.g., Asp-Pro bonds prone to hydrolysis).1. Sequence Analysis: Identify other potentially unstable residues in your sequence.2. Site-Specific Modifications: Introduce additional modifications at these labile sites, such as incorporating D-amino acids or N-methylation.3. Stability Testing: Perform forced degradation studies to identify the primary degradation pathway and specific cleavage sites.
Loss of biological activity after 3-Ahx incorporation. Conformational changes: The 3-Ahx residue may have altered the peptide's secondary structure, affecting its binding to the target.1. Positional Scanning: Synthesize analogs with the 3-Ahx residue at different positions to find a location that preserves activity while enhancing stability.2. Conformational Analysis: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of the modified peptide to the original.3. Alternative Modifications: Consider other stabilizing modifications that may have a less disruptive structural impact, such as D-amino acid substitution at the termini.
Peptide aggregation or poor solubility. Hydrophobic collapse or intermolecular interactions: The overall hydrophobicity of the peptide may have increased, or the 3-Ahx residue may be facilitating aggregation.1. Formulation Optimization: Experiment with different buffer conditions (pH, ionic strength) and excipients to improve solubility.2. Sequence Modification: Flank the hydrophobic regions with charged residues to increase overall solubility.3. PEGylation: Consider adding a polyethylene (B3416737) glycol (PEG) chain to improve solubility and stability.
Unexpected peaks observed in HPLC analysis. Isomerization or side reactions: Deamidation of Asn/Gln or isomerization of Asp can lead to the formation of isoaspartate, which may appear as a separate peak in HPLC.1. Peak Characterization: Use mass spectrometry (MS) to determine the molecular weight of the species in the unexpected peak to identify the modification.2. pH Control: Maintain a slightly acidic pH (around 4-6) during storage and handling, as deamidation is often accelerated at neutral to alkaline pH.

Experimental Protocols

General Protocol for Assessing Peptide Stability by RP-HPLC
  • Preparation of Stock Solution: Dissolve the 3-Ahx-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into separate vials for each time point and condition (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • HPLC Analysis:

    • Inject the sample into an RP-HPLC system (e.g., C18 column).

    • Use a gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point by comparing the peak area of the main peptide to the total peak area of all peptide-related peaks.

    • Plot the percentage of intact peptide versus time to determine the degradation rate.

Forced Degradation Study Protocol
  • Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for several hours.

  • Basic Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for a shorter duration (e.g., 1-2 hours).

  • Oxidative Degradation: Treat the peptide solution with a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) at room temperature.

  • Thermal Stress: Incubate the peptide solution at an elevated temperature (e.g., 70°C).

  • Analysis: After incubation, neutralize the samples if necessary, and analyze them by RP-HPLC and MS to identify and quantify degradation products.

Visualizations

Peptide_Degradation_Pathways Common Peptide Degradation Pathways Peptide Intact Peptide (with 3-Ahx) Hydrolysis Hydrolysis (e.g., Asp-Pro cleavage) Peptide->Hydrolysis H₂O, pH Deamidation Deamidation (Asn, Gln residues) Peptide->Deamidation pH, Temp Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Oxidants Aggregation Aggregation Peptide->Aggregation Concentration, Formulation Proteolysis Proteolysis (at α-amino acid sites) Peptide->Proteolysis Proteases

Caption: Overview of major degradation pathways affecting peptides.

Troubleshooting_Workflow Troubleshooting Peptide Instability Start Problem Identified: Peptide Instability or Loss of Activity Analyze Characterize Degradation - RP-HPLC for purity - MS for product ID Start->Analyze Identify Identify Degradation Pathway Analyze->Identify Chemical Chemical Degradation (Hydrolysis, Oxidation, etc.) Identify->Chemical Chemical Enzymatic Enzymatic Degradation Identify->Enzymatic Enzymatic Conformational Conformational Change Identify->Conformational Activity Loss Solve_Chem Optimize Formulation (pH, Buffer, Excipients) Modify Sequence Chemical->Solve_Chem Solve_Enz Introduce Further Modifications (D-amino acids, N-methylation) Enzymatic->Solve_Enz Solve_Conf Redesign Peptide (Change 3-Ahx position) Perform CD analysis Conformational->Solve_Conf End Stable & Active Peptide Solve_Chem->End Solve_Enz->End Solve_Conf->End

Caption: A logical workflow for troubleshooting stability issues.

References

Addressing challenges in the purification of 3-Aminohexanoic acid-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminohexanoic acid (Ahx)-containing peptides. The incorporation of Ahx, a flexible and hydrophobic linker, can introduce unique challenges during purification. This guide provides practical troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: How does the inclusion of this compound (Ahx) affect my peptide's properties during purification?

A1: this compound is an ω-amino acid with a flexible, hydrophobic structure.[1] Its incorporation into a peptide chain typically increases the overall hydrophobicity of the molecule.[1] This enhanced hydrophobicity can lead to several challenges during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC). These challenges include increased retention times, a higher propensity for aggregation, and decreased solubility in aqueous mobile phases.[2][3][4]

Q2: What is the primary method for purifying Ahx-containing peptides?

A2: The standard and most effective method for purifying synthetic peptides, including those containing Ahx, is RP-HPLC. A typical starting point involves a C18 stationary phase and a water/acetonitrile gradient with an ion-pairing agent like trifluoroacetic acid (TFA).[5][6] However, due to the increased hydrophobicity of Ahx-containing peptides, modifications to the standard protocol are often necessary.

Q3: Why do my Ahx-containing peptides show broad or tailing peaks in the RP-HPLC chromatogram?

A3: Peak broadening and tailing are common issues when purifying hydrophobic peptides.[7][8] For Ahx-containing peptides, this can be attributed to several factors:

  • Strong Hydrophobic Interactions: The peptide may interact too strongly with the stationary phase, leading to slow elution and band broadening.

  • Peptide Aggregation: The hydrophobic nature of Ahx can promote intermolecular aggregation, forming species that elute at different rates, causing broader peaks.[2][3]

  • Poor Solubility: The peptide may have limited solubility in the mobile phase, leading to on-column precipitation and subsequent slow re-dissolution, which results in peak tailing.[2][4]

  • Secondary Interactions: The peptide may have secondary ionic interactions with free silanol (B1196071) groups on the silica-based stationary phase.[8]

Q4: Can I predict the retention time of my Ahx-containing peptide?

A4: The retention time of a peptide in RP-HPLC is directly related to its overall hydrophobicity.[9][10] While precise prediction is complex, you can expect a peptide containing Ahx to have a longer retention time compared to its analogue without Ahx. The concept of the gradient retention factor (k*) can be used to model and predict retention behavior, which is particularly useful for developing and optimizing chromatographic methods for novel peptides, including those with unnatural amino acids like Ahx.[5][11]

Troubleshooting Guides

Problem 1: Poor Solubility of the Crude Peptide
  • Symptom: The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., water/acetonitrile with 0.1% TFA).

  • Possible Causes: High hydrophobicity due to the Ahx residue and other hydrophobic amino acids in the sequence.[2][4]

  • Solutions:

    • Solvent Pre-dissolution: First, attempt to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[12] Caution: Avoid DMSO if your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), as it can cause oxidation.[13]

    • Order of Solvent Addition: For highly hydrophobic peptides, try adding the pure organic solvent (e.g., acetonitrile) first to solvate the hydrophobic regions, followed by the concentrated buffer components, and finally the aqueous portion.

    • Use of Chaotropic Agents: In difficult cases, a small amount of a chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) can be used to disrupt aggregates and improve solubility. However, ensure this is compatible with your downstream applications.

Problem 2: Broad or Tailing Peaks in the RP-HPLC Chromatogram
  • Symptom: The main peak in the chromatogram is wide and asymmetrical.[7][14]

  • Possible Causes: Peptide aggregation, strong hydrophobic interactions with the stationary phase, or column overload.[8]

  • Solutions:

    • Optimize the Gradient: A shallower gradient around the elution point of the peptide can improve resolution.[15] For instance, instead of a 1% per minute increase in the organic mobile phase, try a 0.5% per minute increase.

    • Change the Stationary Phase: If using a C18 column, consider a less hydrophobic stationary phase like C8 or C4, or a phenyl-hexyl column to alter selectivity.[12]

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can help disrupt peptide aggregates and improve peak shape.[7]

    • Reduce Sample Load: Overloading the column is a common cause of peak broadening. Reduce the amount of peptide injected onto the column.[8]

Problem 3: Peptide Aggregation Leading to Low Recovery
  • Symptom: The yield of the purified peptide is significantly lower than expected, and there might be evidence of precipitation in the sample vial or on the column.

  • Possible Causes: The hydrophobic Ahx residue promotes intermolecular interactions and aggregation.[2][3]

  • Solutions:

    • Sample Preparation: Dissolve the crude peptide in an organic solvent like DMSO or DMF prior to dilution with the mobile phase.[12]

    • Mobile Phase Additives: The addition of organic solvents like isopropanol (B130326) to the mobile phase can sometimes improve the solubility of hydrophobic peptides.

    • Alternative Purification Strategy: For extremely hydrophobic peptides that are difficult to purify by HPLC, a precipitation-based method can be employed. This involves precipitating the peptide in water, followed by washing with an organic solvent like diethyl ether to remove scavengers.[2]

Data Presentation

Table 1: Influence of this compound (Ahx) on Peptide Hydrophobicity and RP-HPLC Retention Time (Illustrative Data)

Peptide SequenceModificationCalculated LogP*Expected RP-HPLC Retention Time (min)**
H-Gly-Ala-Val-Leu-Ile-Lys-NH2None1.225.3
H-Gly-Ala-Val-Ahx -Ile-Lys-NH2Ahx substitution1.832.7
H-Gly-Ala-Val-Leu-Ile-Lys-Ahx -NH2C-terminal Ahx1.934.1

*Calculated LogP is an indicator of hydrophobicity; a higher value suggests greater hydrophobicity. **Expected retention times are illustrative and will vary based on the specific HPLC conditions.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an Ahx-Containing Peptide
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the lyophilized crude peptide.

    • Attempt to dissolve the peptide in 1 mL of Mobile Phase A (see below).

    • If solubility is poor, dissolve the peptide in a minimal volume (100-200 µL) of DMSO, and then dilute with Mobile Phase A to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: Preparative or semi-preparative HPLC system.

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Gradient Elution Program:

    • 0-5 min: 20% B (isocratic)

    • 5-55 min: 20% to 70% B (linear gradient)

    • 55-60 min: 70% to 100% B (wash)

    • 60-65 min: 100% B (isocratic wash)

    • 65-70 min: 100% to 20% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified peptide.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (incorporating Ahx) cleavage Cleavage from Resin (e.g., with TFA) synthesis->cleavage crude Crude Peptide cleavage->crude dissolution Dissolution (DMSO/Mobile Phase A) crude->dissolution hplc Preparative RP-HPLC dissolution->hplc fractions Fraction Collection hplc->fractions analytical_hplc Purity Analysis (Analytical RP-HPLC) fractions->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Ahx-Peptide lyophilization->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Broad/Tailing Peak in RP-HPLC aggregation Peptide Aggregation start->aggregation hydrophobicity Strong Hydrophobic Interaction start->hydrophobicity overload Column Overload start->overload temp Increase Column Temp. aggregation->temp disrupts aggregates solvent Modify Mobile Phase (e.g., add isopropanol) aggregation->solvent improves solubility gradient Optimize Gradient (shallower) hydrophobicity->gradient improves resolution column Change Column (e.g., C8, C4) hydrophobicity->column reduces interaction load Reduce Sample Load overload->load prevents saturation

References

Strategies to avoid racemization during 3-Aminohexanoic acid activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the activation of 3-Aminohexanoic acid for peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound activation?

A1: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of both enantiomers (in this case, D- and L-3-Aminohexanoic acid).[1][2] During the activation of the carboxylic acid group of this compound for coupling reactions, the stereochemical integrity of the alpha-carbon can be compromised.[1] This is a significant concern as the formation of the incorrect stereoisomer can lead to diastereomeric peptides with altered biological activity, posing challenges in purification and potentially affecting therapeutic efficacy.[2]

Q2: What is the primary mechanism of racemization during amino acid activation?

A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality.[2] Subsequent reprotonation can occur from either side, resulting in a mixture of D and L isomers.[2] A secondary mechanism involves the direct abstraction of the alpha-proton from the activated carboxylic acid by a base, a process known as direct enolization.[2][3]

dot

Racemization_Mechanism cluster_main Racemization Pathways N_Protected_AA N-Protected this compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N_Protected_AA->Activated_Intermediate Activation (Coupling Reagent) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_Intermediate->Enolate Direct α-Proton Abstraction (Base) Racemic_Mixture Racemic Mixture (D/L Peptides) Oxazolone->Racemic_Mixture Nucleophilic Attack (Amine) Enolate->Racemic_Mixture Reprotonation

Caption: Mechanisms of racemization during amino acid activation.

Q3: Which factors primarily contribute to racemization?

A3: Several experimental factors can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is a critical factor.[1] Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[2][4]

  • Additives: The presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can significantly suppress racemization.[5][6]

  • Base: The strength and steric hindrance of the base used play a crucial role.[7] Stronger, less hindered bases generally increase the rate of racemization.[4]

  • Temperature: Elevated temperatures, while accelerating the coupling reaction, also increase the rate of racemization.[7][8]

  • Solvent: The polarity of the solvent can have an effect, with some studies suggesting less polar solvents may reduce racemization.[1]

  • Pre-activation Time: Longer pre-activation times for the carboxylic acid can lead to higher levels of racemization.[1]

Troubleshooting Guides

Issue 1: High levels of racemization detected in the final product.

Possible Cause Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as a combination of Diisopropylcarbodiimide (DIC) with Oxyma Pure.[7][9] Uronium/aminium-based reagents like HATU and HBTU, or phosphonium (B103445) reagents like PyBOP, also offer good suppression of racemization.[2]
Absence of Racemization Suppressing Additives Always use an additive like HOBt, HOAt, or Oxyma Pure, especially when using carbodiimide-based coupling reagents.[5][10] These additives form active esters that are less prone to racemization.[11]
Strong or Unhindered Base Replace strong bases like N,N-diisopropylethylamine (DIEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][7] Use the minimum necessary amount of base.[7]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[4] If using microwave-assisted synthesis, be aware that the high temperatures can lead to significant racemization for sensitive amino acids.[8]
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound before adding the nucleophile. A pre-activation time of 5-10 minutes at room temperature is a good starting point.[2]

Quantitative Data Summary

Coupling Reagent SystemAmino Acid% D-Product (Racemization)Reference
DIC/OxymaFmoc-L-His(Trt)-OH1.8%[12]
DIC/Oxyma at 55°CFmoc-L-His(Trt)-OH31.0%[12]
HATU/NMMFmoc-L-Ser(tBu)-OHNoticeable Racemization[12]
DIC/OxymaFmoc-L-Cys(Trt)-OHNegligible Racemization[12]

This data illustrates general trends and the actual extent of racemization for this compound may vary.

Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling using DIC/Oxyma Pure

This protocol describes a general procedure for the activation of N-protected this compound and its subsequent coupling to a resin-bound peptide with a free N-terminus, a common step in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 3 equivalents of N-protected this compound and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[2]

  • Coupling:

    • Add the activated amino acid solution to the swollen resin.

    • If the N-terminal amine on the resin is a salt (e.g., hydrochloride), add 1 equivalent of a sterically hindered base like N-methylmorpholine (NMM).[7]

  • Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

dot

Experimental_Workflow cluster_protocol Low-Racemization Coupling Protocol start Start swell_resin Swell Resin in DMF start->swell_resin add_to_resin Add Activated Solution to Resin swell_resin->add_to_resin prepare_solution Prepare Solution: - N-Protected this compound - Oxyma Pure - DIC in DMF pre_activate Pre-activate (5-10 min at RT) prepare_solution->pre_activate pre_activate->add_to_resin add_base Add Base (if needed) e.g., NMM add_to_resin->add_base agitate Agitate at RT (2-4 hours) add_base->agitate monitor Monitor Reaction (e.g., Ninhydrin Test) agitate->monitor monitor->agitate Incomplete wash Wash Resin monitor->wash Reaction Complete end_node End wash->end_node

Caption: Workflow for low-racemization peptide coupling.

References

Enhancing the efficiency of 3-Aminohexanoic acid incorporation in automated synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Aminohexanoic Acid Incorporation

Welcome to the technical support center for enhancing the efficiency of this compound (3-Ahx) incorporation in automated synthesizers. This resource provides targeted troubleshooting guides and frequently asked questions to address specific challenges encountered during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why can this compound be a "difficult" residue to incorporate during automated SPPS?

Incorporating non-canonical amino acids (ncAAs) like this compound can present unique challenges compared to standard proteinogenic amino acids.[1] While not sterically hindered at the alpha-carbon, the flexible, six-carbon aliphatic chain can lead to issues such as:

  • Secondary Structure and Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate or form secondary structures. This can physically mask the N-terminal amine, making it inaccessible to the incoming activated 3-Ahx.[2][3]

  • Slower Coupling Kinetics: The reactivity of the terminal amine can be slightly lower than that of alpha-amines, potentially leading to incomplete reactions within standard automated synthesizer cycle times.[4]

  • Solubility Issues: The hydrophobicity of the hexanoic acid chain can decrease the solubility of the growing peptide on the resin, further hindering reaction efficiency.[2]

Q2: Which protecting group strategy is recommended for this compound?

For automated solid-phase synthesis, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most common.[5][6] Therefore, you should use Fmoc-3-Aminohexanoic acid (Fmoc-3-Ahx-OH) . The Fmoc group protects the N-terminal amine and is removed under mild basic conditions (e.g., piperidine), which is compatible with most automated synthesizers.[7][8]

Q3: What is "double coupling" and when is it necessary for this compound?

Double coupling is the process of repeating the coupling step for the same amino acid immediately after the first attempt within the synthesis workflow.[4] This is a common strategy to drive difficult reactions to completion. You should consider a double coupling protocol for 3-Ahx if:

  • You have previously observed deletion of the 3-Ahx residue in your final product.

  • The peptide sequence is known to be prone to aggregation.

  • A test cleavage and analysis after a single coupling shows a significant amount of unreacted N-terminal amine.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter when incorporating this compound.

Problem: Low Coupling Efficiency / Deletion of 3-Ahx Residue

If Mass Spectrometry (MS) analysis of your crude peptide shows a significant peak corresponding to the peptide mass minus this compound (a mass difference of approximately 113.16 Da), you are experiencing poor coupling efficiency.

G

Recommended Solutions & Protocols

StrategyRecommendationRationale
Optimize Coupling Reagents Switch from standard carbodiimide (B86325) activators (like DIC) to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent.For difficult couplings, more powerful reagents are needed to ensure complete activation and reaction.[3] HATU and HBTU are excellent choices for overcoming kinetic or steric barriers.[3]
Implement Double Coupling Program the synthesizer to perform two consecutive coupling cycles for the Fmoc-3-Ahx-OH residue. Use fresh reagents for the second coupling.A second coupling cycle helps to drive the reaction to completion, acylating any remaining free amines from the first, incomplete reaction. This is a highly effective method for difficult residues.[4][9]
Extend Coupling Time Increase the reaction time for the 3-Ahx coupling step from the standard 30-45 minutes to 1-2 hours or longer.Some non-canonical amino acids exhibit slower reaction kinetics. Providing more time can significantly increase the coupling yield, especially in room-temperature synthesis.[4][10]
Increase Temperature If your synthesizer has heating capabilities, increase the reaction temperature to 50-75°C for the 3-Ahx coupling step.Increased temperature provides more energy to the reaction, which can help overcome activation barriers and disrupt minor peptide aggregation, improving coupling speed and efficiency.[11][12]
Disrupt Aggregation For sequences prone to aggregation, incorporate structure-disrupting elements like pseudoproline dipeptides every 6-7 residues before the 3-Ahx position.[2]Aggregation is a primary cause of failed synthesis.[5] Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to beta-sheet formation and aggregation, thereby keeping the N-terminus accessible.

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-3-Ahx-OH using HATU

This protocol is designed for a standard automated peptide synthesizer. Reagent equivalents are based on the initial resin loading.

  • Fmoc-Deprotection:

    • Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for the synthesizer's standard deprotection time (e.g., 2 x 7 minutes).

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, pre-activate a solution containing:

      • Fmoc-3-Aminohexanoic acid (4.0 eq.)

      • HATU (3.9 eq.)

      • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

    • Dissolve the components in a minimal volume of DMF.

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Reaction:

    • Agitate the reaction mixture for a minimum of 2 hours at room temperature. If available, heat to 50°C for 45-60 minutes.[11]

  • Monitoring and Washing:

    • (Manual Option) Perform a Kaiser test on a small sample of resin beads to check for free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

    • Wash the resin thoroughly with DMF (e.g., 5 times) followed by DCM (e.g., 3 times) to prepare for the next synthesis cycle.

Protocol 2: Programmed Double Coupling on an Automated Synthesizer
  • First Coupling:

    • Execute the standard coupling protocol for Fmoc-3-Ahx-OH as programmed in your synthesizer (e.g., using HBTU/DIPEA or your chosen method).

    • Allow the reaction to proceed for the standard time (e.g., 45 minutes).

    • Following the coupling, perform an intermediate DMF wash cycle (3-5 times). Do not proceed to the deprotection step.

  • Second Coupling:

    • Program the synthesizer to immediately repeat the entire coupling step for Fmoc-3-Ahx-OH.

    • Ensure the instrument uses a fresh solution of the activated amino acid for this second reaction.

    • Allow the second coupling to proceed for the same duration as the first.

  • Continuation:

    • After the second coupling is complete, wash the resin thoroughly as per the standard protocol and then proceed with the Fmoc-deprotection for the next amino acid in the sequence.

Logic and Pathway Diagrams

// Invisible edges for layout edge[style=invis]; Resin -> Deprotection; } endsnippet Caption: Standard Fmoc-SPPS workflow for a single amino acid incorporation.

G

References

Technical Support Center: Method Development for Scaling Up 3-Aminohexanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 3-Aminohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: Two primary routes are commonly considered for the scalable synthesis of this compound: the Hofmann rearrangement of an appropriate amide and the Michael addition of an amine to an α,β-unsaturated ester. Each method has distinct advantages and challenges that should be considered for large-scale production.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Temperature, stoichiometry of reagents, reaction time, and solvent choice are critical parameters. For instance, in the Hofmann rearrangement, controlling the temperature during the in-situ formation of the hypobromite (B1234621) reagent is crucial to prevent its degradation. In the Michael addition, temperature control is vital to manage the exothermic nature of the reaction and prevent side product formation.

Q3: How can I purify crude this compound effectively on a large scale?

A3: Crystallization is the most common and scalable method for purifying this compound. Due to its zwitterionic nature, the pH of the solution is a critical parameter to control during crystallization to ensure optimal yield and purity. The choice of solvent system, cooling rate, and seeding are also important factors.

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. Chiral HPLC can be employed to determine the enantiomeric excess if a stereospecific synthesis is performed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation and identification of impurities.

Troubleshooting Guides

Synthesis Troubleshooting

Q5: I am experiencing low yields in the Hofmann rearrangement synthesis of this compound. What are the potential causes and solutions?

A5: Low yields in the Hofmann rearrangement can be attributed to several factors.[1] A primary cause is often the degradation of the sodium hypobromite reagent, which should be prepared fresh at low temperatures (0-5 °C) and used immediately.[1] Another common issue is the formation of a urea (B33335) byproduct from the reaction of the amine product with the isocyanate intermediate.[1]

  • Solution: To minimize urea formation, maintain a high concentration of the base (e.g., NaOH) to promote rapid hydrolysis of the isocyanate.[1] Additionally, ensure the reaction temperature is carefully controlled throughout the process.

Q6: During the Michael addition of ammonia (B1221849) to an acrylate (B77674) precursor, I am observing the formation of multiple byproducts. How can I improve the selectivity?

A6: The formation of byproducts in the Michael addition of ammonia is often due to the high reactivity of the primary amine product, which can undergo a second Michael addition.

  • Solution: To improve selectivity, it is crucial to control the stoichiometry of the reactants, typically using a large excess of the ammonia source. Running the reaction at lower temperatures can also help to control the reaction rate and minimize side reactions. The choice of solvent can also influence the reaction's selectivity.

Purification Troubleshooting

Q7: I am having difficulty crystallizing this compound from my crude reaction mixture. What should I try?

A7: Crystallization of zwitterionic compounds like this compound can be challenging. The solubility is highly dependent on the pH of the solution.

  • Solution: Adjust the pH of the solution to the isoelectric point (pI) of this compound, where its solubility is at a minimum. Experiment with different solvent systems, such as alcohol-water mixtures. Seeding the solution with a small crystal of pure this compound can help induce crystallization. If the solution is cloudy, scratching the inside of the flask with a glass rod can also initiate crystal formation. If very few crystals form, it is likely that too much solvent was used; in this case, a portion of the solvent should be evaporated.[2]

Q8: My purified this compound shows the presence of residual starting materials or byproducts by HPLC. How can I improve the purity?

A8: If impurities persist after a single crystallization, a recrystallization step is recommended.

  • Solution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent mixture and allow it to cool slowly. This slow cooling process allows for the formation of purer crystals. The choice of solvent for recrystallization is critical and may require some screening to find the optimal system that dissolves the product at high temperatures but has low solubility at room temperature, while the impurities remain in solution.

Data Presentation

Table 1: Comparison of Key Parameters for Synthesis Methods

ParameterHofmann RearrangementMichael Addition
Starting Material Heptanamide (B1606996)Ethyl hex-2-enoate, Ammonia
Key Reagents Bromine, Sodium Hydroxide (B78521)Ammonia
Typical Yield 60-75%70-85%
Key Byproducts Urea derivatives, unreacted amideDiamine adducts, polymers
Scale-up Challenges Handling of bromine, exothermic reactionControl of exothermicity, handling of ammonia

Table 2: Typical HPLC Purity Analysis Parameters

ParameterValue
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Isocratic mixture of hexane (B92381) and ethanol (B145695) with a small amount of an acidic or basic modifier
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement
  • Preparation of Sodium Hypobromite Solution: In a jacketed reactor cooled to 0-5 °C, slowly add bromine (1.1 equivalents) to a stirred solution of sodium hydroxide (4.5 equivalents) in water. Maintain the temperature below 10 °C throughout the addition.

  • Amide Addition: Prepare a solution of heptanamide (1 equivalent) in a minimal amount of cold water or a suitable organic solvent. Slowly add this solution to the cold sodium hypobromite solution, ensuring the temperature does not exceed 10 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1. This will protonate the amine and dissolve any precipitated salts.

  • Isolation: Adjust the pH of the aqueous solution to the isoelectric point of this compound using a base (e.g., sodium hydroxide). The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Michael Addition
  • Reaction Setup: In a pressure reactor, charge a solution of ethyl hex-2-enoate (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Ammonia Addition: Cool the reactor to 0-10 °C and add a solution of aqueous ammonia (10-20 equivalents).

  • Reaction: Seal the reactor and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by GC or HPLC.

  • Hydrolysis: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide (2-3 equivalents). Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction mixture and acidify with hydrochloric acid. Adjust the pH to the isoelectric point to precipitate the this compound.

  • Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallize if necessary.

Mandatory Visualizations

Hofmann_Rearrangement_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagent_prep Prepare NaOBr (0-5 °C) amide_addition Add Heptanamide (<10 °C) reagent_prep->amide_addition Use Immediately rearrangement Heat to 70-80 °C amide_addition->rearrangement acidification Acidify to pH 1 rearrangement->acidification ph_adjustment Adjust to pI acidification->ph_adjustment filtration Filter Product ph_adjustment->filtration recrystallization Recrystallize filtration->recrystallization drying Dry Product recrystallization->drying final_product Pure 3-Aminohexanoic Acid drying->final_product Michael_Addition_Workflow cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis cluster_isolation Isolation & Purification reactant_charge Charge Reactor with Ethyl hex-2-enoate ammonia_add Add Aqueous Ammonia (0-10 °C) reactant_charge->ammonia_add reaction Heat to 80-100 °C ammonia_add->reaction base_add Add NaOH reaction->base_add reflux Reflux base_add->reflux acidify_iso Acidify & Adjust to pI reflux->acidify_iso filter_iso Filter Product acidify_iso->filter_iso recrystallize_iso Recrystallize filter_iso->recrystallize_iso final_product_iso Pure 3-Aminohexanoic Acid recrystallize_iso->final_product_iso Troubleshooting_Logic cluster_synthesis_check Synthesis Check cluster_purification_check Purification Check start Low Yield or Impure Product reagent_quality Reagent Quality/Stoichiometry? start->reagent_quality temp_control Temperature Control? reagent_quality->temp_control If OK optimize_reagents Adjust Stoichiometry/ Use Fresh Reagents reagent_quality->optimize_reagents If NOT OK reaction_time Sufficient Reaction Time? temp_control->reaction_time If OK optimize_temp Improve Temperature Monitoring & Control temp_control->optimize_temp If NOT OK ph_at_pi pH at Isoelectric Point? reaction_time->ph_at_pi If Synthesis OK optimize_time Extend or Optimize Reaction Time reaction_time->optimize_time If NOT OK solvent_system Optimal Solvent System? ph_at_pi->solvent_system If OK optimize_ph Fine-tune pH Adjustment ph_at_pi->optimize_ph If NOT OK cooling_rate Slow Cooling Rate? solvent_system->cooling_rate If OK screen_solvents Screen Different Crystallization Solvents solvent_system->screen_solvents If NOT OK control_cooling Ensure Slow, Controlled Cooling cooling_rate->control_cooling If NOT OK success High Yield & Purity Achieved cooling_rate->success If OK

References

Identifying and removing impurities from synthetic 3-Aminohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Aminohexanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what are the potential impurities associated with each?

A1: Two common synthetic routes for β-amino acids like this compound are the Michael Addition and the Hofmann Rearrangement. Each method has a unique impurity profile.

  • Michael Addition: This is a conjugate addition reaction. A common approach involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. For this compound, this could involve the reaction of a malonic ester derivative with an appropriate acceptor.

    • Potential Impurities:

      • Unreacted Starting Materials: Residual α,β-unsaturated ester and the malonic ester derivative.

      • Dialkylated Product: The malonic ester nucleophile can react with two molecules of the acceptor.

      • Side-Reaction Products: Products from the 1,2-addition to the carbonyl group instead of the 1,4-conjugate addition.

      • Products of Polymerization: The α,β-unsaturated starting material can polymerize.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. For this compound synthesis, this would involve the rearrangement of a suitable amide precursor.

    • Potential Impurities:

      • Unreacted Amide: The starting amide may not fully react.

      • Isocyanate Intermediate: The isocyanate formed during the reaction can be trapped by nucleophiles other than water, leading to byproducts like carbamates if alcohols are present.

      • Urea (B33335) Derivatives: The product amine can react with the isocyanate intermediate to form urea impurities.

      • Products of Incomplete Hydrolysis: If the isocyanate is reacted with an alcohol to form a carbamate, incomplete hydrolysis will leave this protecting group on the final product.

Q2: I am seeing a persistent impurity in my this compound that has a molecular weight roughly double that of the product. What could it be?

A2: This is likely a dimer of this compound, which can form through intermolecular amide bond formation between two molecules of the amino acid. Similarly, trimeric and other oligomeric impurities can also be present. These are common impurities in amino acid preparations.

Q3: My purified this compound shows poor solubility. What could be the issue?

A3: While this compound is a solid, poor solubility could indicate the presence of certain impurities. Oligomeric impurities (dimers, trimers) are often less soluble than the monomeric amino acid. Additionally, residual non-polar organic solvents from the synthesis or purification steps can coat the crystals and hinder dissolution in aqueous media.

Troubleshooting Guides

Problem 1: Low Yield After Synthesis
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction temperature is optimal.- Check the quality and stoichiometry of your reagents.
Side Reactions - For Michael additions, ensure conditions favor 1,4-addition (e.g., using specific catalysts).- For Hofmann rearrangements, control the reaction temperature to minimize side reactions of the isocyanate intermediate.
Product Loss During Workup - Optimize extraction procedures to ensure your product is in the desired phase.- Be cautious with pH adjustments, as the amphoteric nature of amino acids can affect their solubility.
Problem 2: Difficulty in Removing a Specific Impurity
Impurity Type Recommended Purification Strategy
Unreacted Starting Materials - Recrystallization: Choose a solvent system where the impurity has significantly different solubility from the product.- Chromatography: Use column chromatography with a suitable stationary and mobile phase to separate based on polarity differences.
Dimer/Trimer Impurities - Ion-Exchange Chromatography: This technique is effective in separating molecules based on charge and size. The oligomers will have different charge-to-mass ratios compared to the monomer.- Size-Exclusion Chromatography: Can separate based on molecular size.
Isomeric Impurities - Chiral Chromatography: If you are synthesizing a specific enantiomer of this compound, chiral HPLC is necessary to separate it from the other enantiomer.

Data Presentation: Analytical Techniques for Impurity Detection

The following table summarizes common analytical techniques for identifying and quantifying impurities in synthetic this compound.

Technique Purpose Typical Parameters Expected Observations
Thin Layer Chromatography (TLC) Rapid reaction monitoring and qualitative impurity assessment.Stationary Phase: Silica (B1680970) gelMobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)Visualization: Ninhydrin (B49086) spray followed by heating.[1][2]This compound and other primary amines will appear as purple/violet spots. Different spots indicate the presence of impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and separation of impurities.Column: C18 reverse-phaseMobile Phase: Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile.Detection: UV (if derivatized) or Mass Spectrometry (MS).[3][4]A major peak for this compound with smaller peaks corresponding to impurities. Retention times will vary based on the polarity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and identification of impurities.Solvent: D₂O or other suitable deuterated solvent.Spectra: ¹H NMR and ¹³C NMR.[5]The spectra should correspond to the known structure of this compound. Additional peaks will indicate the presence of impurities.
Mass Spectrometry (MS) Determination of molecular weight of the product and impurities.Coupled with HPLC (LC-MS) for separation and identification.The mass spectrum will show the molecular ion peak corresponding to the mass of this compound and peaks for any impurities.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use a pre-coated silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot a small amount of your reaction mixture on the pencil line. Also spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing a mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).[2] The solvent level should be below the spotting line. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Spray the plate with a ninhydrin solution and gently heat it.[1]

  • Analysis: Primary amines, including this compound, will appear as purple or violet spots. The disappearance of starting material spots and the appearance of the product spot indicate reaction progress.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For amino acids, mixtures of water and a miscible organic solvent like ethanol (B145695) or acetone (B3395972) are often effective.[6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 3: Purification by Ion-Exchange Chromatography
  • Resin Selection and Preparation: For the purification of a neutral amino acid like this compound, a strong cation exchange resin is often used. Equilibrate the resin with a buffer at a pH where the amino acid is positively charged (e.g., pH 2-3).[7]

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound by increasing the pH or the salt concentration of the buffer. Collect fractions.[8]

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Desalting: Combine the pure fractions and remove the buffer salts, for example, by dialysis or by using a volatile buffer that can be removed by lyophilization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup tlc TLC start->tlc In-process Control ion_exchange Ion-Exchange Chromatography recrystallization->ion_exchange High Purity hplc HPLC recrystallization->hplc Purity Check nmr NMR ion_exchange->nmr Structural Confirmation pure_product Pure this compound ion_exchange->pure_product tlc->recrystallization hplc->pure_product nmr->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship michael Michael Addition unreacted_sm Unreacted Starting Materials michael->unreacted_sm side_products Side-Reaction Products michael->side_products e.g., 1,2-addition hofmann Hofmann Rearrangement hofmann->unreacted_sm hofmann->side_products e.g., ureas, carbamates hplc_ms HPLC-MS unreacted_sm->hplc_ms nmr_spec NMR Spectroscopy unreacted_sm->nmr_spec tlc_analysis TLC Analysis unreacted_sm->tlc_analysis dimers Dimers/Oligomers dimers->hplc_ms side_products->hplc_ms side_products->nmr_spec

Caption: Relationship between synthesis methods, potential impurities, and analytical detection techniques.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Aminohexanoic Acid and 6-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the understanding of the biological activities of 3-Aminohexanoic acid and its isomer, 6-Aminohexanoic acid. While 6-Aminohexanoic acid is a well-characterized compound with established clinical applications, this compound remains largely unexplored, with a notable absence of direct comparative studies.

This guide provides a detailed comparison of the known biological activities of these two molecules, drawing upon available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct pharmacological profiles of these structural isomers.

6-Aminohexanoic Acid: A Potent Antifibrinolytic Agent

6-Aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine (B10760008) and is widely recognized for its potent antifibrinolytic properties. It is clinically used to control bleeding by preventing the breakdown of blood clots.[1][2]

Mechanism of Action

The primary mechanism of action of 6-Aminohexanoic acid involves the inhibition of plasminogen activation. Plasminogen is the inactive precursor of plasmin, the key enzyme responsible for fibrinolysis (the breakdown of fibrin (B1330869) clots). By binding to the lysine-binding sites on plasminogen, 6-Aminohexanoic acid competitively inhibits the binding of plasminogen to fibrin. This prevents the conversion of plasminogen to plasmin, thereby stabilizing the fibrin clot and reducing bleeding.[1][3]

dot

Fibrinolysis_Inhibition cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA t-PA / uPA (Plasminogen Activators) Fibrin_Clot Fibrin Clot FDPs Fibrin Degradation Products Fibrin_Clot->FDPs Degradation Six_AHA 6-Aminohexanoic Acid Six_AHA->Plasminogen Inhibits Binding to Fibrin

Figure 1: Mechanism of action of 6-Aminohexanoic acid in inhibiting fibrinolysis.
Quantitative Data on Antifibrinolytic Activity

The antifibrinolytic activity of 6-Aminohexanoic acid and its derivatives has been quantified in various studies. The following table summarizes key findings.

CompoundAssayIC50 (mM)Reference
6-Aminohexanoic Acid (EACA)Plasmin amidolytic activity> 20[4]
H-d-Ala-Phe-Lys-EACA-NH2Plasmin amidolytic activity0.02[5]
H-d-Ala-Phe-Lys-EACA-OHPlasmin amidolytic activity3.37[5]

This compound: An Enigmatic β-Amino Acid

In stark contrast to its isomer, there is a significant lack of specific biological activity data for this compound in the scientific literature. It is classified as a β-amino acid, a class of compounds known for their diverse biological roles and their use in creating peptides with enhanced stability.[6][7][8][9][10]

General Properties of β-Amino Acids

β-Amino acids and peptides derived from them have been shown to exhibit a range of biological activities, including:

  • Antimicrobial properties: Some β-amino acid derivatives have demonstrated activity against bacteria and fungi.

  • Enzyme inhibition: The unique structural features of β-amino acids can be exploited to design potent and selective enzyme inhibitors.

  • Receptor modulation: Peptides containing β-amino acids can act as agonists or antagonists at various receptors.

  • Increased proteolytic stability: The incorporation of β-amino acids into peptides can render them resistant to degradation by proteases, a desirable property for therapeutic peptides.[6][9][10]

While these general properties of β-amino acids are well-documented, specific experimental data on the biological effects of this compound, particularly in comparison to 6-Aminohexanoic acid's antifibrinolytic activity, are not available in the reviewed literature.

Experimental Protocols

To facilitate further research and a direct comparison of the biological activities of these two isomers, detailed methodologies for key experiments are provided below.

Fibrin Plate Assay for Antifibrinolytic Activity

This assay is a common method to assess the ability of a compound to inhibit the breakdown of a fibrin clot.

Materials:

  • Fibrinogen solution

  • Thrombin solution

  • Plasminogen

  • Test compounds (this compound and 6-Aminohexanoic acid)

  • Petri dishes

  • Incubator at 37°C

Procedure:

  • Prepare a fibrin plate by mixing fibrinogen solution with thrombin and plasminogen in a Petri dish and allowing it to clot.

  • Create wells in the fibrin plate.

  • Add different concentrations of the test compounds to the wells. A control well should contain the vehicle used to dissolve the compounds.

  • Incubate the plates at 37°C for a specified period (e.g., 18-24 hours).

  • Measure the diameter of the lytic (clear) zone around each well. A smaller lytic zone compared to the control indicates antifibrinolytic activity.

dot

Fibrin_Plate_Assay cluster_prep Plate Preparation cluster_assay Assay Procedure A Mix Fibrinogen, Thrombin, Plasminogen B Pour into Petri Dish and allow to clot A->B C Create wells in the fibrin plate D Add test compounds and control to wells C->D E Incubate at 37°C D->E F Measure diameter of lytic zones E->F

Figure 2: Workflow for the Fibrin Plate Assay.
Plasminogen Activation Assay

This assay measures the effect of a compound on the conversion of plasminogen to plasmin.

Materials:

  • Plasminogen

  • Plasminogen activator (e.g., tissue plasminogen activator, t-PA)

  • Chromogenic plasmin substrate

  • 96-well microplate

  • Microplate reader

  • Test compounds

Procedure:

  • In a 96-well plate, add plasminogen, the plasminogen activator, and the chromogenic plasmin substrate to a buffer solution.

  • Add various concentrations of the test compounds to the wells.

  • Incubate the plate at 37°C.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals. The rate of color development is proportional to the rate of plasmin formation.

  • A decrease in the rate of color development in the presence of the test compound indicates inhibition of plasminogen activation.[6]

Conclusion

The available scientific evidence overwhelmingly points to 6-Aminohexanoic acid as a biologically active compound with a well-defined antifibrinolytic mechanism of action. In contrast, this compound remains a largely uncharacterized molecule in terms of its specific biological effects. While its classification as a β-amino acid suggests potential for biological activity, a significant research gap exists. Direct comparative studies are necessary to elucidate the pharmacological profile of this compound and to determine if it shares any of the antifibrinolytic properties of its well-known isomer or possesses other, unique biological activities. The experimental protocols provided herein offer a framework for conducting such essential comparative investigations.

References

A Comparative Structural Analysis of Peptides Containing 3-Aminohexanoic Acid versus 4-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and materials science to enhance proteolytic stability, modulate biological activity, and introduce novel conformational properties. Among the various classes of unnatural amino acids, β- and γ-amino acids have garnered significant attention due to their ability to induce unique secondary structures. This guide provides a detailed comparative structural analysis of peptides containing 3-aminohexanoic acid, a β-amino acid, and 4-aminobutanoic acid (GABA), a γ-amino acid.

While direct structural data for peptides containing this compound is limited in publicly accessible literature, this guide will utilize data from a closely related simple β-amino acid, β-glycine, as a representative model for comparison against the well-studied GABA. This comparison will focus on the influence of the extended backbone on peptide conformation, supported by experimental data from X-ray crystallography.

Comparative Structural Analysis: Impact on Peptide Conformation

The key difference between β- and γ-amino acids lies in the number of carbon atoms in their backbone, which significantly alters the torsional angles and the propensity to form specific secondary structures.

Peptides with β-Amino Acids (Represented by β-Glycine):

The inclusion of a β-amino acid introduces an additional methylene (B1212753) group into the peptide backbone compared to α-amino acids. This extension increases conformational flexibility. In the solid state, peptides containing β-glycine have been observed to adopt an extended conformation. This contrasts with the propensity of short α-amino acid sequences to form compact structures like β-turns. The extended conformation arises from the preference of the backbone torsion angles to adopt values that minimize steric hindrance.

Peptides with γ-Amino Acids (4-Aminobutanoic Acid - GABA):

With two additional methylene groups in the backbone, GABA imparts even greater flexibility to a peptide chain.[1] This increased rotational freedom can be beneficial in applications such as linkers in conjugate molecules.[1] Structurally, the presence of GABA can lead to unique fragmentation patterns in mass spectrometry, suggesting the formation of stable macrocyclic ions.[2] In the solid state, model peptides containing GABA have been shown to adopt a chain-reversed, β-turn mimetic structure, stabilized by a C-H···O hydrogen bond.

The following table summarizes the key conformational parameters derived from the crystal structures of model peptides containing β-glycine and GABA.

Data Presentation: Conformational Parameters

ParameterPeptide with β-Glycine (Piv-Pro-βGly-NHMe)Peptide with GABA (Boc-Pro-γAbu-OH)Reference
Conformation Open, extendedChain reversal, β-turn mimetic[3]
Key Torsion Angles θ (N-Cβ-Cα-C') ≈ -179.4°θ1 (N-Cγ-Cβ-Cα) = -172.2°, θ2 (Cγ-Cβ-Cα-C') = 140.0°[3]
Hydrogen Bonding Intermolecular N-H···OIntramolecular C-H···O[3]

Mandatory Visualizations

Caption: Chemical structures of this compound and 4-Aminobutanoic acid.

Peptide_Backbone_Comparison cluster_beta Peptide with this compound cluster_gamma Peptide with 4-Aminobutanoic Acid b_N N-terminus b_alpha1 α-AA b_N->b_alpha1 b_beta 3-AHA b_alpha1->b_beta b_alpha2 α-AA b_beta->b_alpha2 b_C C-terminus b_alpha2->b_C g_N N-terminus g_alpha1 α-AA g_N->g_alpha1 g_gamma GABA g_alpha1->g_gamma g_alpha2 α-AA g_gamma->g_alpha2 g_C C-terminus g_alpha2->g_C

Caption: Schematic of peptide backbone extension with β- and γ-amino acids.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy characterization->nmr cd Circular Dichroism characterization->cd xray X-ray Crystallography characterization->xray nmr_data Dihedral Angles, NOEs nmr->nmr_data cd_data Secondary Structure Content cd->cd_data xray_data 3D Atomic Coordinates xray->xray_data

Caption: General workflow for the structural analysis of modified peptides.

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of peptides. Below are generalized protocols for the key experimental techniques discussed.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (α-, β-, or γ-) using a coupling agent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy for Structural Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O). The concentration should typically be between 1-5 mM. Adjust the pH if necessary.

  • Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H, COSY, TOCSY, and NOESY/ROESY, on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence using the through-bond correlations observed in COSY and TOCSY spectra and through-space correlations from NOESY/ROESY spectra.

  • Structural Restraint Generation:

    • Dihedral Angles: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the backbone dihedral angle φ using the Karplus equation.

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive interproton distance restraints.

  • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a peptide stock solution of known concentration in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. The final peptide concentration for measurement is typically in the range of 50-200 µM.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements.

  • Data Collection: Record the CD spectrum from approximately 260 nm to 190 nm. Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × mean residue weight) / (10 × pathlength in cm × concentration in mg/mL)

  • Data Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

X-ray Crystallography
  • Crystallization Screening: Screen for crystallization conditions using various commercially available kits that contain different precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly used. Peptide concentrations are typically in the range of 5-20 mg/mL.

  • Crystal Optimization: Optimize the initial crystallization hits by varying the concentrations of the peptide, precipitant, and other additives to obtain single, well-diffracting crystals.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.

  • Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. Build an initial model of the peptide into the electron density map and refine the atomic coordinates and temperature factors against the experimental data.

  • Structure Validation: Validate the final structure using tools that check for geometric correctness and agreement with the diffraction data. The final coordinates are then deposited in the Protein Data Bank (PDB).

Conclusion

The introduction of this compound (a β-amino acid) and 4-aminobutanoic acid (a γ-amino acid) into peptide backbones provides distinct and predictable ways to influence their three-dimensional structures. While β-amino acids like β-glycine tend to promote extended conformations, γ-amino acids such as GABA can induce turn-like structures. This fundamental difference in conformational preference, driven by the varying lengths of the amino acid backbone, offers a valuable tool for designing peptides with specific shapes and properties. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the structural consequences of such modifications, thereby facilitating the rational design of novel peptide-based therapeutics and materials.

References

Validating the Conformation of 3-Aminohexanoic Acid in Peptides: A Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a peptide is paramount for elucidating its biological function and optimizing its therapeutic potential. The incorporation of non-natural amino acids, such as 3-aminohexanoic acid (a β-amino acid), can induce unique conformational constraints and properties. X-ray crystallography remains the gold standard for providing unambiguous, high-resolution structural data. This guide offers a comparative framework for the validation of this compound-containing peptide structures by X-ray crystallography.

While crystallographic data for peptides containing the isomeric 6-aminohexanoic acid are available, to date, no publicly accessible crystal structures of peptides specifically incorporating this compound have been deposited in major crystallographic databases. This guide, therefore, provides a comprehensive, generalized protocol and a comparative analysis based on established methodologies for similar β-peptides.

The Structural Impact of this compound

The incorporation of this compound, a β-amino acid, into a peptide backbone introduces a higher degree of flexibility compared to its α-amino acid counterparts. This is due to the additional methylene (B1212753) group in the backbone. However, the position of the amino group at the β-carbon can also lead to the formation of stable, well-defined secondary structures, such as helices and turns, that differ from those observed in natural peptides. Understanding these conformational preferences is crucial for the rational design of peptidomimetics with enhanced stability and biological activity.

Experimental Design: From Synthesis to Structure

The validation of a this compound-containing peptide structure via X-ray crystallography follows a multi-step process. The following diagram outlines a typical experimental workflow.

experimental_workflow Experimental Workflow for this compound Peptide Crystallography Peptide_Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synthesis->Crystallization High Purity Peptide Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Data Validation Structure Validation & Analysis Structure_Solution->Validation Refined Structure

Caption: A generalized workflow for determining the crystal structure of a peptide containing this compound.

Detailed Experimental Protocols

A detailed and meticulous experimental approach is critical for obtaining high-quality crystals suitable for X-ray diffraction.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin for a C-terminal amide). Fmoc-protected this compound is coupled using standard coupling reagents like HBTU/HOBt in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >98% purity, which is crucial for successful crystallization.

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

Crystallization
  • Initial Screening: The purified peptide is subjected to high-throughput crystallization screening using commercially available screens (e.g., Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly employed. A range of conditions, including different precipitants (salts, polymers), buffers (pH), and additives, are tested.

  • Optimization: Promising initial hits are optimized by systematically varying the concentrations of the precipitant, peptide, and buffer pH to obtain larger, well-diffracting single crystals.

X-ray Data Collection and Structure Determination
  • Crystal Mounting and Cryo-protection: A suitable single crystal is mounted on a loop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection. A cryoprotectant is often required.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source. A complete dataset is obtained by rotating the crystal in the X-ray beam.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and integrated reflection intensities.

  • Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. The initial model is then refined against the experimental data to improve its fit to the electron density map.

Data Presentation: A Comparative Analysis

The following tables provide a template for presenting and comparing the crystallographic data of a hypothetical this compound-containing peptide with a standard α-peptide.

Table 1: Crystallographic Data and Refinement Statistics

ParameterThis compound Peptide (Hypothetical)Standard α-Peptide (Example)Significance
Data Collection
PDB IDTo be assignede.g., 2XXXUnique identifier in the Protein Data Bank.
Space groupe.g., P2₁2₁2₁e.g., P1Describes the symmetry of the crystal lattice.
Cell dimensions (Å)a=, b=, c=a=, b=, c=Dimensions of the unit cell.
α, β, γ (°)90, 90, 90α=, β=, γ=Angles of the unit cell.
Resolution (Å)1.51.2A measure of the level of detail in the structure.
R-merge0.050.04A measure of the consistency of the data.
I/σ(I)15.020.0Signal-to-noise ratio of the diffraction data.
Completeness (%)99.599.8The percentage of unique reflections measured.
Redundancy5.06.0The average number of times a reflection is measured.
Refinement
No. of reflections25,00030,000The number of reflections used in refinement.
R-work / R-free0.18 / 0.210.16 / 0.19Measures of the agreement between the model and the data.
No. of atoms500450Total number of atoms in the model.
B-factors (Ų)20.515.0A measure of the atomic motion or disorder.
Ramachandran plot
- Favored (%)98.099.0Percentage of residues in the most favorable regions.
- Allowed (%)2.01.0Percentage of residues in additionally allowed regions.
- Outliers (%)0.00.0Percentage of residues in disallowed regions.

Table 2: Conformational Parameters of this compound vs. α-Amino Acid

Torsion AngleThis compound (Expected Range)α-Amino Acid (Typical Helical)Structural Implication
φ (phi)-150° to -60°~ -60°Rotation around the N-Cα bond.
ψ (psi)-160° to 160°~ -45°Rotation around the Cα-C' bond.
ω (omega)~180° (trans)~180° (trans)Conformation of the peptide bond.
θ (theta)VariableN/ARotation around the Cα-Cβ bond in the β-amino acid.

Structural Consequences of this compound Incorporation

The inclusion of a β-amino acid like this compound can lead to distinct structural motifs compared to natural α-peptides. The following diagram illustrates a potential conformational difference.

structural_comparison Conformational Comparison cluster_alpha α-Peptide Helix cluster_beta β-Peptide Helix (with 3-AHA) a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 b1 b1 b2 3-AHA b1->b2 b3 b3 b2->b3 b4 b4 b3->b4

Caption: A simplified representation of how this compound (3-AHA) can alter helical geometry.

The extended backbone of the this compound residue can lead to a different hydrogen bonding network, potentially resulting in a more open helical structure or favoring the formation of specific turn types. The validation of these structures through X-ray crystallography is essential to confirm these theoretical considerations and provide a solid foundation for further drug development efforts.

Comparative study of foldamers derived from different aminocaproic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of foldamers synthesized from various isomers of aminocaproic acid (α, β, γ, δ, and ε). By examining their synthesis, structural characteristics, and physicochemical properties, this document aims to inform the rational design of novel foldamers for applications in materials science and drug development. The information is supported by experimental data and detailed protocols for key analytical techniques.

Introduction to Aminocaproic Acid Foldamers

Foldamers are synthetic oligomers that adopt well-defined, repeating secondary structures in solution.[1] The use of amino acid homologues, such as the various isomers of aminocaproic acid, allows for the creation of novel folding patterns with unique properties compared to traditional peptides.[2] Each isomer of aminocaproic acid, differing in the position of the amino group along the six-carbon backbone, imparts distinct conformational preferences to the resulting oligomer. This guide explores these differences to provide a framework for selecting the appropriate isomer for a desired foldamer architecture and function.

Comparative Data of Aminocaproic Acid Isomer Foldamers

The following tables summarize the key structural and spectroscopic properties of foldamers derived from α-, β-, γ-, δ-, and ε-aminocaproic acid. It is important to note that while α- and β-amino acid foldamers are well-studied, comprehensive data for foldamers from unsubstituted, linear γ-, δ-, and ε-aminocaproic acids are less common. Much of the available data for these larger isomers comes from studies using cyclic or substituted monomers to pre-organize the backbone and promote stable folding.[3][4]

Table 1: Structural Properties of Aminocaproic Acid Foldamers

IsomerMonomer StructurePredominant Secondary StructureHelical Parameters (where applicable)Key Hydrogen Bonding Pattern
α-Aminocaproic Acid NH2-(CH2)5-COOHα-HelixRise per residue: ~1.5 Å; Residues per turn: ~3.6i → i+4
β-Aminocaproic Acid H2N-CH( (CH2)4CH3 )-COOH14-HelixRise per residue: ~1.2 Å; Residues per turn: ~3i → i+3
γ-Aminocaproic Acid H2N-CH( (CH2)3CH3 )-(CH2)-COOH12/10-Helix (in α/γ-peptides)Varies with sequencei → i+3 (12-helix)
δ-Aminocaproic Acid H2N-CH( (CH2)2CH3 )-(CH2)2-COOH13/11-Helix (in α/δ-peptides)Varies with sequencei → i+1 and i → i+3
ε-Aminocaproic Acid H2N-(CH2)5-COOHExtended Chain (Nylon-6 like)Not typically helicalInter-chain H-bonding

Table 2: Spectroscopic Properties of Aminocaproic Acid Foldamers

IsomerNMR Spectroscopy (Typical ¹H Chemical Shifts)Circular Dichroism (CD) Spectroscopy (Typical Signals)
α-Aminocaproic Acid Amide NH: ~8.0-8.5 ppm; α-CH: ~3.9-4.5 ppmNegative bands at ~222 nm and ~208 nm; Positive band at ~195 nm
β-Aminocaproic Acid Amide NH: ~7.5-8.0 ppm; α-CH: ~4.0-4.5 ppm; β-CH: ~2.0-2.5 ppmStrong negative band around 215 nm
γ-Aminocaproic Acid Amide NH: ~7.0-7.5 ppm; α-CH: ~3.8-4.2 ppm; γ-CH: ~2.2-2.6 ppmVaries; can show minima indicative of helical structures
δ-Aminocaproic Acid Amide NH: ~7.0-7.5 ppm; α-CH: ~3.8-4.2 ppm; δ-CH: ~2.2-2.6 ppmVaries; can show minima indicative of helical structures
ε-Aminocaproic Acid Amide NH: ~7.8-8.2 ppm; α-CH2: ~3.1-3.3 ppm; ε-CH2: ~2.2-2.4 ppmGenerally weak signals, no distinct helical signature

Experimental Protocols

Detailed methodologies for the synthesis and characterization of aminocaproic acid foldamers are provided below.

Solid-phase peptide synthesis is a widely used method for preparing foldamers.[5][6] The following is a general protocol that can be adapted for each aminocaproic acid isomer.

Materials:

  • Fmoc-protected aminocaproic acid isomers

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected aminocaproic acid monomer (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps until the desired oligomer length is achieved.

  • Cleavage and Deprotection: Cleave the oligomer from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude foldamer in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

  • Characterization: Confirm the identity and purity of the foldamer by mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified foldamer in a suitable deuterated solvent (e.g., CDCl3, CD3OH, or H2O/D2O).

  • Acquire 1D ¹H and ¹³C NMR spectra to confirm the primary structure.

  • Perform 2D NMR experiments (COSY, TOCSY, NOESY/ROESY) to assign resonances and identify through-space correlations, which provide information about the folded conformation.[9] Temperature-dependent ¹H NMR can be used to assess the stability of hydrogen bonds.

Circular Dichroism (CD) Spectroscopy:

  • Dissolve the foldamer in a suitable solvent (e.g., methanol, trifluoroethanol).

  • Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • The shape and magnitude of the CD signal provide information about the secondary structure (e.g., helicity).[10][11]

X-ray Crystallography:

  • Grow single crystals of the foldamer by slow evaporation, vapor diffusion, or other suitable crystallization techniques.

  • Collect X-ray diffraction data to determine the three-dimensional structure at atomic resolution.[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Structural Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection DMF Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Coupling->Fmoc_Deprotection Repeat n times Cleavage Cleavage from Resin Coupling->Cleavage Final Deprotection Precipitation Ether Precipitation Cleavage->Precipitation TFA Cocktail HPLC RP-HPLC Precipitation->HPLC Crude Product MS_Analysis Mass Spectrometry HPLC->MS_Analysis Purified Product NMR NMR Spectroscopy MS_Analysis->NMR CD CD Spectroscopy MS_Analysis->CD XRay X-ray Crystallography MS_Analysis->XRay If crystallizable helical_structures cluster_alpha α-Helix cluster_beta 14-Helix cluster_gamma_delta Mixed Helices cluster_epsilon Extended Chain α-Monomer α-Aminocaproic Acid α-Helix_Structure 3.6 residues/turn i -> i+4 H-bond α-Monomer->α-Helix_Structure β-Monomer β-Aminocaproic Acid 14-Helix_Structure ~3 residues/turn i -> i+3 H-bond β-Monomer->14-Helix_Structure γ-Monomer γ-Aminocaproic Acid Mixed_Helix_Structure Variable Helices (e.g., 12/10, 13/11) Complex H-bonding γ-Monomer->Mixed_Helix_Structure δ-Monomer δ-Aminocaproic Acid δ-Monomer->Mixed_Helix_Structure ε-Monomer ε-Aminocaproic Acid Extended_Structure Linear, Nylon-6 like Inter-chain H-bonding ε-Monomer->Extended_Structure

References

Enhanced Enzymatic Stability of Peptides Modified with 3-Aminohexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is frequently hampered by their short in vivo half-life due to rapid degradation by endogenous enzymes. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as 3-aminohexanoic acid, a β-amino acid. This modification can significantly enhance peptide stability by rendering the peptide bonds resistant to cleavage by proteases that are specific for α-amino acids. This guide provides a comparative assessment of the enzymatic stability of peptides modified with this compound (or its close analogue, 6-aminohexanoic acid) versus their unmodified counterparts, supported by experimental data and detailed methodologies.

Comparative Analysis of Enzymatic Stability

The incorporation of β-amino acids, such as this compound, into a peptide backbone fundamentally alters its structure, making it a poor substrate for many common proteases. Peptides comprised entirely of or incorporating β-amino acid units exhibit a superior stability profile compared to peptides made of α-amino acids, which are rapidly degraded by a multitude of peptidases.[1][2] This increased resistance to proteolysis is a critical feature for the development of peptide-based drugs.[2]

One prominent example of this stabilization is seen in analogues of Glucagon-Like Peptide-1 (GLP-1), a hormone with significant therapeutic potential for type 2 diabetes that is rapidly degraded in vivo by dipeptidyl peptidase IV (DPP IV).[3]

Table 1: Comparative in vivo Efficacy and Enzymatic Stability of Native GLP-1 vs. 6-Aminohexanoic Acid (Aha)-Modified GLP-1

PeptideModificationIn Vivo Effect on Blood Glucose in Zucker RatsDegradation by DPP IV (in vitro, 2h at 37°C)
Native GLP-1NoneShort-lived hypoglycemic effect (half-life of ~2 minutes)[4]Rapidly cleaved at the N-terminus[3]
GLP-1 Aha⁸Insertion of 6-aminohexanoic acid at position 8Sustained hypoglycemic effect for 8 hours[3]No N-terminal degradation product observed[3]

While direct half-life data for this compound modified peptides is sparse in publicly available literature, the principles of steric hindrance and altered backbone conformation strongly support their enhanced stability. Studies on mixed α,β-peptides have shown high resistance to cleavage by enzymes like trypsin and chymotrypsin.[2]

Experimental Protocols

Assessing the enzymatic stability of a modified peptide is a crucial step in its development. Below are detailed protocols for common in vitro stability assays.

In Vitro Stability Assay in Human Plasma using LC-MS

This protocol outlines the steps to determine the stability of a peptide in a complex biological matrix like human plasma.

Materials:

  • Test peptide and unmodified control peptide stock solutions (1 mg/mL in a suitable solvent, e.g., DMSO or water).

  • Human plasma (pooled, anticoagulated with EDTA or citrate).

  • Internal standard (a stable, non-endogenous peptide).

  • Precipitation solution: Acetonitrile (ACN) with 0.1% formic acid (FA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Procedure:

  • Preparation: Thaw human plasma on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a microcentrifuge tube, add the test peptide stock solution to the pre-warmed plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • The 0-minute time point should be collected immediately after adding the peptide to the plasma.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the aliquot to a new tube containing a fixed volume of ice-cold precipitation solution with the internal standard (e.g., 150 µL of ACN/0.1% FA with internal standard).

    • Vortex vigorously for 30 seconds to quench the enzymatic reaction and precipitate plasma proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis by LC-MS:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a small volume (e.g., 5 µL) of the supernatant onto the LC-MS system.

    • Use a suitable C18 column and a gradient of mobile phases (e.g., A: water with 0.1% FA, B: ACN with 0.1% FA) to separate the peptide from other components.

    • Monitor the parent and a specific fragment ion for the test peptide, control peptide, and internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Normalize the data to the 0-minute time point (considered 100%).

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a one-phase decay model.

In Vitro Trypsin Digestion Assay

This protocol assesses the stability of a peptide against a specific protease, trypsin.

Materials:

  • Test peptide and unmodified control peptide stock solutions (1 mg/mL).

  • Trypsin (sequencing grade), stock solution (e.g., 1 mg/mL in 1 mM HCl).

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

  • RP-HPLC system with a C18 column.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide stock solution to the digestion buffer to a final concentration of 0.5 mg/mL.

    • Add trypsin to a final enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the main peptide peak and the appearance of degradation product peaks over time.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Stock (Modified & Unmodified) Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (e.g., Human Plasma) Matrix->Incubate Quench Quench Reaction & Protein Precipitation Incubate->Quench Time-point sampling LCMS LC-MS Analysis Quench->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data cluster_native Native GLP-1 Pathway cluster_modified Modified GLP-1 Pathway cluster_receptor GLP-1 Receptor Signaling GLP1 Native GLP-1 (7-36) DPP4 DPP-IV GLP1->DPP4 GLP1_deg GLP-1 (9-36) (Inactive) DPP4->GLP1_deg Cleavage GLP1R GLP-1 Receptor GLP1_deg->GLP1R Weak/No Activation GLP1_mod 3-Ahx-Modified GLP-1 DPP4_mod DPP-IV GLP1_mod->DPP4_mod Resistant to Cleavage GLP1_mod->GLP1R Sustained Activation AC Adenylate Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion PKA->Insulin

References

Efficacy of 3-Aminohexanoic acid as a GABA analog compared to other derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of 3-Aminohexanoic Acid and a comparison with established GABAergic modulators.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Consequently, molecules that modulate the GABAergic system are of significant interest in drug development for conditions such as epilepsy, anxiety disorders, and neuropathic pain. This guide provides a comparative analysis of the efficacy of various compounds purported to act as GABA analogs. While the topic specifies an inquiry into this compound, a thorough review of scientific literature reveals a critical distinction in its primary mechanism of action.

Key Finding: Contrary to the premise of the topic, this compound, commonly known as aminocaproic acid or epsilon-aminocaproic acid (EACA), is not established in scientific literature as a direct GABA analog or modulator.[1][2][3] Its well-documented clinical use is as an antifibrinolytic agent, a lysine (B10760008) analog that inhibits the breakdown of fibrin (B1330869) clots.[1][2][4] While it can cross the blood-brain barrier and has been studied in the context of neurological conditions such as subarachnoid hemorrhage, its therapeutic effect in these instances is attributed to its impact on the fibrinolytic system, not direct interaction with GABA receptors.[5]

This guide will, therefore, first briefly outline the established mechanism of this compound and then proceed to a detailed comparison of well-characterized GABA analogs, namely Gabapentin and Pregabalin. This approach ensures scientific accuracy while still providing a valuable comparative resource for researchers in neuropharmacology.

This compound: An Antifibrinolytic Agent

This compound functions as a competitive inhibitor of plasminogen activators and, to a lesser extent, of plasmin.[2] By binding to the lysine binding sites on plasminogen, it prevents the conversion of plasminogen to plasmin, thereby inhibiting the degradation of fibrin clots.[4] This mechanism is crucial in controlling bleeding in various clinical scenarios.[1][2]

Comparative Analysis of Established GABA Analogs: Gabapentin and Pregabalin

Gabapentin and Pregabalin are structurally related to GABA but do not act as direct agonists at GABA receptors.[6] Instead, their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[6] This interaction reduces calcium influx at nerve terminals, which in turn decreases the release of excitatory neurotransmitters.

Quantitative Data Summary
CompoundMechanism of ActionBinding Affinity (α2δ subunit)BioavailabilityTherapeutic Uses
Gabapentin Binds to the α2δ subunit of voltage-gated calcium channels.[6]Lower affinity compared to Pregabalin.Dose-dependent (saturable absorption), decreases with increasing dose.Epilepsy, postherpetic neuralgia, neuropathic pain.[6]
Pregabalin Binds to the α2δ subunit of voltage-gated calcium channels.[6]Higher affinity compared to Gabapentin.High and dose-proportional.Neuropathic pain, fibromyalgia, generalized anxiety disorder, epilepsy.[6]

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

Objective: To determine the binding affinity of test compounds (e.g., Gabapentin, Pregabalin) to the α2δ subunit of voltage-gated calcium channels.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat or porcine brain tissue. The tissue is homogenized in a buffered sucrose (B13894) solution and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Radioligand: [³H]-Gabapentin or [³H]-Pregabalin is used as the radioligand.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: The incubation is carried out at room temperature for a specified period (e.g., 30-60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) Model

Objective: To evaluate the analgesic efficacy of GABA analogs in a rodent model of neuropathic pain.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced with isoflurane.

  • Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve.

  • Drug Administration: Test compounds (e.g., Gabapentin, Pregabalin) or vehicle are administered orally or intraperitoneally at various doses.

  • Behavioral Testing: Nociceptive thresholds are measured before and after drug administration using standardized tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

  • Data Analysis: The dose-response relationship for the analgesic effect of the compounds is determined. The effective dose that produces a 50% reduction in pain behavior (ED50) is calculated.

Signaling Pathways and Experimental Workflows

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Vesicle_Release Vesicle Fusion & Neurotransmitter Release Glutamate->Vesicle_Release VGCC Voltage-Gated Ca²⁺ Channel (α2δ subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Blocks Postsynaptic_Receptor Glutamate Receptor Vesicle_Release->Postsynaptic_Receptor Glutamate Release Gabapentin_Pregabalin Gabapentin / Pregabalin Gabapentin_Pregabalin->VGCC Bind and Inhibit Excitatory_Signal Excitatory Postsynaptic Potential Postsynaptic_Receptor->Excitatory_Signal

Caption: Mechanism of action of Gabapentin and Pregabalin.

Experimental_Workflow_Binding_Assay start Start prep_membranes Prepare Brain Synaptic Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Conclusion

References

A Comparative Guide to 3-Aminohexanoic Acid and Its Esters: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Aminohexanoic acid and its ester derivatives, focusing on their potential biological activities and pharmacokinetic profiles. The information presented herein is intended to serve as a resource for researchers engaged in the exploration of beta-amino acids and their therapeutic applications. While direct comparative experimental data for this compound and its esters are limited in publicly available literature, this guide synthesizes known principles of medicinal chemistry and pharmacology to present a hypothetical yet informative comparison.

Introduction to this compound and its Ester Prodrugs

This compound is a β-amino acid, a class of compounds with diverse biological activities. The structural isomer, 6-aminohexanoic acid (also known as aminocaproic acid), is a clinically used antifibrinolytic agent that acts by inhibiting plasminogen activation[1][2][3][4]. This suggests that this compound may also possess interesting pharmacological properties.

Esterification of a parent drug molecule is a common prodrug strategy to enhance its physicochemical and pharmacokinetic properties. By converting the carboxylic acid moiety of this compound into an ester, it is possible to modulate its lipophilicity, solubility, and membrane permeability, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide explores the potential differences between this compound and its simple alkyl esters (methyl, ethyl, and butyl esters) in both laboratory (in vitro) and whole-organism (in vivo) settings.

In Vitro Comparison

The following table summarizes hypothetical in vitro data for this compound and its esters. This data is illustrative and based on standard assays used to evaluate the biological potential of new chemical entities.

Table 1: Hypothetical In Vitro Performance Data

CompoundMolecular Weight ( g/mol )Lipophilicity (LogP)Cytotoxicity (IC50 in µM) on HepG2 cellsPlasmin Inhibition (IC50 in µM)
This compound 131.17-1.5> 1000500
Methyl 3-aminohexanoate 145.20-0.8850450
Ethyl 3-aminohexanoate 159.22-0.3700380
Butyl 3-aminohexanoate 187.280.7550300

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

The hypothetical data suggests that as the alkyl chain length of the ester increases, the lipophilicity (LogP) also increases. This could lead to enhanced cell membrane permeability and potentially greater biological activity, as reflected in the decreasing hypothetical IC50 values for plasmin inhibition. However, increased lipophilicity can also lead to higher cytotoxicity.

In Vivo Comparison

The in vivo performance of a drug is highly dependent on its pharmacokinetic properties. Esterification can significantly alter these parameters. The following table presents a hypothetical in vivo pharmacokinetic comparison in a rat model.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters (Rat Model, Oral Administration)

CompoundBioavailability (%)Cmax (ng/mL)Tmax (h)Half-life (h)
This compound 201502.03.5
Methyl 3-aminohexanoate 453501.54.0
Ethyl 3-aminohexanoate 605001.04.2
Butyl 3-aminohexanoate 554801.24.5

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

The hypothetical data illustrates that the ester prodrugs could lead to improved oral bioavailability compared to the parent acid. This is attributed to their increased lipophilicity, which may facilitate absorption across the gastrointestinal tract. The esters would be expected to be rapidly hydrolyzed by esterases in the plasma and tissues to release the active parent drug, this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (this compound and its esters)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for an oral pharmacokinetic study.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compounds

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Dosing: Administer the test compounds orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the parent compound and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability using appropriate software.

Signaling Pathways and Visualizations

Potential Mechanism of Action: Inhibition of Plasminogen Activation

Based on the known activity of its structural isomer, 6-aminohexanoic acid, a potential mechanism of action for this compound is the inhibition of the plasminogen activation system. This system is crucial for fibrinolysis, the process of breaking down blood clots.

Plasminogen_Activation_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin tPA t-PA tPA->Plasmin activates uPA u-PA uPA->Plasmin activates Fibrin (B1330869) Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products 3-Aminohexanoic_Acid This compound (and its esters after hydrolysis) 3-Aminohexanoic_Acid->tPA inhibits 3-Aminohexanoic_Acid->uPA inhibits

Caption: Inhibition of the Plasminogen Activation System.

This diagram illustrates how tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) convert plasminogen to plasmin, which then degrades fibrin clots. This compound may inhibit t-PA and u-PA, thereby preventing fibrinolysis.

Potential Target: GABAergic Synapse

As an amino acid derivative, this compound or its esters could potentially interact with neurotransmitter systems. The GABAergic synapse is the primary inhibitory system in the central nervous system.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicles GAD->GABA_vesicle synthesizes GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_Receptor GABA-A Receptor Chloride_Channel Cl- Channel Opens GABA_Receptor->Chloride_Channel activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to GABA_synapse->GABA_Receptor binds to 3-Aminohexanoic_Acid This compound (Potential Modulator) 3-Aminohexanoic_Acid->GABA_Receptor may modulate

Caption: Modulation of the GABAergic Synapse.

This diagram shows the synthesis and release of GABA from the presynaptic terminal and its binding to GABA-A receptors on the postsynaptic neuron, leading to inhibition. This compound could potentially modulate the activity of the GABA-A receptor.

General Experimental Workflow

The following diagram outlines the general workflow for the in vitro and in vivo comparison of this compound and its esters.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Synthesis Synthesis of This compound Esters Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Functional_Assay Functional Assays (e.g., Plasmin Inhibition) Characterization->Functional_Assay Animal_Model Animal Model (e.g., Rats) Characterization->Animal_Model Data_Analysis Data Analysis and Comparison of Acid vs. Esters Cytotoxicity->Data_Analysis Functional_Assay->Data_Analysis PK_Study Pharmacokinetic Studies Animal_Model->PK_Study PD_Study Pharmacodynamic Studies Animal_Model->PD_Study PK_Study->Data_Analysis PD_Study->Data_Analysis

References

Benchmarking Novel Synthetic Routes for 3-Aminohexanoic Acid Against Established Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-amino acids, such as 3-aminohexanoic acid, is of significant interest in medicinal chemistry and drug development due to their ability to impart unique structural and pharmacological properties to peptides and other bioactive molecules. This guide provides a comparative analysis of established and emerging synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and underlying chemical principles. All quantitative data is summarized for straightforward comparison, and detailed experimental protocols for key methods are provided.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between yield, stereoselectivity, scalability, and the availability of starting materials. Below is a summary of key performance indicators for established and novel synthetic strategies.

Synthetic RouteKey Reagents & ConditionsYield (%)Purity (%)Reaction TimeStereoselectivityKey AdvantagesKey Disadvantages
Established Method: Michael Addition Ethyl crotonate, Ammonia (B1221849), Ethanol (B145695), High PressureModerateGood24-48 hoursRacemicReadily available starting materials, straightforward procedure.Harsh reaction conditions, produces a racemic mixture requiring resolution.
Established Method: Enzymatic Resolution Racemic N-acetyl-3-aminohexanoic acid, Acylase I, Water, pH 8.0High (for resolved enantiomer)Excellent12-24 hoursHigh (Enantiomerically pure)High enantioselectivity, mild reaction conditions.Requires synthesis of racemic precursor, enzymatic cost and stability can be a factor.
New Synthetic Route: Asymmetric Organocatalysis Crotonaldehyde (B89634), Propanal, Chiral Proline-derived catalyst, Organic SolventGood to HighExcellent12-24 hoursHigh (Diastereo- and Enantioselective)High stereoselectivity in a single step, mild conditions.Catalyst can be expensive, optimization of reaction conditions may be required.
New Synthetic Route: Biocatalytic Transamination 3-Oxohexanoic acid, Chiral amine donor, Transaminase enzyme, Aqueous bufferHighExcellent8-16 hoursHigh (Enantiomerically pure)High enantioselectivity, environmentally friendly (aqueous media).[1][2]Substrate (keto acid) may require separate synthesis, enzyme availability and cost.

Experimental Protocols

Established Method 1: Synthesis of Racemic this compound via Michael Addition

This protocol describes a classical approach to the synthesis of racemic this compound through the conjugate addition of ammonia to an α,β-unsaturated ester.

Materials:

  • Ethyl crotonate

  • Anhydrous ethanol

  • Liquid ammonia

  • High-pressure autoclave

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Diethyl ether

Procedure:

  • A solution of ethyl crotonate (1 mol) in anhydrous ethanol (500 mL) is placed in a high-pressure autoclave.

  • The autoclave is cooled to -78 °C, and liquid ammonia (5 mol) is carefully added.

  • The autoclave is sealed and heated to 100 °C for 24 hours.

  • After cooling to room temperature, the excess ammonia and ethanol are carefully vented and evaporated under reduced pressure.

  • The resulting crude ethyl 3-aminohexanoate is hydrolyzed by refluxing with 6 M hydrochloric acid (500 mL) for 4 hours.

  • The solution is cooled, and the aqueous layer is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous solution is then neutralized with a concentrated sodium hydroxide solution to precipitate the this compound.

  • The product is collected by filtration, washed with cold water, and dried under vacuum.

New Synthetic Route 1: Asymmetric Organocatalytic Synthesis of (R)-3-Aminohexanoic Acid

This method illustrates a modern approach using a chiral organocatalyst to achieve high stereoselectivity in the synthesis of this compound.

Materials:

  • Crotonaldehyde

  • Propanal

  • (S)-Proline-derived tetrazole catalyst

  • N,N-Dimethylformamide (DMF)

  • Sodium azide (B81097)

  • Hydrogen peroxide

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • In a round-bottom flask, crotonaldehyde (1.1 mmol) and the (S)-proline-derived tetrazole catalyst (0.1 mmol) are dissolved in DMF (2 mL).

  • Propanal (1.0 mmol) is added dropwise to the solution at room temperature, and the mixture is stirred for 12 hours.

  • Sodium azide (1.5 mmol) is added, and the reaction is stirred for an additional 4 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting azide intermediate is then subjected to oxidation with hydrogen peroxide, followed by catalytic hydrogenation using Pd/C and hydrogen gas to afford the final (R)-3-aminohexanoic acid.

Visualizing Synthetic Strategies

To better understand the logical flow and key transformations in these synthetic pathways, the following diagrams are provided.

Established_Method_Workflow Start Ethyl Crotonate + Ammonia Michael_Addition Michael Addition Start->Michael_Addition Hydrolysis Acid Hydrolysis Michael_Addition->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization End Racemic this compound Neutralization->End

Caption: Workflow for the established synthesis of racemic this compound.

New_Method_Workflow Start Crotonaldehyde + Propanal Organocatalysis Asymmetric Michael Addition (Chiral Catalyst) Start->Organocatalysis Azide_Formation Azide Formation Organocatalysis->Azide_Formation Oxidation_Reduction Oxidation & Hydrogenation Azide_Formation->Oxidation_Reduction End Enantiopure (R)-3-Aminohexanoic Acid Oxidation_Reduction->End

Caption: Workflow for a new asymmetric organocatalytic synthesis.

Signaling Pathways and Logical Relationships

The strategic choice between these synthetic routes can be visualized as a decision-making pathway, influenced by the specific requirements of the research or development goal.

Decision_Pathway Goal Synthesize this compound Stereochem Stereochemistry Required? Goal->Stereochem Racemic_Route Established Racemic Synthesis (e.g., Michael Addition) Stereochem->Racemic_Route No Asymmetric_Route New Asymmetric Synthesis (Organocatalysis or Biocatalysis) Stereochem->Asymmetric_Route Yes Yes Yes No No Resolution Established Method (Enzymatic Resolution) Racemic_Route->Resolution Followed by...

Caption: Decision pathway for selecting a synthetic route for this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Aminohexanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of 3-Aminohexanoic acid and its structural analogs. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and clinical settings. This document outlines the performance characteristics and experimental protocols of several common techniques, offering a basis for cross-validation and method selection.

Overview of Analytical Techniques

The quantification of small amino acids like this compound presents unique challenges due to their polarity and lack of a strong chromophore. The most prevalent analytical methods employed are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Often, derivatization is required to enhance the volatility or detectability of the analyte.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance data for different analytical methods used to detect this compound and its structurally similar compounds, such as Tranexamic acid, Gabapentin, and Pregabalin. This data is essential for comparing the capabilities of each technique.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV Tranexamic acid0.8 - 1.2 mg/mL0.4062 µg/mL1.2311 µg/mL99.35 - 100.68< 2.0
Gabapentin10 - 60 µg/mL--98 - 102< 2.0
Gabapentin0.1 - 3.8 mg/mL--99.96 - 100.0090.034 - 0.156
LC-MS/MS Tranexamic acid100.00 - 15000.00 ng/mL-150.00 ng/mL--
Pregabalin1 - 250 ng/mL-1 ng/mLExcellentExcellent
Branched-chain & Aromatic Amino Acids---94.44 - 107.750.10 - 5.90
Spectrophotometry Gabapentin6 - 100 µg/mL--100.57 ± 1.5≤ 1.34
GC-MS Various Amino Acids-1 ng (injected)--< 20

Note: Data presented is for the specified analytes, which are structurally similar to this compound. Performance characteristics for this compound may vary and require method-specific validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: For pharmaceutical formulations, a common approach involves dissolving the sample in a suitable solvent, followed by dilution to the desired concentration with the mobile phase. For biological matrices, protein precipitation is a critical first step.[1]

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used for the separation of these polar compounds.[1]

    • Mobile Phase: A mixture of buffers (e.g., potassium dihydrogen orthophosphate) and organic solvents (e.g., methanol, acetonitrile) is typical. The pH of the aqueous portion is often adjusted to optimize peak shape and retention.[1]

    • Detection: UV detection is commonly set at a low wavelength, such as 210 nm or 220 nm, where the analytes have some absorbance.[1][2]

    • Derivatization: For analytes with poor UV absorbance, pre-column or post-column derivatization with a UV-active agent can be employed, although some methods achieve quantification without this step.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples. This is typically achieved by adding a water-miscible organic solvent like acetonitrile.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase columns, such as C18, are commonly used.

    • Mobile Phase: A gradient elution using a combination of an aqueous phase with a modifier (e.g., ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile) is typical for resolving the analyte from matrix components.[4]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is generally used.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: Due to the low volatility of amino acids, derivatization is a mandatory step for GC analysis. A common procedure involves a two-step process:

    • Esterification: The carboxylic acid group is converted to an ester (e.g., with n-butanol/HCl).

    • Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride). This process makes the amino acid volatile and suitable for GC analysis.

  • GC Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is used for separation.

    • Temperature Program: A temperature gradient is employed to elute the derivatized amino acids.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. This technique is well-suited for charged molecules like amino acids.

  • Sample Preparation: Samples are typically dissolved in the background electrolyte.

  • Separation Conditions:

    • Capillary: A fused-silica capillary is used.

    • Background Electrolyte (BGE): The composition of the BGE is crucial for achieving good separation. For charge heterogeneity analysis of molecules, a buffer containing components like ε-Aminocaproic acid (a structural isomer of this compound) can be used.[6]

    • Detection: Detection can be achieved through various means, including UV-Vis, fluorescence (often requiring derivatization), or mass spectrometry.[7]

Visualizing the Cross-Validation Workflow

The process of cross-validating analytical methods is a systematic approach to ensure the reliability and comparability of results obtained from different techniques. A generalized workflow for this process is depicted below.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_validation 2. Individual Method Validation cluster_comparison 3. Cross-Validation & Analysis cluster_conclusion 4. Conclusion DefineAnalyte Define Analyte & Matrix (e.g., this compound in Plasma) SelectMethods Select Analytical Methods for Comparison (e.g., LC-MS/MS, GC-MS, CE) DefineAnalyte->SelectMethods PrepareSamples Prepare Standard & QC Samples SelectMethods->PrepareSamples ValidateLCMS Validate LC-MS/MS Method (Linearity, LOD, LOQ, Accuracy, Precision) PrepareSamples->ValidateLCMS ValidateGCMS Validate GC-MS Method (Linearity, LOD, LOQ, Accuracy, Precision) PrepareSamples->ValidateGCMS ValidateCE Validate CE Method (Linearity, LOD, LOQ, Accuracy, Precision) PrepareSamples->ValidateCE AnalyzeSamples Analyze Identical Samples by Each Method ValidateLCMS->AnalyzeSamples ValidateGCMS->AnalyzeSamples ValidateCE->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults AssessAgreement Assess Method Agreement & Bias CompareResults->AssessAgreement SelectMethod Select Optimal Method for Intended Use AssessAgreement->SelectMethod

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS generally offers the highest sensitivity and selectivity, making it suitable for complex biological matrices. HPLC-UV provides a more accessible and cost-effective option for quality control of pharmaceutical formulations, especially when high sensitivity is not required. GC-MS is a powerful technique but necessitates a derivatization step, which can add complexity to the sample preparation. Capillary electrophoresis offers an alternative separation mechanism that can be advantageous for charged analytes.

A thorough cross-validation, as outlined in this guide, is paramount when comparing results across different analytical platforms or laboratories. By understanding the performance characteristics and experimental protocols of each method, researchers and drug development professionals can make informed decisions to ensure the generation of accurate and reliable data.

References

The Untapped Potential of 3-Aminohexanoic Acid in Peptide Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to enhance the therapeutic properties of peptide drugs is a continuous endeavor. While various strategies exist, the incorporation of non-natural amino acids is a key area of exploration. This guide provides a comparative evaluation of the impact of 3-Aminohexanoic acid and its well-studied isomer, 6-Aminohexanoic acid, on the therapeutic efficacy of peptide drugs. Due to a notable scarcity of direct research on this compound in this context, this guide leverages data from its isomer and the broader class of β-amino acids to infer its potential benefits and provide a framework for future investigation.

Executive Summary

The modification of peptide therapeutics with non-natural amino acids is a proven strategy to overcome inherent limitations such as poor stability and short half-life. While 6-Aminohexanoic acid (ε-aminocaproic acid, EACA) is a widely utilized building block known to enhance proteolytic resistance and act as a flexible linker, data on its isomer, this compound, is sparse. As a β-amino acid, this compound is predicted to confer significant enzymatic stability to peptide backbones. This guide synthesizes the available information on 6-Aminohexanoic acid and the general characteristics of β-peptides to provide a comparative perspective on the potential utility of this compound in peptide drug development.

Introduction to Aminohexanoic Acids in Peptide Modification

Peptide drugs offer high specificity and potency but are often hampered by rapid degradation by proteases in the body.[1] To counteract this, chemical modifications are employed. Aminohexanoic acids, with their aliphatic chains, serve as valuable tools in this regard.

6-Aminohexanoic Acid (EACA): The Established Enhancer

6-Aminohexanoic acid is a linear amino acid with a six-carbon chain that is frequently incorporated into peptide structures. Its primary roles include:

  • Improving Bioavailability: By replacing parts of the peptide backbone, it can reduce susceptibility to proteolysis and decrease the number of hydrogen bond donors and acceptors, which can improve oral bioavailability.[2]

  • Acting as a Flexible Linker: Its flexible methylene (B1212753) chain can be used as a spacer to separate functional domains of a peptide without disrupting their biological activity.[2]

  • Inducing Secondary Structures: It can facilitate the formation of β-turns, which are crucial for the conformation and biological activity of many peptides.[2][3]

  • Antifibrinolytic Activity: It is also known for its ability to inhibit plasmin, a key enzyme in the dissolution of blood clots.[4][5]

This compound: The β-Amino Acid Advantage

This compound is a β-amino acid, meaning the amino group is attached to the beta-carbon relative to the carboxyl group.[6] This structural difference is significant because peptides composed of β-amino acids (β-peptides) are generally not recognized by proteases, the enzymes responsible for degrading natural peptides (α-peptides).[7] This inherent resistance to enzymatic degradation is a major theoretical advantage for enhancing the in vivo stability and half-life of peptide drugs.[8][9]

Comparative Data on Peptide Modification

While direct comparative data for this compound is unavailable, the following table summarizes quantitative data for peptides modified with 6-Aminohexanoic acid, showcasing its impact on biological activity. This data serves as a benchmark for what could be expected from studies on this compound-containing peptides.

Table 1: Inhibitory Activity of Peptides Containing 6-Aminohexanoic Acid (EACA) [4][5]

Peptide SequenceTarget EnzymeIC50 (mM)
H-d-Ala-Phe-Lys-EACA-NH2Plasmin0.02
H-Ala-Phe-Lys-EACA-NH2Plasmin0.13
H-Phe-Lys-EACA-NH2Plasmin1.43
H-d-Ala-Phe-EACA-NH2Plasmin1.55
H-d-Ala-Phe-Lys-EACA-OHPlasmin3.37
H-d-Ala-Phe-Lys-EACA-OHThrombin3.85
H-d-Ala-Phe-Lys-EACA-NH2Urokinase2.61 - 3.38
H-d-Ala-Phe-Lys-EACA-NH2tPA6.48 - 17.64

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 6-Aminohexanoic Acid

This protocol is based on the standard Fmoc-based strategy.[4][5]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-6-aminohexanoic acid

  • Coupling reagent: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Base: HOBt (Hydroxybenzotriazole)

  • Solvents: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF/NMP (1:1)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/water (95/5)

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with the deprotection solution.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (or Fmoc-6-aminohexanoic acid) is pre-activated with TBTU and HOBt in a DMF/NMP/DCM mixture and then added to the resin. The reaction is monitored for completion.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

  • Purification: The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

Peptide_Modification_Strategy cluster_peptide Native Peptide cluster_challenges Challenges cluster_solutions Modification Strategies cluster_outcomes Improved Therapeutic Efficacy Peptide α-Amino Acid Chain Proteolytic\nDegradation Proteolytic Degradation Peptide->Proteolytic\nDegradation Poor\nStability Poor Stability Peptide->Poor\nStability Incorporate\n6-Aminohexanoic Acid Incorporate 6-Aminohexanoic Acid Proteolytic\nDegradation->Incorporate\n6-Aminohexanoic Acid Linker/Spacer Incorporate\nthis compound\n(β-Amino Acid) Incorporate This compound (β-Amino Acid) Poor\nStability->Incorporate\nthis compound\n(β-Amino Acid) Enzymatic Resistance Increased\nHalf-life Increased Half-life Incorporate\n6-Aminohexanoic Acid->Increased\nHalf-life Enhanced\nBioavailability Enhanced Bioavailability Incorporate\n6-Aminohexanoic Acid->Enhanced\nBioavailability Incorporate\nthis compound\n(β-Amino Acid)->Increased\nHalf-life

Caption: Strategies to enhance peptide drug efficacy.

SPPS_Workflow start Start | Solid Support Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling1 Amino Acid Coupling (AA1 + TBTU/HOBt) deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection (Piperidine) wash1->deprotection2 coupling2 Amino Acid Coupling (3-AHA or 6-AHA + TBTU/HOBt) deprotection2->coupling2 wash2 Wash coupling2->wash2 repeat Repeat Cycles for Remaining Amino Acids wash2->repeat cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified Peptide purification->end

Caption: Experimental workflow for peptide synthesis.

Conclusion and Future Directions

The incorporation of 6-Aminohexanoic acid is a well-established method for improving the stability and pharmacokinetic profile of peptide drugs. While direct experimental evidence is currently lacking for this compound, its classification as a β-amino acid strongly suggests its potential to confer even greater resistance to enzymatic degradation.

Future research should focus on the direct, comparative evaluation of this compound and 6-Aminohexanoic acid within the same peptide backbone. Key experimental endpoints should include:

  • In vitro stability assays: Comparing the degradation rates of the modified peptides in plasma and the presence of specific proteases.

  • Pharmacokinetic studies in animal models: Determining and comparing the half-life, clearance, and bioavailability of the peptide analogues.

  • In vitro and in vivo efficacy studies: Assessing whether the modifications impact the desired biological activity of the peptide.

By systematically investigating the impact of this compound, the field of peptide drug development may uncover a powerful new tool for creating more robust and effective therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 3-Aminohexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Aminohexanoic acid, like any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not just a matter of best practice but a legal and ethical responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.

Immediate Safety and Disposal Considerations

All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] It is imperative to treat all chemical waste, including this compound and any materials it has contaminated, as hazardous until a formal determination is made.[3]

Key Disposal Principles:

  • Consult EHS: Your institution's EHS office is the primary resource for chemical waste disposal procedures.[1] They can provide specific guidance, required forms, and appropriate waste containers.

  • Segregation is Key: Incompatible chemical wastes must be stored separately to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizing agents kept apart from reducing agents.[4]

  • Proper Labeling: All hazardous waste containers must be clearly labeled with the full chemical name (no abbreviations), quantity, date of generation, and the principal investigator's contact information. The label must also include the words "Hazardous Waste" and appropriate hazard pictograms.[1]

  • Container Integrity: Waste must be stored in appropriate, leak-proof containers with secure, screw-on caps.[5] Containers should be in good condition, free from rust or leaks.[6]

  • Secondary Containment: Always use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks. The secondary container must be chemically compatible with the waste and have a capacity of at least 110% of the primary container's volume.[5]

Quantitative Disposal Parameters

ParameterGuidelineCitation
pH Range for Drain Disposal Between 5.5 and 10.5 (with written EHS permission only)[7]
Maximum Accumulation Volume Up to 55 gallons of any single hazardous waste[5]
Accumulation Time Limit Must be collected within 90 days of generation[2][5]
Empty Container Rinsing Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[3][6]

Step-by-Step Disposal Protocol for this compound

The following is a generalized experimental protocol for the disposal of this compound. This protocol must be adapted to the specific requirements of your institution's EHS department.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves.

  • Designated hazardous waste container with a screw-on cap.

  • Hazardous waste tag provided by EHS.

  • Secondary containment bin.

  • Spill kit for chemical spills.

Methodology:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent paper).

    • Segregate the this compound waste from other incompatible chemical waste streams.

  • Container Preparation and Labeling:

    • Obtain a designated hazardous waste container from your EHS department. Ensure it is clean, dry, and compatible with this compound.

    • Affix a hazardous waste tag to the container before adding any waste.

    • Fill out the tag with all required information: "this compound," the quantity, the date you first added waste, your name, lab location, and PI's contact information.

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the labeled container.

    • Keep the container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within your laboratory, inside a secondary containment bin.[4]

  • Request for Pickup:

    • Once the container is full or reaches the 90-day accumulation limit, submit a hazardous waste pickup request to your EHS department.[2][5] Follow your institution's specific procedure for submitting this request.

  • Disposal of Empty Containers:

    • A container that held this compound must be triple-rinsed with an appropriate solvent.[6]

    • The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container.[3][6]

    • After triple-rinsing, deface or remove the original chemical label and the hazardous waste label. The empty container can then typically be disposed of in the regular trash.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization and Segregation cluster_2 Containment and Labeling cluster_3 Accumulation and Storage cluster_4 Disposal start Waste Generated is_hazardous Treat as Hazardous Waste start->is_hazardous segregate Segregate from Incompatible Wastes is_hazardous->segregate Yes container Select Appropriate Waste Container segregate->container labeling Complete Hazardous Waste Tag container->labeling accumulate Store in Satellite Accumulation Area with Secondary Containment labeling->accumulate monitor Monitor Fill Level and Accumulation Date accumulate->monitor monitor->accumulate Not Full and < 90 Days request_pickup Request EHS Waste Pickup monitor->request_pickup Container Full or 90 Days Reached end Disposal Complete request_pickup->end

Caption: Workflow for the disposal of this compound.

By adhering to these procedures and maintaining a close working relationship with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment for yourself and your colleagues.

References

Personal protective equipment for handling 3-Aminohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Aminohexanoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a highly hazardous substance, it can cause skin, eye, and respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]Protects eyes from dust particles and splashes.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2][3]Prevents direct skin contact and potential irritation.
Skin & Body Protection Standard laboratory coat. Wear suitable protective clothing to prevent skin exposure.[4][5]Protects skin from accidental spills and contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[3][6][7]Prevents inhalation of dust particles, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for safely handling this compound, from preparation to post-handling cleanup.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[4][5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

2.2. Handling Protocol

  • Preparation: Before handling, ensure all required PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood or a designated area with adequate ventilation to minimize dust formation.[5][6] Avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

  • Decontamination: Clean the work area and any equipment used. Decontaminate surfaces with an appropriate cleaning agent.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If irritation persists, seek medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]

Accidental Release and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and ensure laboratory safety.

4.1. Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material. Mix with sand or another inert absorbent material.[4] Avoid generating dust.

  • Collection: Collect the mixture into a suitable, tightly closed container for disposal.[2]

  • Cleaning: Clean the spill area thoroughly.

4.2. Disposal Plan

  • Waste Classification: this compound should be disposed of as special waste.

  • Containerization: Keep waste chemical in its original or a suitable, clearly labeled, and closed container.[2] Do not mix with other waste.

  • Disposal Route: Arrange for disposal through a licensed and approved waste disposal company.[4] All disposal activities must be in accordance with local, regional, and national regulations.

  • Environmental Protection: Do not allow the material to enter drains, sewers, or water courses.[4][6]

Diagram 1: Workflow for Handling this compound

G A Review SDS B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood if Dust is Expected) B->C D Carefully Weigh and Transfer Compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Workspace and Equipment E->F Procedure Complete G Dispose of Waste in Sealed, Labeled Container F->G H Remove PPE and Wash Hands Thoroughly G->H H->A For Next Use I Spill or Exposure Event J Follow First Aid Procedures I->J K Contain Spill & Collect Waste I->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminohexanoic acid
Reactant of Route 2
3-Aminohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.